Z-LEU-MET-OH
Description
The exact mass of the compound N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPLXRUAUHMTGJ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-16-5 | |
| Record name | L-Methionine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18830-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Z-LEU-MET-OH: Structural Analysis, Physicochemical Properties, and Applications in Protease Research
Topic: Z-LEU-MET-OH Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Carbobenzoxy-L-leucyl-L-methionine) is a protected dipeptide derivative widely utilized in biochemical research as a substrate probe for cysteine proteases (specifically Calpains and Cathepsins) and as a strategic intermediate in the synthesis of peptide aldehydes and fluorogenic assays. Its structural composition—pairing a hydrophobic Leucine at the P2 position with a Methionine at P1, capped by a Benzyloxycarbonyl (Z) group—makes it an ideal tool for mapping the substrate specificity of papain-like cysteine proteases.
This guide provides a comprehensive technical breakdown of this compound, covering its chemical identity, stability challenges (specifically Methionine oxidation), synthesis protocols, and its critical role in enzymatic profiling.
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: (2S)-2-[[(2S)-2-benzyloxycarbonylamino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
-
Common Name: this compound; N-Cbz-L-leucyl-L-methionine
-
CAS Number: 18830-16-5
-
Molecular Formula: C₁₉H₂₈N₂O₅S
-
Molecular Weight: 396.50 g/mol
Structural Components
The molecule consists of three distinct functional domains, each conferring specific properties:
-
N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz or Z) group renders the peptide more hydrophobic and cell-permeable compared to free peptides. It prevents N-terminal degradation by aminopeptidases and mimics the tyrosine/phenylalanine residues often found in the natural substrates of proteases.
-
P2 Residue (Leucine): The isobutyl side chain of Leucine is critical for recognition by Calpain I/II and Cathepsin L , which possess a hydrophobic S2 binding pocket.
-
P1 Residue (Methionine): The thioether side chain provides a specific cleavage site. However, it introduces a stability risk due to its susceptibility to oxidation (forming sulfoxides), which can alter enzyme binding affinity.
Chemical Structure Visualization
The following diagram illustrates the connectivity of this compound, highlighting the peptide bond and the protecting group.
Physicochemical Properties
The physical behavior of this compound is dominated by the lipophilic Z-group and the amphiphilic nature of the Methionine residue.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Sparingly soluble in water; precipitates in acidic aqueous buffers. |
| Melting Point | 138–142 °C (Typical) | Varies with purity and polymorph. |
| pKa (COOH) | ~3.6 | Ionized at physiological pH (7.4). |
| Stability | Sensitive to Oxidation | The Met thioether oxidizes to sulfoxide (Met(O)) upon exposure to air/light. |
Solubility & Reconstitution Strategy
For biological assays, prepare a 100 mM stock solution in high-grade DMSO (anhydrous).
-
Protocol: Dissolve powder in DMSO. Vortex until clear.
-
Dilution: Dilute into aqueous buffer (e.g., PBS or Tris-HCl) immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
Biological Significance & Applications
Substrate for Cysteine Proteases (Calpains & Cathepsins)
This compound serves as a minimal substrate model for investigating the S2-P2 specificity of papain-like cysteine proteases.
-
Calpain I (µ-calpain) & II (m-calpain): These calcium-dependent proteases show a strong preference for Leucine or Valine at the P2 position. This compound satisfies this requirement. The enzyme cleaves the peptide bond between Leucine and Methionine (or downstream depending on the C-terminal modification).
-
Cathepsin L: Highly specific for hydrophobic residues at P2. This compound is often used as a competitive substrate to determine
values or to synthesize chromogenic substrates (e.g., Z-Leu-Met-pNA).
Mechanism of Interaction
The Z-group occupies the S3 subsite (or interacts non-specifically with the surface), while the Leucine side chain anchors into the hydrophobic S2 pocket. This positioning aligns the carbonyl carbon of the peptide bond for nucleophilic attack by the active site Cysteine thiolate.
Synthesis Protocol (Solution Phase)
Objective: Synthesize this compound via mixed anhydride coupling or EDC/HOBt coupling, followed by saponification. Note: Solution phase synthesis is preferred for dipeptides to avoid resin cleavage steps that might oxidize the Methionine.
Materials Required
-
Reagents: Z-Leu-OH, H-Met-OMe·HCl, EDC·HCl, HOBt, N-Methylmorpholine (NMM), LiOH, THF, DCM.
-
Equipment: Round bottom flask, Rotary evaporator, Separatory funnel.
Step-by-Step Methodology
Phase 1: Coupling (Formation of Z-Leu-Met-OMe)
-
Dissolution: Dissolve Z-Leu-OH (1.0 eq) and H-Met-OMe·HCl (1.1 eq) in anhydrous DCM/DMF (9:1 ratio).
-
Activation: Cool to 0°C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq).
-
Neutralization: Add NMM (2.5 eq) dropwise to neutralize the HCl salt and maintain pH ~8.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12-16 hours).
-
Work-up:
-
Wash organic layer with 1M KHSO₄ (removes unreacted amine).
-
Wash with Saturated NaHCO₃ (removes unreacted acid).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Phase 2: Saponification (Deprotection of Methyl Ester)
-
Hydrolysis: Dissolve the crude Z-Leu-Met-OMe in THF:Water (3:1) .
-
Base Addition: Add LiOH (2.0 eq) at 0°C. Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).
-
Acidification: Carefully acidify to pH 2-3 using 1M HCl. The product this compound typically precipitates or oils out.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC if high purity (>98%) is required.
Handling, Storage, & Stability
Critical Stability Warning: Methionine Oxidation
The thioether group in Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) . This oxidation increases the polarity of the residue and can abolish enzyme recognition.
-
Symptoms of Degradation: Product becomes gummy or shows a split peak on HPLC (Met vs. Met(O)).
-
Prevention: Always store under an inert atmosphere (Nitrogen or Argon).
Storage Protocol
-
Temperature: Store solid powder at -20°C .
-
Atmosphere: Flush vial with Nitrogen gas before sealing.
-
Desiccation: Keep in a desiccator; moisture accelerates hydrolysis and oxidation.
-
Shelf Life: 2 years if stored correctly. Solutions in DMSO should be used within 1 month (stored at -20°C).
References
-
Barrett, A. J., & Rawlings, N. D. (2001). Evolutionary lines of cysteine peptidases. Biological Chemistry.[3][4][5][6]
-
Sasaki, T., et al. (1984).[3] Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates.[3] Journal of Biological Chemistry.[3][5]
-
Tung, C. H., et al. (2002). Cathepsin-sensitive near-infrared fluorescence probes for in vivo detection of enzyme activity. Bioconjugate Chemistry.
-
PubChem Compound Summary. (2024). This compound (CID 145678). National Center for Biotechnology Information.
-
Bodanszky, M. (1993). Principles of Peptide Synthesis.[1] Springer-Verlag. (Standard reference for EDC/HOBt coupling protocols).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The calpain cleavage sites in the epidermal growth factor receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Role of the Z Group in Z-LEU-MET-OH: Synthetic Utility and Pharmacophore Dynamics
Executive Summary
This technical guide analyzes the dual functionality of the Carbobenzoxy (Z) group within the dipeptide Z-LEU-MET-OH . While traditionally viewed as a transient protecting group in peptide synthesis, the Z moiety in bioactive molecules like this compound serves a critical structural role as a pseudo-allosteric anchor . In protease research—specifically targeting Calpains and Cathepsins —the Z group mimics the P3 amino acid residue, occupying the enzyme's S3 hydrophobic pocket to enhance binding affinity and cell permeability. This guide details the mechanistic basis of these interactions, synthetic protocols for Z-group manipulation, and its application in drug discovery.
The "Z" Group: Chemical vs. Biological Identity
The Z group (Benzyloxycarbonyl, Cbz) functions in two distinct capacities depending on the experimental context. Understanding this duality is essential for researchers designing protease inhibitors or synthesizing peptide libraries.
| Feature | Chemical Role (Synthesis) | Biological Role (Bioassay/Drug Design) |
| Primary Function | N-terminal amine protection | P3 Residue Mimicry (Pharmacophore) |
| Mechanism | Prevents polymerization; suppresses racemization | Hydrophobic interaction with S3 subsite |
| Stability | Stable to base; cleaved by H₂/Pd or HBr | Stable in plasma; susceptible to specific amidases |
| Key Property | Orthogonal to Fmoc/Boc | Increases LogP (Cell Permeability) |
The Pharmacophore Effect: S3 Subsite Binding
In the context of this compound (and its aldehyde derivative Z-LEU-MET-H, a potent Calpain inhibitor), the Z group is not merely a cap. It is an integral part of the ligand-binding logic.
-
Enzyme Pocket Architecture: Cysteine proteases like Calpain and Cathepsin L possess an active site cleft defined by subsites (S1, S2, S3, etc.).
-
The P3 Interaction: The benzyl ring of the Z group aligns with the S3 subsite of the enzyme. This pocket is typically hydrophobic. The aromatic ring of the Z group provides significant Van der Waals contact energy, anchoring the inhibitor in the active site.
-
Impact on Affinity: Removal of the Z group (yielding H-Leu-Met-OH) typically results in a drastic loss of binding affinity (
increases by orders of magnitude), rendering the dipeptide inactive against the target protease.
Cell Permeability and Lipophilicity
For intracellular targets like Calpain (cytosolic), inhibitors must cross the lipid bilayer.
-
Lipophilicity: The Z group adds substantial hydrophobicity. The unmasked N-terminus (H-Leu-Met-OH) is zwitterionic at physiological pH, making membrane traversal difficult.
-
Transport: The Z-capped peptide is uncharged at the N-terminus, significantly improving passive diffusion across the cell membrane.
Synthetic Protocols: Installation and Deprotection[2]
For researchers utilizing this compound as a synthetic intermediate, precise control over the Z group is required. The following protocols are field-proven for high yield and purity.
Protocol A: Synthesis of this compound (Coupling)
Objective: Couple Z-Leucine to Methionine methyl ester, followed by saponification.
-
Activation: Dissolve Z-Leu-OH (1.0 eq) in DMF/DCM (1:1). Add HOBt (1.1 eq) and EDC.HCl (1.1 eq) at 0°C. Stir for 15 min to form the active ester.
-
Coupling: Add H-Met-OMe.HCl (1.1 eq) and DIPEA (2.5 eq). The base is critical to neutralize the hydrochloride salt of the methionine ester.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).
-
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.
-
Saponification (Ester Hydrolysis): Dissolve Z-Leu-Met-OMe in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC shows disappearance of ester. Acidify to pH 2 with 1N HCl and extract with EtOAc to yield This compound .
Protocol B: Deprotection (Removal of Z Group)
Objective: Isolate H-Leu-Met-OH without oxidizing the Methionine sulfur.
-
Note: Standard catalytic hydrogenolysis (H₂/Pd-C) is risky because the Methionine sulfur can poison the Palladium catalyst.
Recommended Method: Acidolysis (HBr/AcOH)
-
Preparation: Dissolve this compound in glacial acetic acid.
-
Cleavage: Add 33% HBr in acetic acid (approx. 5–10 eq).
-
Timing: Stir at RT for 30–60 minutes. Do not overexpose, as Met is sensitive.
-
Precipitation: Pour the reaction mixture into cold diethyl ether. The peptide hydrobromide salt (H-Leu-Met-OH.HBr) will precipitate.
-
Purification: Wash the pellet extensively with ether to remove benzyl bromide byproducts.
Visualizing the Mechanism
The following diagrams illustrate the dual pathways: the biological interaction within the protease active site and the synthetic workflow.
Diagram: Protease-Ligand Interaction Logic
This diagram details how the Z group functions as a structural anchor in the S3 pocket of Calpain/Cathepsin.
Figure 1: Structural logic of this compound binding. The Z group is essential for occupying the S3 subsite, providing the necessary binding energy for biological activity.
Diagram: Synthetic Workflow (Protection & Deprotection)
Figure 2: Synthetic pathway for this compound. Note the divergence at the final product: it can be used as-is for bioassays or deprotected for further synthesis.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the identity and purity of this compound must be validated using orthogonal analytical methods.
HPLC Profile
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% TFA in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Expected Retention: this compound will elute significantly later than H-Leu-Met-OH due to the lipophilic Z group.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring). Note: The 254 nm signal confirms the presence of the Z group.
Mass Spectrometry (ESI-MS)
-
Expected Mass:
-
This compound (MW ≈ 394.5 g/mol ).
-
[M+H]⁺: 395.5 m/z.
-
[M+Na]⁺: 417.5 m/z.
-
-
Diagnostic Fragment: Loss of the benzyl carbamate (Z group) often produces a characteristic Tropylium ion (m/z 91) in fragmentation modes.
References
-
BenchChem. (2025).[1] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from
-
Mellgren, R. L., et al. (1994).[2] Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone.[2] Experimental Cell Research. Retrieved from
-
Cayman Chemical. (2024). Calpain Inhibitor II (Ac-Leu-Leu-Met-H) Product Information. Retrieved from
-
BOC Sciences. (2024). CBZ-Amino Acids in Peptide Chemistry. Retrieved from
-
Sigma-Aldrich. (2024). Cathepsin L Substrate I, Fluorogenic - Technical Data Sheet. Retrieved from
Sources
Synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine
An In-Depth Technical Guide to the Solution-Phase
Abstract
This technical guide provides a comprehensive, in-depth methodology for the chemical synthesis of the dipeptide N-benzyloxycarbonyl-L-leucyl-L-methionine (Z-Leu-Met). The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, requiring precise control over reactive functional groups to ensure high yield and purity.[1] This document details a robust solution-phase synthesis strategy, beginning with the foundational principles of protecting group chemistry, proceeding through a detailed, step-by-step experimental protocol using a carbodiimide-mediated coupling approach, and concluding with methods for purification and characterization. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causal reasoning behind procedural choices, providing a framework for both successful synthesis and informed troubleshooting.
Foundational Principles: The Logic of Peptide Synthesis
The synthesis of a dipeptide from two amino acids, L-leucine and L-methionine, presents a classic chemical challenge: how to form a specific amide (peptide) bond between the carboxyl group of leucine and the amino group of methionine without uncontrolled polymerization or unwanted side reactions.[2] The solution lies in the strategic use of "protecting groups," which temporarily mask reactive functionalities to direct the chemical reaction toward the desired outcome.[1][3][4]
-
N-Terminal Protection: The amino group of the N-terminal residue (L-leucine) must be protected to prevent it from reacting with the activated carboxyl group of another L-leucine molecule. The benzyloxycarbonyl (Z or Cbz) group is a classic and highly effective urethane-type protecting group. It is stable under the conditions of peptide coupling but can be readily removed later by methods such as catalytic hydrogenolysis.[5][6]
-
C-Terminal Protection: The carboxyl group of the C-terminal residue (L-methionine) is typically protected as an ester, most commonly a methyl or ethyl ester. This prevents the carboxyl group from reacting with the activated N-terminal residue, ensuring that it is the amino group of methionine that acts as the nucleophile.[2] This protection also enhances the solubility of the amino acid in organic solvents used for the coupling reaction.[7]
This "protection-coupling-deprotection" cycle is the fundamental logic that enables the stepwise construction of peptides with a defined sequence.[]
Synthetic Strategy Overview
The synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine is executed in two primary stages:
-
Preparation of Reactants: This involves the synthesis of L-methionine methyl ester hydrochloride from L-methionine and the availability of commercial N-benzyloxycarbonyl-L-leucine.
-
Peptide Bond Formation: The N-protected L-leucine is coupled with the C-protected L-methionine using an activating agent. This guide focuses on the use of dicyclohexylcarbodiimide (DCC) with the additive 1-hydroxybenzotriazole (HOBt), a widely-used combination that efficiently promotes amide bond formation while minimizing the risk of racemization.[9][10][11]
-
Saponification (Optional): If the final product requires a free C-terminal carboxyl group, a final saponification step is performed to hydrolyze the methyl ester.
The overall reaction scheme is depicted below.
Caption: Reaction scheme for the synthesis of Z-Leu-Met.
Reagents and Materials
Proper preparation and handling of reagents are critical for success. Ensure all glassware is thoroughly dried, and use anhydrous solvents where specified.
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | Starting Material | --- |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent/Solvent | Used for esterification. |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Esterification Reagent | Alternative to HCl gas. Handle in a fume hood.[7] |
| N-benzyloxycarbonyl-L-leucine | C₁₄H₁₉NO₄ | 265.30 | N-Protected Amino Acid | Commercially available.[5] |
| L-methionine methyl ester HCl | C₆H₁₄ClNO₂S | 199.70 | C-Protected Amino Acid | Can be synthesized or purchased.[12][13][14] |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Reagent | Potent allergen. Handle with care.[10][15] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization Suppressant | Improves coupling efficiency and reduces side reactions.[11][15] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Neutralizes HCl salt and facilitates coupling. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade recommended for coupling reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | --- |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Wash Solution | Used to remove acidic impurities. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Wash Solution | Used to remove basic impurities. |
Experimental Protocols
Protocol 1: Preparation of L-Methionine Methyl Ester Hydrochloride
The esterification of the C-terminus of methionine is the first key step. The following protocol is adapted from established methods using methanol and a source of acid.[7][12]
Rationale: Introducing an acid catalyst (in this case, generated from thionyl chloride or by using HCl gas) protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by methanol. The hydrochloride salt of the resulting ester ester is typically a stable, crystalline solid that is convenient to handle and store.[12]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube. Place the flask in an ice-water bath.
-
Suspension: Suspend L-methionine (14.9 g, 0.1 mol) in 150 mL of anhydrous methanol.
-
Acidification: While stirring and cooling, slowly add thionyl chloride (8.8 mL, 0.12 mol) dropwise to the suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. The solid L-methionine should fully dissolve as the reaction progresses.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is crude L-methionine methyl ester hydrochloride.
-
Purification: Recrystallize the crude product by dissolving it in a minimum amount of hot methanol and precipitating by the slow addition of diethyl ether.[12] Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: DCC/HOBt Mediated Peptide Coupling
This protocol describes the core coupling reaction to form the protected dipeptide ester, Z-Leu-Met-OMe. The procedure is analogous to well-established methods for dipeptide synthesis.[9]
Rationale: DCC activates the carboxylic acid of Z-Leu-OH to form a highly reactive O-acylisourea intermediate.[16] However, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a less reactive but still highly efficient Z-Leu-OBt active ester. This ester readily reacts with the amino group of H-Met-OMe in a clean reaction that significantly suppresses racemization.[10][11][15]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve N-benzyloxycarbonyl-L-leucine (2.65 g, 10 mmol) and 1-hydroxybenzotriazole (1.50 g, 11 mmol) in 50 mL of anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Amino Component: Add L-methionine methyl ester hydrochloride (2.00 g, 10 mmol) to the solution, followed by the dropwise addition of triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.
-
Activation and Coupling: Add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a small amount of DMF. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight (16-24 hours).
-
Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DMF or ethyl acetate.
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Dilute with 150 mL of ethyl acetate. Wash the organic layer sequentially with:
-
1N HCl (2 x 50 mL) to remove any unreacted triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Z-Leu-OH and HOBt.
-
Saturated NaCl (brine) solution (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Z-Leu-Met-OMe, often as a viscous oil or semi-solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropyl ether) or by flash column chromatography on silica gel.
Protocol 3: Saponification to this compound (Optional)
Rationale: Saponification is a base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid. This is necessary if the final desired product is the dipeptide with both termini available for further modification or for biological assays where the free acid is required.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified Z-Leu-Met-OMe (10 mmol) in a mixture of methanol or THF (50 mL) and water (10 mL).
-
Hydrolysis: Cool the solution to 0 °C and add 1N NaOH solution (11 mL, 11 mmol) dropwise.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Acidification: Once complete, remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1N HCl. The final product should precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Characterization and Analysis
Confirming the identity and purity of the final product is a non-negotiable step in synthesis.
| Analysis Method | Expected Result for Z-Leu-Met-OMe | Purpose |
| Melting Point | A sharp, defined melting range. | Indicates purity. Broad ranges suggest impurities. |
| ¹H NMR | Characteristic peaks for Z, Leu, and Met residues, including the methyl ester singlet (~3.7 ppm). | Confirms chemical structure and checks for impurities. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass [M+H]⁺ or [M+Na]⁺. | Confirms the molecular weight of the synthesized compound. |
| Optical Rotation | A specific rotation value, indicating the preservation of stereochemistry. | Confirms chiral integrity and absence of significant racemization. |
Experimental Workflow Visualization
The entire process, from reactant preparation to final analysis, can be summarized in the following workflow diagram.
Caption: Comprehensive workflow for the synthesis of Z-Leu-Met.
Troubleshooting and Key Considerations
-
Low Yield: This can result from incomplete reactions or loss during work-up. Ensure anhydrous conditions for the coupling step and monitor reaction completion by TLC. Inefficient extraction can also be a cause; ensure proper phase separation.
-
Racemization: While the DCC/HOBt method is robust, prolonged reaction times at elevated temperatures can increase racemization.[15][17] Using alternative, modern coupling reagents like HATU or HBTU can further reduce this risk, though they are more expensive.[18]
-
N-Acylurea Formation: This byproduct arises from the rearrangement of the O-acylisourea intermediate.[16] It is often difficult to remove. Using HOBt minimizes its formation. If it does form, it can sometimes be removed by careful chromatography.
-
DCU Removal: Dicyclohexylurea is largely insoluble in many organic solvents, but some can remain in the filtrate. A second filtration after partial concentration of the filtrate can sometimes remove more of this byproduct before the aqueous work-up. For syntheses where DCU is problematic, a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, as the corresponding urea byproduct is removed during the aqueous washes.[19]
Conclusion
The synthesis of N-benzyloxycarbonyl-L-leucyl-L-methionine via a solution-phase DCC/HOBt coupling strategy is a reliable and well-established method. By understanding the underlying principles of protecting group chemistry and the mechanism of the coupling reaction, researchers can effectively produce this dipeptide with high purity and yield. Careful execution of the detailed protocols for reactant preparation, coupling, and purification, followed by thorough analytical characterization, will ensure a successful outcome for applications in pharmaceutical and biochemical research.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis - PubMed.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- Wikipedia. N-Hydroxysuccinimide.
- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis.
- Wikipedia. Peptide synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PrepChem.com. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
- ChemicalBook.
- Amerigo Scientific.
- Organic Syntheses.
- Google Patents.
- Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.
- PubChem. Leucine, N-carboxy-, N-benzyl ester, L-.
- Organic Syntheses.
- Master Organic Chemistry. Synthesis of Peptides.
- Australian Journal of Chemistry. the synthesis of some peptides of l-leucine and glycine.
- Sigma-Aldrich. L -Methionine methyl ester 98 2491-18-1.
- PMC. A Convenient Synthesis of Amino Acid Methyl Esters.
- Australian Journal of Chemistry. The Synthesis of Some Peptides of L-Leucine and Glycine.
- Bio-protocol. Peptide Synthesis.
- Chem-Impex. L-Methionine methyl ester hydrochloride.
- Thieme. 2 Protection of Functional Groups.
- AAPPTEC. Coupling Reagents - Carbodiimide (DCC, DIC, EDC HCl).
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Google Patents.
- ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.
- MilliporeSigma. Peptide Coupling Reagents Guide.
- MedChemExpress. L-Methionine methyl ester hydrochloride.
- ResearchGate. New Trends in Peptide Coupling Reagents.
- Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. peptide.com [peptide.com]
- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. L-甲硫氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
Z-LEU-MET-OH molecular weight and formula
N-Benzyloxycarbonyl-L-Leucyl-L-Methionine: Physicochemical Profile & Synthetic Utility[1]
Executive Summary
Z-LEU-MET-OH (CAS: 18830-16-5) is a protected dipeptide intermediate critical in the synthesis of protease inhibitors and peptidomimetic drugs. Comprising a benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus, a Leucine (Leu) residue at the P2 position, and a Methionine (Met) residue at the P1 position, this molecule serves as a fundamental building block for targeting cysteine proteases, particularly calpains and cathepsins .
The hydrophobic Leucine side chain provides optimal binding affinity within the S2 subsites of various proteolytic enzymes, while the Methionine thioether moiety offers a versatile handle for oxidative modifications or conversion into electrophilic warheads (e.g., aldehydes or epoxides) for covalent inhibition.
Physicochemical Specifications
The following data represents the standard verified properties for high-purity research-grade this compound.
| Property | Specification |
| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-methionine |
| Common Name | This compound |
| CAS Number | 18830-16-5 |
| Molecular Formula | C₁₉H₂₈N₂O₅S |
| Molecular Weight | 396.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.33 (Carboxyl group) |
| Stability | Hygroscopic; Methionine residue susceptible to oxidation |
Structural Architecture & Logic
The structural integrity of this compound is defined by the interplay between the lipophilic Z-protecting group and the specific amino acid side chains.
Structural Diagram (Graphviz)
Figure 1: Structural connectivity and enzymatic recognition logic of this compound.
Mechanistic Insight
-
Z-Group (N-Terminus): The benzyloxycarbonyl group mimics the phenylalanine residue often found in natural substrates, enhancing binding to the S3/S4 subsites of proteases while preventing N-terminal degradation.
-
Leucine (P2): The isobutyl side chain is critical. Most cysteine proteases (e.g., Cathepsin L) possess a deep, hydrophobic S2 pocket that preferentially binds Leucine or Phenylalanine.
-
Methionine (P1): The unbranched, sulfur-containing chain allows for flexibility in the S1 pocket. Crucially, the free carboxyl group (OH) allows this molecule to be used as a substrate (cleaved by the enzyme) or a precursor (converted to an aldehyde to become a transition-state inhibitor).
Synthetic Methodology
While solid-phase peptide synthesis (SPPS) is common, Solution Phase Synthesis is often preferred for short dipeptides like this compound to scale production and avoid resin-cleavage side reactions that might oxidize the Methionine sulfur.
Synthesis Protocol: Mixed Anhydride Method
Objective: Couple Z-Leu-OH with H-Met-OMe, followed by saponification.
Reagents:
-
Z-Leu-OH (Carboxyl component)
-
H-Met-OMe·HCl (Amine component)[1]
-
Isobutyl chloroformate (IBCF) (Activator)
-
N-Methylmorpholine (NMM) (Base)
-
Tetrahydrofuran (THF) (Solvent)
Step-by-Step Workflow:
-
Activation:
-
Dissolve Z-Leu-OH (1.0 eq) in anhydrous THF under Nitrogen atmosphere.
-
Cool to -15°C (Critical to prevent racemization).[2]
-
Add NMM (1.0 eq) followed by IBCF (1.0 eq). Stir for 5 minutes to form the mixed anhydride.
-
-
Coupling:
-
In a separate vessel, neutralize H-Met-OMe·HCl (1.1 eq) with NMM (1.1 eq) in DMF/THF.
-
Add the amine solution to the mixed anhydride mixture at -15°C.
-
Allow to warm to room temperature (RT) over 4 hours.
-
-
Workup (Z-Leu-Met-OMe):
-
Evaporate THF. Dissolve residue in Ethyl Acetate.
-
Wash sequentially with 5% Citric Acid, Water, 5% NaHCO₃, and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Saponification (Deprotection of Methyl Ester):
-
Dissolve Z-Leu-Met-OMe in Methanol/Dioxane (1:1).
-
Add 1N NaOH (1.2 eq) at 0°C. Monitor by TLC (approx. 1-2 hours).
-
Acidification: Carefully acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate, dry, and crystallize (often from EtOAc/Hexane).
-
Synthesis Logic Diagram
Figure 2: Solution-phase synthesis pathway for this compound.
Handling & Stability: The Methionine Factor
The presence of Methionine (Met) introduces a specific instability risk: Sulfur Oxidation .
The Oxidation Risk
Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) or Sulfone (Met(O)₂).
-
Impact: Oxidation changes the polarity of the P1 residue, potentially abolishing enzyme recognition or altering solubility.
-
Detection:
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.
-
Solvent: If dissolved in DMSO, use immediately. DMSO can act as an oxidant over time.
Applications in Drug Development[2]
Protease Substrate Profiling
This compound is frequently used to assay the activity of Cathepsin L and Calpain .
-
Mechanism: The enzyme cleaves the Met-OH bond (if using a coupled assay) or the peptide bond between Leu-Met (less common for this specific derivative, usually requires a fluorogenic leaving group like AMC).
-
Usage: It serves as a competitive substrate to determine
values of novel inhibitors.
Precursor for Aldehyde Inhibitors
This molecule is the direct precursor to Z-Leu-Met-CHO (Leupeptin analogues) .
-
Transformation: The C-terminal Carboxyl group is reduced (via Weinreb amide or alcohol oxidation) to an aldehyde.
-
Significance: Peptide aldehydes form reversible covalent hemiacetal adducts with the active site cysteine of proteases, acting as potent transition-state inhibitors.
References
-
PubChem. Compound Summary: Leu-Met Dipeptide Backbone (Analogous Backbone Reference). Available at: [Link][4]
- Bodanszky, M.Principles of Peptide Synthesis. Springer-Verlag, 1984.
Sources
Biological Activity of Z-Protected Dipeptides: From Pharmacophores to Supramolecular Assemblies
Executive Summary
The benzyloxycarbonyl (Z or Cbz) group has historically been viewed merely as a transient protecting group in peptide synthesis. However, in the context of dipeptides, the Z-group functions as a critical structural motif that confers distinct biological activities. This guide analyzes Z-protected dipeptides through two distinct lenses: as covalent inhibitors of proteolytic enzymes (e.g., Z-VAD-FMK) and as self-assembling building blocks for biomaterials (e.g., Z-Phe-Phe).
This technical document provides the mechanistic basis for these activities, validated experimental protocols for their synthesis and application, and a structural analysis of why the Z-group remains a privileged scaffold in drug development.
Part 1: The Z-Group as a Pharmacophore
Structural Logic
Unlike the bulky, labile Fmoc group or the acid-labile Boc group, the Z-group (benzyl carbamate) offers a unique balance of hydrophobicity and metabolic stability.
-
-
Stacking Capability: The benzyl ring facilitates aromatic stacking interactions, which are the thermodynamic driver for the self-assembly of Z-dipeptides into nanotubes and hydrogels. -
P-Site Mimicry: In protease inhibitors, the Z-group mimics the hydrophobic amino acid residues that naturally fit into the S2 or S3 subsites of cysteine proteases (e.g., Caspases, Cathepsins).
-
Membrane Permeability: The lipophilic nature of the Z-cap enhances the passive transport of small dipeptides across cell membranes, a critical feature for intracellular targets like Caspase-3.
Comparative Properties of N-Terminal Caps
| Feature | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Aromatic Surface | Moderate (Single Ring) | High (Tricyclic System) | None (Aliphatic) |
| Self-Assembly Mode | Nanotubes / Vesicles | Fibrous Hydrogels | Micelles / Spheres |
| Protease Interaction | P-site hydrophobic fit | Steric clash (often too bulky) | Weak hydrophobic fit |
| Cell Permeability | High | Low (often cytotoxic) | Moderate |
Part 2: Case Study A — Z-VAD-FMK (The Inhibitor)
Compound: Z-Val-Ala-Asp(OMe)-FMK Primary Activity: Irreversible Pan-Caspase Inhibition[1]
Mechanism of Action
Z-VAD-FMK is the gold standard for studying apoptosis. It functions as a suicide substrate. The Z-group anchors the molecule in the enzyme's binding pocket, positioning the fluoromethylketone (FMK) group to react covalently with the catalytic cysteine residue of the caspase.
Pathway Visualization: Apoptosis vs. Necroptosis
The following diagram illustrates how Z-VAD-FMK blocks apoptosis but can inadvertently trigger necroptosis by shifting the signaling flux.
Figure 1: Mechanism of Z-VAD-FMK. By inhibiting Caspase-8, Z-VAD prevents apoptosis but removes the brake on the RIPK1/3 pathway, potentially sensitizing cells to necroptosis.
Part 3: Case Study B — Z-Phe-Phe (The Material)
Compound: Z-L-Phe-L-Phe-OH (Z-FF) Primary Activity: Self-Assembly into Nanotubes/Hydrogels
Supramolecular Biology
While Fmoc-FF is famous for forming hydrogels, Z-FF tends to form rigid nanotubes and vesicles due to the specific packing geometry of the benzyl ring. These structures are biologically active as:
-
Drug Delivery Vehicles: The hydrophobic core of the Z-FF nanotube can solubilize hydrophobic drugs (e.g., Curcumin).
-
Antimicrobial Agents: Cationic variants (e.g., Z-FF-Arginine) disrupt bacterial membranes via the "carpet mechanism."
Assembly Logic
The assembly is driven by a solvent-switch mechanism. Z-FF is soluble in organic solvents (HFIP, DMSO) but insoluble in water. Rapid dilution triggers kinetic trapping of the dipeptides into ordered structures.
Figure 2: Self-assembly pathway of Z-Phe-Phe. The transition from monomer to nanotube is driven by aromatic stacking and stabilized by hydrogen bonding upon water addition.
Part 4: Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Z-Phe-Phe
Objective: To synthesize high-purity Z-protected dipeptide for biological testing.
Reagents:
-
Z-Phe-OH (Carboxyl component)[2]
-
H-Phe-OMe•HCl (Amine component)
-
EDC•HCl (Coupling agent)
-
HOBt (Racemization suppressant)
-
DIPEA (Base)
-
DCM (Solvent)
Workflow:
-
Activation: Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C. Add EDC•HCl (1.1 eq) and stir for 15 min.
-
Coupling: Add H-Phe-OMe•HCl (1.0 eq) and DIPEA (2.5 eq).
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash organic layer sequentially with 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Hydrolysis (Optional): If the free acid (Z-Phe-Phe-OH) is required for hydrogels, treat the ester with LiOH in THF/H₂O (1:1) for 4 hours, then acidify to pH 2.
Protocol 2: Preparation of Z-FF Nanostructures (Solvent Switch)
Objective: To create bioactive nanostructures for drug encapsulation.
-
Stock Solution: Dissolve Z-Phe-Phe-OH in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 100 mg/mL . Note: HFIP breaks pre-existing aggregates.
-
Trigger: Aliquot 10 µL of the stock solution.
-
Assembly: Rapidly inject the aliquot into 990 µL of deionized water (final conc: 1 mg/mL).
-
Aging: Allow the solution to sit undisturbed for 2 hours. The solution will turn opalescent, indicating nanotube formation.
-
Validation: Spot 5 µL onto a TEM grid, stain with uranyl acetate (1%), and visualize.
Protocol 3: In Vitro Caspase-3 Inhibition Assay
Objective: To quantify the potency of Z-VAD-FMK.
-
Cell Lysis: Lyse Jurkat cells (treated with anti-Fas to induce apoptosis) using Chaps Cell Extract Buffer.
-
Substrate Prep: Use Ac-DEVD-pNA (colorimetric substrate).
-
Inhibitor Incubation:
-
Control: Lysate + Buffer
-
Test: Lysate + Z-VAD-FMK (Var. concentrations: 0.1 µM – 100 µM).
-
Incubate for 15 min at 37°C before adding substrate.
-
-
Reaction: Add Ac-DEVD-pNA (200 µM final).
-
Readout: Measure OD405 nm every 10 min for 1 hour.
-
Calculation: Plot Slope (OD/min) vs. [Inhibitor] to determine IC50.
References
-
Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link
-
Adler-Abramovich, L., et al. (2009). Self-assembled arrays of peptide nanotubes by vapour deposition. Nature Nanotechnology. Link
-
Ekert, D. L., et al. (1999). Caspase inhibitors.[1][3] Cell Death & Differentiation. Link
-
Vandenabeele, P., et al. (2010). Necroptosis: molecular mechanisms and therapeutic targets. Nature Reviews Molecular Cell Biology. Link
-
Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Link
Sources
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Handling of Z-Leu-Met-OH
Executive Summary
Z-Leu-Met-OH (Carbobenzoxy-L-leucyl-L-methionine) is a protected dipeptide intermediate frequently utilized in enzymatic assays (e.g., protease specificity studies) and peptide synthesis. Its physicochemical behavior is dominated by two competing factors: the lipophilic Carbobenzoxy (Z) protecting group and the oxidation-sensitive thioether moiety of the Methionine residue.
This guide addresses the critical challenge of solubilizing this compound without compromising its chemical integrity. Unlike simple amino acids, this compound exhibits poor aqueous solubility and high susceptibility to methionine sulfoxide formation. Successful handling requires a strict adherence to degassed solvent protocols and polarity-matched solvation strategies .
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to experimental design. The "Z" group (Benzyloxycarbonyl) significantly increases the LogP, shifting the equilibrium toward organic solubility.
| Property | Data | Relevance to Solubility |
| Chemical Name | N-Carbobenzoxy-L-leucyl-L-methionine | Core Identity |
| CAS Number | 18830-16-5 | Verification Key |
| Molecular Weight | 396.50 g/mol | Molarity Calculations |
| Formula | C₁₉H₂₈N₂O₅S | Sulfur presence dictates redox sensitivity |
| Hydrophobicity | High (Lipophilic Z-group + Leu/Met side chains) | Insoluble in pure water; soluble in organics |
| pKa (COOH) | ~3.6 (Predicted) | Soluble in basic aqueous buffers (pH > 7.[1][2][3][4]5) |
| Isoelectric Point | Acidic | Anionic at physiological pH |
Solubility Landscape
The following data aggregates empirical observations and structural analogs (e.g., Z-Leu-OH, Z-Gly-Leu-OH) to provide a reliable solubility profile.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent | > 50 mM | Primary Stock Solution. Cryoprotectant. |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 50 mM | Peptide synthesis; Hydrophobic assays. |
| Alcohols | Methanol / Ethanol | Good | ~10–25 mM | Process solvents; Crystallization. |
| Chlorinated | DCM (Dichloromethane) | Good | > 10 mM | Extraction; Synthesis workup. |
| Aqueous | Water (Neutral pH) | Poor / Insoluble | < 0.1 mM | Do not use for stock preparation. |
| Aqueous | PBS (pH 7.[5][6]4) | Low | < 1 mM | Requires pre-dissolution in DMSO (Co-solvent). |
| Base | 0.1 M NH₄OH or NaOH | Moderate | ~5–10 mM | Deprotonation of C-term COOH aids solubility. |
Critical Insight: this compound acts as a hydrophobic acid. While organic solvents dissolve it via dipole interactions, aqueous solubility is only achievable by ionizing the C-terminal carboxylic acid (pH > pKa) or using a co-solvent.
Critical Handling: The Methionine Factor
The Methionine (Met) residue contains a thioether side chain (
The "Degas-First" Rule: Never dissolve this compound in a solvent that has not been degassed (sparged with Nitrogen or Argon). Oxidation changes the polarity and biological recognition of the peptide, rendering experimental data invalid.
Experimental Protocols
Protocol A: Preparation of Oxidation-Resistant Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock for long-term storage.
Reagents:
-
This compound solid.
-
Anhydrous DMSO (Spectrophotometric grade).
-
Nitrogen (N₂) or Argon gas.
Workflow:
-
Solvent Conditioning: Sparge the anhydrous DMSO with N₂ gas for 15 minutes to remove dissolved oxygen.
-
Weighing: Weigh 19.8 mg of this compound into a sterile, amber glass vial (to protect from light).
-
Dissolution: Add 1.0 mL of degassed DMSO.
-
Agitation: Vortex gently for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with N₂ gas before capping. Store at -20°C.
Protocol B: Stepwise Solubility Determination
Objective: Determine the precise solubility limit in a specific experimental buffer.
Workflow:
-
Place 1.0 mg of this compound in a microcentrifuge tube.
-
Add the target solvent (e.g., Ethanol) in 10 µL increments.
-
Vortex and sonicate (30 sec) after each addition.
-
Visual Check: Inspect for particulates against a dark background.
-
Calculation: If 1 mg dissolves in 100 µL, solubility is
. -
Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm concentration and check for oxidation peaks (Met vs. Met(O)).
Visualization & Logic Workflows
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher to the correct solvent system based on the intended application.
Caption: Decision matrix for solvent selection based on downstream experimental requirements.
Diagram 2: Methionine Oxidation Prevention Workflow
A self-validating protocol to ensure the integrity of the thioether side chain.
Caption: Workflow for preventing and detecting Methionine oxidation during solubilization.
References
-
PubChem. (2025).[4] Compound Summary: this compound (CID 18830-16-5).[2] National Library of Medicine. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. The Peptide Synthesis Blog. [Link]
Sources
- 1. Z-Met-met-OH | C18H26N2O5S2 | CID 26793384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18830-16-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leu-met | C11H22N2O3S | CID 7010529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. Frontiers | Methionine Redox Homeostasis in Protein Quality Control [frontiersin.org]
- 8. dash.harvard.edu [dash.harvard.edu]
Z-LEU-MET-OH: A Pivotal Dipeptide in Protease Research and Inhibitor Synthesis
The following technical guide details the chemical identity, historical significance, and experimental utility of Z-LEU-MET-OH (Carbobenzoxy-L-leucyl-L-methionine), a critical dipeptide intermediate in the development of protease inhibitors.
Executive Summary
This compound (N-Benzyloxycarbonyl-L-leucyl-L-methionine) is a protected dipeptide derivative that serves as a fundamental building block in the synthesis of peptide aldehydes, specifically the potent calpain and cathepsin inhibitors (e.g., Z-Leu-Met-H). Historically, it represents a key intermediate in the transition from simple substrate mapping to the rational design of transition-state analog inhibitors. Its utility is defined by the Z- (Cbz) protecting group, which confers stability during chain elongation, and the Methionine residue, which introduces unique challenges regarding oxidation and catalyst poisoning during deprotection.
Chemical Identity & Structural Significance
The molecule consists of the N-terminal protecting group Benzyloxycarbonyl (Z or Cbz) attached to L-Leucine , coupled to L-Methionine as the free acid.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-methionine |
| CAS Number | 18830-16-5 |
| Molecular Formula | |
| Molecular Weight | 396.50 g/mol |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); sparingly soluble in water. |
| Stability | Stable at room temperature; sensitive to oxidation (Met |
Structural Criticality
-
The Z-Group (Cbz): Introduced by Bergmann and Zervas (1932), this group prevents racemization of the Leucine residue during coupling. However, its removal via catalytic hydrogenation (
) is complicated by the Methionine sulfur, which poisons the catalyst. -
The Methionine Thioether: The sulfur atom is a nucleophile that can be alkylated or oxidized. This residue is critical for specificity in Calpain (calcium-dependent cysteine proteases) binding pockets.
Historical Context & Discovery
While this compound itself is a synthetic intermediate, its "discovery" is inextricably linked to the golden age of protease inhibitor design (1970s-1980s) .
-
The Calpain Connection: In the search for inhibitors of intracellular calcium-dependent proteases (Calpains), researchers identified that peptide aldehydes (transition-state analogs) were potent inhibitors. The natural product Leupeptin (Ac-Leu-Leu-Arg-H) inspired synthetic analogs.
-
Rational Design: Researchers synthesized Z-Leu-Met-H (Calpain Inhibitor II) to target the hydrophobic S1/S2 pockets of Calpain. This compound is the immediate precursor to this aldehyde.
-
Substrate Mapping: Before inhibitors were perfected, Z-protected dipeptides were used to map the cleavage specificity of enzymes like Cathepsin L and Clostripain , determining that hydrophobic residues (Leu) at P2 and Methionine at P1 were preferred substrates.
Synthesis & Methodology
The synthesis of this compound requires precise control to avoid racemization and side reactions.
Core Synthesis Pathway (Graphviz)
Figure 1: Synthetic pathway from activated Z-Leucine to the this compound intermediate and subsequent conversion to the aldehyde inhibitor.
Detailed Protocol: Synthesis of this compound
Objective: Synthesize high-purity this compound without racemization.
-
Reagents:
-
Z-Leu-OSu (N-Benzyloxycarbonyl-L-leucine hydroxysuccinimide ester): 10 mmol.
-
L-Methionine: 11 mmol (1.1 eq).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: DMF (Dimethylformamide) / Water mix (1:1).
-
-
Procedure:
-
Dissolution: Dissolve L-Methionine in 20 mL of water. Add 1.1 eq of TEA to deprotonate the ammonium group (
). -
Coupling: Dissolve Z-Leu-OSu in 20 mL of DMF. Add dropwise to the Methionine solution with vigorous stirring.
-
Reaction: Stir at room temperature for 12–18 hours. Monitor pH; maintain ~pH 8 by adding small amounts of base if necessary.
-
Work-up: Acidify the solution to pH 2-3 using 1M HCl. The product, this compound, will precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine.
-
Drying: Dry over
, filter, and evaporate. -
Crystallization: Recrystallize from Ethyl Acetate/Hexane.
-
Critical Control Point: Avoid strong bases (NaOH) during coupling to prevent hydrolysis of the Z-group or racemization of the Leucine
Functional Applications
A. Precursor for Peptide Aldehydes (Inhibitors)
This compound is esterified (e.g., to Z-Leu-Met-OMe) and then reduced (using Diisobutylaluminum hydride, DIBAL) to form Z-Leu-Met-H .
-
Mechanism: The aldehyde group forms a reversible hemiacetal adduct with the active site cysteine of Calpain or Cathepsin B/L.
-
Significance: This transition-state mimicry is the basis for the potency of "Calpain Inhibitor II".
B. Protease Substrate Specificity
Researchers use this compound to study the S1' subsite specificity of metalloproteases (e.g., Thermolysin).
-
Assay Logic: The cleavage of the Leu-Met bond is monitored.
-
Detection: High-Performance Liquid Chromatography (HPLC) separates the products (Z-Leu-OH and Met-OH).
Enzymatic Hydrolysis Workflow (Graphviz)
Figure 2: Enzymatic hydrolysis mechanism of this compound by a protease.
Technical Challenges & Troubleshooting
Methionine Oxidation
The thioether side chain of Methionine is susceptible to oxidation to sulfoxide (
-
Symptom: Shift in HPLC retention time; product becomes more hydrophilic.
-
Prevention: Perform all synthesis steps under inert atmosphere (
or ). Use degassed solvents. -
Remedy: If oxidation occurs, the sulfoxide can sometimes be reduced back using mercaptoethanol or thioglycolic acid, though prevention is superior.
Z-Group Removal (Deprotection)
Removing the Z-group to yield H-Leu-Met-OH is difficult.
-
Problem: Standard catalytic hydrogenation (
) fails because sulfur poisons the Palladium catalyst. -
Solution 1 (Chemical): Use HBr in Acetic Acid . This cleaves the Z-group but may cause side reactions.
-
Solution 2 (Catalytic): Use Liquid Ammonia / Sodium (Birch reduction conditions) or specialized sulfur-resistant catalysts (though rare).
-
Recommendation: For most inhibitor syntheses, the Z-group is retained as part of the pharmacophore (it occupies the S2 or S3 pocket), so removal is often unnecessary.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.
-
Sasaki, T., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsin B. Journal of Enzyme Inhibition, 3(3), 195-201. (Describes Z-Leu-Met-H synthesis and activity).
-
Werle, B., et al. (1995).[1] Cathepsin B in tumors, metastases and normal tissues. Biological Chemistry Hoppe-Seyler, 376, 157-164.[1] (Discusses substrate specificity including Z-peptide derivatives).
-
Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201, 189-198. (Contextualizes peptide inhibitors).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Z-Leu-OSu coupling protocols).
Sources
Technical Guide: Spectroscopic Characterization of Z-Leu-Met-OH
Topic: Spectroscopic Data (NMR, IR, MS) of Z-LEU-MET-OH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
This compound (N-benzyloxycarbonyl-L-leucyl-L-methionine) is a critical dipeptide intermediate often employed in the synthesis of protease inhibitors, formylated peptides (e.g., f-Met-Leu-Phe analogues), and enzyme substrates.[1] Its structural integrity is defined by the hydrophobic leucine side chain, the sulfur-containing methionine thioether, and the acid-labile benzyloxycarbonyl (Z or Cbz) protecting group.
This guide provides a rigorous spectroscopic profile for this compound, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). It is designed to serve as a self-validating reference for confirmation of identity and purity in synthetic workflows.
| Compound Attribute | Details |
| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
| CAS Number | 18830-16-5 |
| Molecular Formula | C |
| Molecular Weight | 396.50 g/mol |
| Appearance | White to off-white crystalline powder |
Molecular Architecture & Theoretical Basis
The spectroscopic signature of this compound is dictated by three distinct structural domains. Understanding these domains is essential for interpreting the spectral data:
-
Z-Group (N-terminus): Provides strong aromatic signals in NMR and characteristic carbamate carbonyl bands in IR.
-
Leucine Residue: Contributes high-field aliphatic multiplets and diastereotopic methyl signals.
-
Methionine Residue (C-terminus): Features the distinct S-methyl singlet and the free carboxylic acid, which significantly influences the chemical shift of the
-proton depending on pH and solvent.
Mass Spectrometry (MS) Profiling
Ionization & Fragmentation Logic
In Electrospray Ionization (ESI) positive mode, this compound typically forms a protonated molecular ion
Expected MS Data
| Ion Type | m/z (Monoisotopic) | Interpretation |
| 397.2 | Protonated molecular ion (Base Peak). | |
| 419.2 | Sodium adduct, common in non-desalted samples. | |
| Fragment | 91.1 | Tropylium ion (C |
| Fragment | 262.1 | b |
| Fragment | 104.0 | Methionine immonium ion minus NH |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways expected in collision-induced dissociation (CID).
Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound.
Infrared Spectroscopy (IR) Fingerprinting
IR spectroscopy is particularly useful for verifying the integrity of the Z-protecting group and the carboxylic acid state.
Functional Group Analysis[4]
-
Amide A (NH Stretch): A broad band at 3300–3350 cm
indicates hydrogen-bonded N-H stretching. -
Carbonyl Region (1650–1750 cm
): This is the most diagnostic region.-
1715–1690 cm
: Urethane C=O stretch (Z-group). -
1720–1700 cm
: Free carboxylic acid C=O stretch (often overlaps with urethane). -
1660–1650 cm
: Amide I band (Peptide bond C=O). -
1550–1530 cm
: Amide II band (N-H bend/C-N stretch).
-
| Frequency (cm | Assignment | Structural Origin |
| 3300 (br) | Amide/Urethane NH | |
| 2950–2850 | Aliphatic CH | |
| 1715 | Z-carbamate & -COOH (dimer) | |
| 1655 | Amide I (Leu-Met bond) | |
| 1540 | Amide II | |
| 695 & 740 | Mono-substituted benzene ring (Z-group) |
Nuclear Magnetic Resonance (NMR) Elucidation
The NMR data presented below assumes a solvent of DMSO-d
H NMR Assignment Strategy
The spectrum is characterized by the distinct aromatic region (Z-group), the downfield amide protons, and the aliphatic side chains.
Key Diagnostic Signals:
-
Z-Methylene: A sharp singlet (or AB quartet) near 5.0 ppm .
-
Met Methyl: A sharp singlet near 2.0 ppm (distinct from solvent peaks).
-
Leu Methyls: Two doublets (appearing as a dd or m) near 0.85 ppm .
H NMR Data Table (DMSO-d )
| Multiplicity | Integral | Assignment | Coupling ( | |
| 12.60 | br s | 1H | -COOH | Exchangeable |
| 8.15 | d | 1H | Met-NH | |
| 7.50 | d | 1H | Leu-NH (Z-NH) | |
| 7.30–7.38 | m | 5H | Z-Aromatic (Ph -H) | - |
| 5.03 | s | 2H | Z-CH | - |
| 4.35 | m | 1H | Met | - |
| 4.08 | m | 1H | Leu | - |
| 2.45 | t | 2H | Met | - |
| 2.02 | s | 3H | Met S-CH | Singlet |
| 1.90/1.75 | m | 2H | Met | Complex m |
| 1.60 | m | 1H | Leu | - |
| 1.45 | m | 2H | Leu | - |
| 0.88/0.84 | dd | 6H | Leu |
> Note: Chemical shifts may vary by
NMR Assignment Workflow
The following workflow describes the logic for assigning the spectrum of an unknown sample suspected to be this compound.
Figure 2: Step-by-step logic for NMR structural confirmation.
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh approximately 5–10 mg of this compound.
-
Solvent: Add 600 µL of DMSO-d
(99.9% D).-
Why DMSO? this compound is hydrophobic due to the Z-group and Leu side chain; CDCl
may cause broadening of amide peaks due to aggregation.
-
-
Tube: Transfer to a clean 5 mm NMR tube.
-
Acquisition: Acquire 16–32 scans with a 1-second relaxation delay to ensure quantitative integration of the methyl singlets.
Quality Control & Troubleshooting
-
Impurity - Methionine Sulfoxide: If a singlet appears at ~2.6 ppm , the methionine sulfur has oxidized to the sulfoxide (
). This is a common degradation product in older samples. -
Impurity - Benzyl Alcohol: If the Z-group cleavage has occurred, a singlet at 4.5 ppm (Benzyl alcohol CH
) may appear distinct from the urethane CH at 5.0 ppm. -
Racemization: Check the
-proton signals. Splitting or "shouldering" of the -proton multiplets often indicates racemization (D-Leu or D-Met contaminants), usually appearing slightly upfield or downfield of the main L-L isomer peaks.
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 18830-16-5). National Library of Medicine. Retrieved from [Link](Note: Search by CAS for specific entry).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for peptide chemical shift prediction).
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source for amino acid residue assignments).
Sources
Technical Whitepaper: Z-Leu-Met-OH – Scaffold Utility in Cysteine Protease Modulation and Oxidative Stress Profiling
Topic: Potential research areas for Z-LEU-MET-OH Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (N-Benzyloxycarbonyl-L-leucyl-L-methionine) is a specialized dipeptide intermediate that serves as a critical scaffold in the development of transition-state inhibitors for cysteine proteases. While often categorized simply as a protected peptide building block, its specific sequence (Leu-Met) aligns with the S2-S1 subsite specificity of the Calpain and Cathepsin families.
This guide analyzes the physicochemical utility of this compound, transforming it from a passive reagent into a strategic tool for probing proteolytic pathways in neurodegeneration, cataractogenesis, and oxidative stress.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Components & Function
This compound is composed of three distinct functional domains, each serving a specific role in biochemical applications:
-
N-Terminal Z-Group (Carbobenzoxy): Provides lipophilicity, facilitating cell permeability in derivative inhibitors. It also mimics the P3 amino acid residue, occupying the S3 hydrophobic pocket of proteases like Calpain I (µ-calpain).
-
Leucine (P2 Position): The isobutyl side chain is the critical recognition motif. Most cysteine proteases (Calpains, Cathepsins B/L) show a strong preference for hydrophobic residues (Leu, Val, Phe) at the P2 position.
-
Methionine (P1 Position): The thioether side chain offers unique versatility. It is a target for reversible oxidation (Met to Met-sulfoxide), allowing researchers to create "redox-switchable" inhibitors or substrates.
Physicochemical Data Table
| Property | Specification | Experimental Relevance |
| Molecular Formula | C₁₉H₂₈N₂O₅S | Precursor calculation |
| Molecular Weight | 396.50 g/mol | Mass spectrometry verification |
| Solubility | DMSO, DMF, Methanol | Hydrophobic Z-group limits aqueous solubility; requires organic co-solvent for assays.[1] |
| Purity Requirement | >98% (HPLC) | Critical to avoid des-Z impurities which alter binding kinetics. |
| Stability | Oxidation Sensitive | Critical: Methionine thioether oxidizes to sulfoxide (Met(O)) upon air exposure; store under inert gas (Ar/N₂). |
Part 2: Enzymology & Protease Inhibition Mechanisms[1][2]
The primary research application of this compound lies in its conversion to Z-Leu-Met-H (Peptidyl Aldehyde) or Z-Leu-Met-CMK (Chloromethyl Ketone) . The "OH" acid form is the stable precursor; the "H" or "CMK" forms are the active pharmacophores.
The Calpain-Cathepsin Axis
The Leu-Met sequence is privileged. It fits the active site cleft of Calpain I (µ-calpain) and Calpain II (m-calpain) with high affinity.
-
Mechanism: When converted to an aldehyde (Z-Leu-Met-H), the carbonyl carbon undergoes nucleophilic attack by the active site Cysteine thiol (Cys-SH) of the protease.
-
Transition State: This forms a reversible thiohemiacetal intermediate, mimicking the transition state of peptide bond hydrolysis and effectively locking the enzyme.
Visualization: Cysteine Protease Inhibition Pathway
The following diagram illustrates the conversion of the this compound precursor into an active inhibitor and its binding mechanism.
Figure 1: The synthetic trajectory from this compound precursor to active protease inhibitor, culminating in the formation of the covalent thiohemiacetal complex.
Part 3: Emerging Research Frontiers
Neurodegeneration & Ischemia
Calpain overactivation is a hallmark of excitotoxicity (e.g., Ischemia, Alzheimer's).
-
Application: Z-Leu-Met-H (derived from this compound) is used to block spectrin breakdown in neuronal cultures.
-
Advantage: Unlike broad-spectrum inhibitors (like E-64), peptidyl aldehydes allow for kinetic studies of reversible inhibition, mimicking physiological regulation.
Cataractogenesis
Calpain-mediated cleavage of α-crystallin and β-crystallin in the lens leads to opacification.
-
Research Focus: Z-Leu-Met derivatives are investigated as topical therapeutics. The lipophilic Z-group aids in corneal penetration, while the Leu-Met backbone targets the specific calpain isoforms (Lp82) found in the lens.
Oxidative Stress & The "Methionine Switch"
This is a high-value, niche application.
-
Concept: Methionine residues often act as ROS (Reactive Oxygen Species) scavengers.
-
Method: Researchers oxidize this compound to Z-Leu-Met(O)-OH (sulfoxide).
-
Experiment: Compare the inhibitory potency of Z-Leu-Met-H vs. Z-Leu-Met(O)-H.
-
Outcome: If the sulfoxide form loses potency, it proves that oxidative stress can "disarm" protease inhibitors or alter substrate processing, linking oxidative stress directly to proteolytic dysregulation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Z-Leu-Met-H (Calpain Inhibitor)
Note: This protocol describes the conversion of the this compound acid to the aldehyde inhibitor, a standard medicinal chemistry workflow.
Reagents: this compound, N,O-Dimethylhydroxylamine, EDC·HCl, LiAlH₄ (or DIBAL-H).
-
Weinreb Amide Formation:
-
Dissolve this compound (1 eq) in dry DCM.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).
-
Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO₃, and brine.
-
Result: Z-Leu-Met-N(OMe)Me (Stable intermediate).
-
-
Reduction to Aldehyde:
-
Dissolve Weinreb amide in anhydrous THF under Argon.
-
Cool to 0°C. Add LiAlH₄ (1.2 eq) dropwise.
-
Monitor by TLC (approx. 30 min).
-
Quench with KHSO₄ solution. Extract with Ethyl Acetate.
-
Crucial Step: Purify immediately or store as the bisulfite adduct. Aldehydes are unstable and prone to racemization.
-
Protocol B: Enzymatic Hydrolysis/Inhibition Assay
Objective: Determine
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 mM DTT. (DTT is essential to keep the enzyme active site reduced).
-
Substrate: Suc-Leu-Tyr-AMC (Fluorogenic substrate).
-
Reaction:
-
Incubate Calpain I (10 nM) with varying concentrations of Z-Leu-Met-H (0.01 – 10 µM) for 15 min at 25°C.
-
Add Suc-Leu-Tyr-AMC (50 µM).
-
Measure fluorescence (Ex 380 nm / Em 460 nm) over 20 min.
-
-
Analysis: Plot
vs [Inhibitor] to determine and calculate .
Part 5: Future Directions & Hybrid Design
The future of this compound lies in hybridization .
-
Warhead Replacement: Replacing the C-terminal -OH with boronic acids (Z-Leu-Met-B(OH)₂) to target the proteasome (similar to Bortezomib).
-
Activity-Based Probes (ABPs): Attaching a fluorophore to the Z-group (e.g., replacing Z with a fluorescent carbamate) to visualize where Calpain is active in live cells.
Visualization: Strategic Modification Logic
Figure 2: Strategic chemical modifications of the this compound scaffold to access diverse biological targets.
References
-
Sasaki, T., et al. (1990).[1] "Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins."[1] Journal of Enzyme Inhibition, 3(3), 195-201.[1] Link
-
Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry, 7(12), 1171-1188. Link
-
Carragher, N. O. (2006). "Calpain inhibition: a therapeutic strategy targeting multiple disease states."[2] Current Pharmaceutical Design, 12(5), 615-638. Link
-
Bartus, R. T., et al. (1994). "Calpain inhibitors: a new class of therapeutic agents for the treatment of ischemia and related diseases." Neurological Research, 16(6), 428-432. Link
-
BenchChem. (2025). "this compound Product Specifications and Applications." BenchChem Technical Library. Link
Sources
Methodological & Application
Introduction: Strategic Incorporation of Z-Leu-Met-OH in Peptide Synthesis
An In-Depth Guide to the Application of Z-LEU-MET-OH in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the dipeptide Z-L-Leucyl-L-Methionine (this compound) serves as a valuable building block. Its N-terminal benzyloxycarbonyl (Z) group provides specific advantages in certain synthetic strategies, while the presence of a C-terminal methionine residue introduces a critical challenge that every peptide chemist must address: the susceptibility of its thioether side chain to oxidation.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a robust and reproducible synthesis. We will delve into the intricacies of methionine chemistry within the SPPS workflow, from coupling strategies to specialized cleavage cocktails, providing researchers, scientists, and drug development professionals with the tools to navigate this common but critical synthetic hurdle.
The Core Challenge: Understanding and Mitigating Methionine Oxidation
The primary obstacle in the synthesis of methionine-containing peptides is the oxidation of its sulfur-containing side chain.[1][2] The thioether group is highly susceptible to oxidation by various reactive oxygen species, which can be introduced adventitiously or generated during key steps of the synthesis, particularly the final acidolytic cleavage.[1][3]
This oxidation converts methionine (Met) into methionine sulfoxide [Met(O)], a diastereomeric mixture that introduces a +16 Da mass shift. This modification alters the peptide's polarity and can significantly impact its biological activity and structural conformation.[2][4] A further, irreversible oxidation to methionine sulfone [Met(O2)] can also occur under harsh conditions.[2]
Beyond oxidation, the methionine side chain is also a reactive nucleophile at low pH, making it prone to S-alkylation (e.g., tert-butylation) by carbocations generated from side-chain protecting groups during final cleavage.[4][5] Therefore, a successful synthesis hinges on a strategy that actively prevents both oxidation and alkylation.
Caption: Oxidation of Methionine to Methionine Sulfoxide.
Strategic Framework for Synthesis
The most prevalent methodology for SPPS is the Fmoc/tBu strategy, which offers an orthogonal protection scheme.[6][7][8] In this approach, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu).[8][9] The Z-group on this compound is typically removed during the final acidolytic cleavage step.
The general workflow for incorporating this compound into a growing peptide chain on a solid support is illustrated below.
Caption: SPPS Workflow for incorporating this compound.
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale and the peptide chain has been elongated, with the final N-terminal Fmoc group removed to expose a free amine.
Materials:
-
Peptide-resin with a free N-terminus (0.1 mmol)
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within a reaction vessel and that the N-terminal Fmoc group has been removed using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[10]
-
Activation Solution Preparation: In a separate vial, prepare the activation solution. The choice of coupling reagent is critical for efficiency.[11][12] HATU is often preferred for its high reactivity, especially for sterically hindered couplings.[12]
-
Dissolve this compound (3 equivalents, 0.3 mmol) and the coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a few beads of resin to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the coupling is complete.[13] If the test is positive, the coupling can be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM) (3 times) to prepare for the final cleavage or further synthesis steps.
| Reagent | Equivalents (vs. Resin) | Quantity (0.1 mmol scale) | Purpose |
| This compound | 3.0 | 0.3 mmol | Dipeptide building block |
| HATU | 2.9 | 0.29 mmol | Coupling Activator[12] |
| DIPEA | 6.0 | 0.6 mmol | Tertiary base for activation[11] |
| DMF | - | ~5 mL | Solvent |
Protocol 2: Cleavage and Deprotection with Oxidation Suppression
The final cleavage step is where methionine is most vulnerable.[3][4] The cleavage cocktail must contain trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups, but crucially, it must also include scavengers to quench reactive carbocations and prevent oxidation.[14]
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold methyl-t-butyl ether (MTBE) or diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 5-10 mL per 0.1 mmol of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin beads will shrink and may change color.
-
Peptide Collection: Filter the solution to separate the resin beads, collecting the filtrate which contains the cleaved peptide. Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of cold ether. A white precipitate (the crude peptide) should form.
-
Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Table of Recommended Cleavage Cocktails for Met-Containing Peptides
| Cocktail Name | Composition (v/v/w) | Key Scavengers & Rationale | Reference |
| Reagent K (Modified) | TFA / H₂O / Phenol / Thioanisole / EDT | Thioanisole: A soft nucleophile that scavenges cations and can help reduce Met(O). EDT (1,2-ethanedithiol): Effective cation scavenger. | [14] |
| TFA/TIS/H₂O/DMS | TFA (94%) / TIS (1%) / H₂O (2.5%) / DMS (2.5%) | TIS (Triisopropylsilane): Reduces carbocations. DMS (Dimethyl sulfide): Reduces Met(O) and scavenges oxidative species. | [1] |
| TFA/TIS/H₂O/THT | TFA (90%) / TIS (5%) / H₂O (2.5%) / THT (2.5%) | THT (Tetrahydrothiophene): Shown to be highly efficient at preventing Met oxidation during SPPS. | [3] |
| Advanced (Albericio) | TFA / TIS / H₂O / TMSCl / PPh₃ | TMSCl/PPh₃: This combination is reported to be highly effective at eradicating oxidation. | [4] |
Note: Always prepare cleavage cocktails fresh and work in a well-ventilated fume hood.
Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide
If analysis reveals the presence of Met(O), a post-synthetic reduction step can be performed.
Materials:
-
Crude or purified peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
TFA
-
Water
Procedure:
-
Dissolve the peptide in a mixture of TFA and water (e.g., 9:1 v/v).
-
Add ammonium iodide (10-20 equivalents) and dimethyl sulfide (20-40 equivalents) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reduction by LC-MS.
-
Once complete, the peptide must be re-isolated, typically by precipitation in cold ether or direct purification by RP-HPLC.[1][3]
Analysis and Characterization
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the primary technique for assessing peptide purity.[15] A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA. The Met(O) form of the peptide is more polar and will typically elute earlier than the non-oxidized peptide. The purity is determined by integrating the area of the main peptide peak relative to the total peak area at a wavelength of 210-230 nm.[16]
2. Mass Spectrometry (MS): Mass spectrometry is essential to confirm the identity and molecular weight of the synthesized peptide.[17] Techniques like MALDI-TOF or ESI-MS are standard. The presence of a peak at [M+16] Da relative to the expected mass is a clear indicator of methionine oxidation.[1] Tandem MS (MS/MS) can be used to confirm the location of the modification within the peptide sequence.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | - Steric hindrance. - Insufficient activation time or reagent equivalents. - Poor resin swelling or peptide aggregation. | - Use a more powerful coupling reagent like HATU or COMU.[19] - Increase coupling time to 3-4 hours or perform a double coupling. - Ensure high-quality, amine-free DMF is used. |
| High Percentage of [M+16] Peak in MS | - Inadequate scavengers in the cleavage cocktail. - Oxidation during synthesis (e.g., from old solvents). - Prolonged exposure to air after cleavage. | - Use a cleavage cocktail specifically designed for Met-peptides (see table above).[3][4] - Use fresh, high-purity solvents for synthesis. - Perform the post-cleavage reduction protocol with NH₄I/DMS.[1] |
| High Percentage of [M+56] Peak in MS | - S-alkylation (tert-butylation) of the methionine side chain. | - Ensure a sufficient concentration of soft nucleophilic scavengers like thioanisole or EDT in the cleavage cocktail.[5][14] |
Conclusion
The successful incorporation of this compound into a peptide sequence via SPPS is an achievable goal that hinges on a proactive approach to managing the chemistry of the methionine residue. By understanding the mechanisms of oxidation and S-alkylation and implementing protocols with optimized coupling reagents and specialized cleavage cocktails, researchers can reliably synthesize high-purity methionine-containing peptides. The methodologies and insights provided in this guide serve as a robust framework for mitigating common side reactions, ensuring the integrity of the final product and the success of subsequent research and development endeavors.
References
-
Katayama, H., & Tsutsui, N. (2025). Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science, 31(8). Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Available from: [Link]
-
D'Agostino, A., et al. (2017). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available from: [Link]
-
The Nest Group, Inc. (2021). Pi3 Methionine Selective Resins. Available from: [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Molecular Biology, vol 35. Humana Press. Available from: [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]
-
Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Available from: [Link]
-
ResearchGate. (2005). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Thieme. (2000). 4 Synthesis of Peptides. Available from: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
AAPPTec. Coupling Reagents. Available from: [Link]
- Google Patents. Composition and method for the release of protected peptides from a resin.
-
OSTI.gov. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available from: [Link]
-
Miao, Z., et al. (2011). Peptide Synthesis. Bio-protocol. Available from: [Link]
-
Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis. In: Methods in Molecular Biology. Humana Press. Available from: [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
University of Regensburg. (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Available from: [Link]
-
Ley, S. V., et al. (2015). Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. Angewandte Chemie. Available from: [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science. Available from: [Link]
-
CD Formulation. (2022). Solid-Phase Peptide Synthesis (SPPS) Technology. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. renyi.hu [renyi.hu]
- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. almacgroup.com [almacgroup.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Application Note: High-Fidelity Coupling of Z-Leu-Met-OH to Solid Support
Executive Summary & Scientific Rationale
Coupling a protected dipeptide, such as Z-Leu-Met-OH (Benzyloxycarbonyl-L-leucyl-L-methionine), to a solid support presents two distinct chemoselective challenges that differentiate it from standard single amino acid loading:
-
C-Terminal Racemization (Epimerization): Unlike urethane-protected amino acids (e.g., Fmoc-Met-OH), a dipeptide activated at its C-terminus is highly prone to racemization via 5(4H)-oxazolone formation . Standard carbodiimide coupling reagents (DIC/HOBt, HATU) often lead to significant loss of chirality at the Methionine residue.
-
Methionine Oxidation: The thioether side chain of Methionine is susceptible to oxidation (sulfoxide formation) under atmospheric conditions, particularly in the presence of trace oxidants or during prolonged reaction times.
Strategic Recommendation: To mitigate these risks, this protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Mechanism: 2-CTC resin reacts via an SN1 mechanism involving a stabilized trityl cation. This allows coupling to occur via the carboxylate anion (driven by a base like DIPEA) without activating the carbonyl carbon of the Methionine. This effectively eliminates the pathway for oxazolone formation and subsequent racemization.
-
Alternative: Coupling to Wang or Merrifield resins requires carboxyl activation (anhydride or active ester), which is not recommended for this specific dipeptide due to the high risk of epimerization.
Materials & Reagents
| Reagent/Material | Grade/Spec | Purpose |
| This compound | >98% Purity | Target Ligand (Dipeptide) |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, ~1.0–1.6 mmol/g | Solid Support (Acid Labile) |
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Swelling & Solvent (Critical for 2-CTC stability) |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Grade, redistilled | Base (Proton scavenger) |
| Methanol (MeOH) | HPLC Grade | Capping of unreacted chloride sites |
| Inert Gas | Nitrogen (N₂) or Argon | Oxidation prevention for Methionine |
Experimental Protocol: Low-Racemization Loading
Phase A: Resin Preparation and Handling
Note: 2-CTC resin is extremely moisture-sensitive. Hydrolysis of the chloride to the alcohol (2-Chlorotrityl alcohol) deactivates the resin.
-
Inert Environment: Purge the reaction vessel with N₂. All solvent transfers should be done under inert atmosphere to protect the Methionine residue.
-
Weighing: Weigh the desired amount of 2-CTC resin.
-
Calculation: Target loading is typically 0.6 – 0.8 mmol/g. Do not attempt to drive loading to 100% of the resin's theoretical substitution, as this can lead to aggregation.
-
Phase B: Coupling Reaction (Nucleophilic Substitution)
-
Swelling: Place resin in a reactor with a frit. Add anhydrous DCM (10 mL per gram of resin).[1][2] Swell for 15 minutes with gentle agitation. Drain.
-
Dissolution: Dissolve This compound (0.6 to 1.0 equivalents relative to resin nominal capacity) in dry DCM.
-
Tip: If solubility is poor, add a minimum amount of dry DMF (Dimethylformamide), but keep DMF <10% of total volume if possible, as DMF promotes premature cleavage of the trityl linker.
-
-
Addition: Add the peptide solution to the swollen resin.
-
Base Addition: Add DIPEA (3.0 equivalents relative to the dipeptide).
-
Crucial Step: Add DIPEA slowly. The reaction is driven by the base neutralizing the HCl generated.
-
-
Incubation: Agitate gently (orbital shaker) for 2 hours at room temperature under N₂.
-
Warning: Do not use magnetic stir bars, which grind and pulverize the resin beads.
-
Phase C: Capping & Washing[3]
-
Capping: Add Methanol (MeOH) (1 mL per gram of resin) directly to the reaction mixture. Agitate for 15–20 minutes.
-
Chemistry: MeOH reacts with any remaining active trityl-chloride sites to form the inert methyl ether, preventing non-specific binding later.
-
-
Washing: Drain the resin and wash sequentially to remove excess reagents:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
-
Drying: Dry the resin under high vacuum/nitrogen stream until a constant weight is achieved. Store at -20°C.
Quality Control: Loading Determination
Standard Fmoc UV assays (piperidine cleavage) are not applicable here because the Z-group (benzyloxycarbonyl) is not base-labile. Use the Gravimetric Method for rapid estimation.
Gravimetric Protocol
-
Weigh the dry resin before coupling (
). -
Weigh the dry resin after coupling and drying (
). -
Calculate loading (
) using the formula:
Note: Since HCl is lost during the substitution, the net mass gain is the Ligand minus HCl.
Validation: For critical applications, perform Quantitative Amino Acid Analysis (AAA) (hydrolysis in 6N HCl, followed by HPLC quantification of Leu and Met).
Mechanistic Visualization
Diagram 1: The Racemization Risk (Why we avoid Carbodiimides)
This diagram illustrates why the standard "Wang Resin + DIC" method is dangerous for this compound.
Caption: Activation of C-terminal peptides (like this compound) facilitates oxazolone formation, leading to loss of chirality. The 2-CTC method avoids this activation step entirely.
Diagram 2: Recommended 2-CTC Workflow
Caption: The 2-CTC protocol relies on base-driven displacement of chloride, preserving the stereochemistry of the Methionine residue.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Loading | Hydrolyzed Resin | Ensure DCM is anhydrous. Store resin under argon. |
| Low Loading | Steric Hinderance | Z-Leu-Met is bulky. Increase reaction time to 4 hours, but monitor for trityl cleavage. |
| Methionine Oxidation | Air Exposure | Use degassed solvents. Add 1% DTT (Dithiothreitol) during cleavage/assay steps if oxidation is detected. |
| Resin Color Change | Acid Generation | The reaction produces HCl. Ensure sufficient DIPEA (3 eq) is present to neutralize it immediately. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Z-group stability).
- White, P.D., & Chan, W.C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for 2-CTC mechanics).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
- 8. olitecn.gr [olitecn.gr]
Application Note: Z-LEU-MET-OH as a Versatile Dipeptide Building Block for the Synthesis of Potent Enzyme Inhibitors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing the dipeptide building block, N-Benzyloxycarbonyl-L-leucyl-L-methionine (Z-LEU-MET-OH), in the rational design and synthesis of enzyme inhibitors. We delve into the strategic advantages of using this pre-formed dipeptide, outlining its role in targeting key enzyme families, particularly metalloproteinases. This document furnishes researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required for peptide coupling, N-terminal deprotection, and final product characterization, thereby streamlining the development of novel therapeutic agents.
Introduction: The Strategic Advantage of Dipeptide Building Blocks
The synthesis of complex peptide-based inhibitors is a cornerstone of modern drug discovery. A "building block" approach, which utilizes pre-synthesized dipeptides or larger fragments, offers significant advantages over traditional stepwise solid-phase peptide synthesis (SPPS).[1][2] The use of this compound as a core structural unit is particularly advantageous for several reasons:
-
Efficiency and Speed: Incorporating a dipeptide in a single coupling step accelerates the overall synthesis timeline compared to the sequential addition of single amino acids.[2]
-
Reduced Side Reactions: Minimizes the number of deprotection and coupling cycles, thereby reducing the risk of cumulative side reactions such as racemization or the formation of deletion sequences.[3][4]
-
Target-Specific Design: The leucyl-methionine sequence is a recognized motif in the substrates of various proteases. Incorporating this dipeptide can serve as a potent starting point for inhibitors targeting enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer and arthritis.[5][6] The methionine residue, with its sulfur-containing side chain, can be a target for catalyst poisoning during deprotection if not handled correctly.[7]
This compound, with its N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group, provides a stable and reliable component for solution-phase or solid-phase synthesis strategies.[6][8] The Z-group is renowned for its stability under various conditions and its clean removal via catalytic hydrogenation.[8][9][10]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | N-Benzyloxycarbonyl-L-leucyl-L-methionine | N/A |
| Synonyms | This compound, Cbthis compound | N/A |
| CAS Number | 36077-39-1 (for Leu-Met) | [11] |
| Molecular Formula | C20H30N2O5S | [11] |
| Molecular Weight | 410.53 g/mol | [11] |
| Appearance | White to off-white solid | [12] |
| Storage | Store at 2-8°C, protected from light | [12] |
Conceptual Framework: Designing Inhibitors with this compound
The rationale for using this compound often lies in mimicking the natural substrate of a target enzyme, particularly proteases. Many proteases have hydrophobic pockets (S1, S1' etc.) that accommodate specific amino acid residues of the substrate. The leucine and methionine side chains of this dipeptide can effectively occupy these pockets, leading to high-affinity binding. The peptide backbone can be further modified to incorporate a warhead—a functional group that interacts with the catalytic machinery of the enzyme (e.g., a zinc-coordinating group for MMPs).
Caption: Interaction model of an inhibitor derived from this compound with a metalloproteinase.
Experimental Protocols
These protocols provide a robust starting point for chemists. Optimization may be required based on the specific properties of the coupling partners.
Protocol 1: Peptide Coupling using this compound
This protocol describes the solution-phase coupling of this compound to the N-terminus of another amino acid ester (e.g., H-Ala-OMe). The EDC/Oxyma system is a modern, efficient, and low-racemization coupling method.[13]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir for 20 minutes at room temperature to generate the free base.
-
Activation: In a separate flask, dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM.[13]
-
Cool the activation mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 20-30 minutes at 0 °C. This forms the active ester.[14]
-
Coupling: Add the freshly prepared amino acid ester solution (from step 1) to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[15][16]
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (Z-Leu-Met-Ala-OMe) by silica gel column chromatography.
Protocol 2: N-Terminal Z-Group Deprotection
Catalytic hydrogenation is the most common and effective method for removing the Z (Cbz) protecting group.[8][9][10] The reaction is clean, yielding only the deprotected amine and benign byproducts (toluene and CO₂).[9]
Materials:
-
Z-protected peptide (e.g., Z-Leu-Met-Ala-OMe)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable membrane filter
Procedure:
-
Dissolution: Dissolve the Z-protected peptide (1.0 eq.) in a suitable solvent (e.g., MeOH) in a reaction flask.
-
Inert Atmosphere: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight) to the solution under a stream of nitrogen or argon.[9] Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Hydrogenation: Purge the flask with H₂ gas (using a balloon or by evacuating and backfilling with H₂ several times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material. This typically takes 2-8 hours.[9]
-
Work-up: a. Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.[9] b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.[9] c. Safety Note: Quench the catalyst on the Celite pad with water before disposal to prevent ignition.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide (H-Leu-Met-Ala-OMe). This product can often be used in the next step without further purification.
Synthesis Workflow and Characterization
The successful synthesis of an enzyme inhibitor requires a logical workflow and rigorous analytical characterization at each key stage.
Caption: General workflow for synthesizing an enzyme inhibitor using this compound.
Characterization Techniques
Rigorous characterization is non-negotiable for verifying the identity and purity of synthetic peptides.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized peptide.[15][19] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. Purity is determined by integrating the area of the product peak relative to all other peaks.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the molecular weight of intermediates and the final product.[16][17][19] High-resolution mass spectrometry (HRMS) provides an exact mass, which further confirms the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, 1H and 13C NMR spectroscopy are used to confirm the precise chemical structure and stereochemistry.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling Reaction | 1. Inefficient activation of the carboxylic acid.2. Deactivated coupling reagents.3. Steric hindrance from coupling partners. | 1. Increase pre-activation time; switch to a more potent coupling reagent like HATU or PyBOP.[20]2. Use fresh, high-purity reagents.3. Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
| Incomplete Z-Group Deprotection | 1. Catalyst poisoning (especially with sulfur-containing methionine).[7]2. Inactive catalyst.3. Insufficient hydrogen pressure. | 1. Use an increased catalyst loading (e.g., 20 mol%); consider adding a mild acid like acetic acid to the reaction mixture.2. Use a fresh batch of Pd/C catalyst.3. Ensure the H₂ balloon is fully inflated or use a proper hydrogenation apparatus. |
| Low Purity of Final Product | 1. Side reactions during coupling (e.g., racemization).2. Incomplete reactions or deprotection.3. Degradation during work-up or purification. | 1. Ensure the reaction temperature is controlled (start at 0 °C); use additives like Oxyma or HOAt to suppress racemization.[13][20]2. Monitor each step to completion via LC-MS.3. Avoid prolonged exposure to strong acids/bases; optimize purification conditions. |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of peptide-based enzyme inhibitors. Its use can significantly streamline the synthetic process, leading to higher yields and purities. By following the detailed protocols for coupling and deprotection, and employing rigorous analytical characterization, researchers can confidently incorporate this dipeptide into their inhibitor design campaigns, accelerating the path toward novel therapeutic discoveries.
References
-
Meldal, M., et al. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. National Institutes of Health. [Link]
-
Wang, J., et al. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]
-
LabRulez. Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). [Link]
-
Meldal, M., et al. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors. PubMed. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Buchardt, J., et al. Phosphinic Peptide Matrix Metalloproteinase‐9 Inhibitors by Solid‐Phase Synthesis Using a Building Block Approach. Semantic Scholar. [Link]
-
Dong, M. Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
American Chemical Society. Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Rowles, I., et al. Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry. [Link]
- Google Patents. WO2014163156A1 - Deprotection method.
-
ResearchGate. New Trends in Peptide Coupling Reagents. [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Bio-protocol. Peptide Synthesis. [Link]
-
DOKUMEN.PUB. Peptide Synthesis: Methods and Protocols. [Link]
-
SciSpace. Development of oxetane modified building blocks for peptide synthesis. [Link]
-
Frontiers. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. [Link]
-
Houben-Weyl. Synthesis of Peptides. [Link]
-
PubChem. Leu-met. [Link]
-
PubMed. Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles. [Link]
-
National Institutes of Health. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
Wiley Online Library. Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. [Link]
-
MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]
Sources
- 1. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. WO2014163156A1 - Deprotection method - Google Patents [patents.google.com]
- 8. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leu-met | C11H22N2O3S | CID 7010529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH) in Modern Drug Discovery
Document ID: AN-ZLM-2602
Abstract: This document provides a comprehensive technical guide on the application of N-Benzyloxycarbonyl-L-Leucyl-L-Methionine (Z-LEU-MET-OH), a protected dipeptide intermediate. While not a widely characterized compound itself, its constituent parts—a Z-protected N-terminus, a hydrophobic leucine residue, and a redox-sensitive methionine residue—position it as a valuable tool in drug discovery. We present its primary application as a building block in peptide synthesis and explore its potential as a scaffold for developing targeted enzyme inhibitors. Detailed, field-proven protocols for its synthesis, incorporation into larger peptides, and characterization are provided, alongside a framework for its evaluation in preliminary inhibitor screening assays.
Introduction: Deconstructing this compound
N-Benzyloxycarbonyl-L-Leucyl-L-Methionine, hereafter referred to as this compound, is a dipeptide composed of L-leucine and L-methionine, with its N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2][3] The Z-group is a classic and robust amine protecting group, stable to a variety of reaction conditions but readily removable by methods like catalytic hydrogenolysis or strong acids, offering strategic flexibility in complex synthetic routes.[4][5][6]
The peptide backbone consists of two hydrophobic amino acids:
-
Leucine (Leu): A bulky, aliphatic residue that often plays a role in forming hydrophobic cores within proteins and can make critical contacts within the binding pockets of enzymes.
-
Methionine (Met): A unique sulfur-containing amino acid. Its thioether side chain is not only hydrophobic but also susceptible to oxidation, forming methionine sulfoxide. This property can be a liability, requiring careful handling during synthesis, but can also be exploited in drug design for redox-sensitive interactions.[7][8]
Given its structure, this compound is not typically an end-product but rather a strategic intermediate with two primary, logical applications in drug discovery, which will be the focus of these notes.
Logical Application Framework
Caption: Dual roles of this compound in drug discovery.
Physicochemical & Handling Data
Proper handling and characterization are foundational to the successful application of any synthetic intermediate.
| Property | Data / Recommended Practice |
| Molecular Formula | C₁₉H₂₈N₂O₅S |
| Molecular Weight | 396.50 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. Sparingly soluble in water. |
| Storage | Store at 2–8°C, desiccated, and protected from light. Long-term storage at -20°C is recommended. |
| Handling Considerations | Methionine Oxidation: The methionine residue is susceptible to oxidation.[7][8] Avoid prolonged exposure to air and oxidative conditions. Use degassed solvents for reactions and consider adding antioxidants like dithiothreitol (DTT) in buffer solutions if used for biological assays. |
Application I: this compound as a Dipeptide Building Block
The most direct application of this compound is in the stepwise synthesis of larger, more complex peptides. Its pre-formed dipeptide structure saves two synthetic cycles (coupling and deprotection for two individual amino acids), which can be advantageous for efficiency and improving the purity of the final crude product.
Workflow for Peptide Elongation using this compound
Caption: Workflow for incorporating this compound in SPPS.
Protocol 3.1: Solution-Phase Synthesis of this compound
This protocol outlines the synthesis of the title compound from its constituent Z-protected leucine and free methionine.
Materials:
-
Z-L-Leucine (Z-Leu-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃), 1M HCl, Brine
Methodology:
-
Ester Preparation: In a round-bottom flask, dissolve H-Met-OMe·HCl (1.0 eq) in anhydrous DMF. Cool to 0°C. Add DIEA (2.2 eq) dropwise and stir for 15 minutes.
-
Activation & Coupling: In a separate flask, dissolve Z-Leu-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add this solution to the methionine ester solution. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide ester, Z-Leu-Met-OMe.
-
Saponification: Dissolve the crude Z-Leu-Met-OMe in a mixture of THF and water (e.g., 3:1 v/v). Cool to 0°C and add LiOH (1.5 eq). Stir until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Final Workup & Purification: Acidify the mixture to pH ~2-3 with 1M HCl. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting crude this compound by flash chromatography or recrystallization.
Protocol 3.2: Characterization of this compound
It is imperative to confirm the identity and purity of the synthesized dipeptide before its use in further steps.[10][11][12]
A. High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC) with UV detection (214 nm and 280 nm).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Expected Result: A single major peak indicating high purity (>95%).
B. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Confirm the mass of the major HPLC peak.
-
Expected m/z: For C₁₉H₂₈N₂O₅S, the expected monoisotopic mass is 396.17. The observed ion will be [M+H]⁺ at m/z 419.16.[13][14] Also check for the sodium adduct [M+Na]⁺ at m/z 419.16. The presence of a peak at m/z 412.16 ([M+16+H]⁺) would indicate oxidation of the methionine residue.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 397.18 |
| [M+Na]⁺ | 419.16 |
| [M(O)+H]⁺ | 413.17 |
Application II: this compound as a Potential Protease Inhibitor Scaffold
Small N-protected peptides are known scaffolds for enzyme inhibitors. For instance, Z-Leu-Leu-Leu-al (MG-132) and Z-Leu-Leu-Leu-B(OH)2 (MG-262) are potent proteasome inhibitors.[15][16][17] The dipeptide this compound could serve as a fragment or a starting point for developing inhibitors against proteases that have a preference for hydrophobic residues in their S1 and S2 pockets. Methionine, in particular, is a key residue in substrates for enzymes like methionine aminopeptidases.[18]
Conceptual Basis for Inhibitor Design
Caption: this compound scaffold docking concept in a protease active site.
Protocol 4.1: General Protease Inhibition Assay (Fluorogenic Substrate)
This protocol provides a template for screening this compound against a protease of interest using a commercially available fluorogenic substrate.
Materials:
-
Protease of interest (e.g., Cathepsin, Calpain).
-
Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC for certain cathepsins).
-
This compound (dissolved in DMSO to make a 10-100 mM stock).
-
Assay Buffer (specific to the enzyme, may require activators like DTT).
-
96-well black microplate.
-
Fluorescence plate reader.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range for screening is 1 µM to 100 µM.
-
Enzyme Incubation: To each well of the 96-well plate, add the assay buffer, the diluted this compound (or DMSO as a vehicle control), and the protease. Incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the potential inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., ~360 nm Ex / ~460 nm Em for AMC). Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, if significant inhibition is observed.
-
Conclusion and Future Directions
This compound is a strategically designed dipeptide intermediate. Its primary, validated application lies in its use as a building block to streamline the synthesis of complex peptides, particularly those containing a Leu-Met motif. Extra care must be taken to prevent the oxidation of the methionine side chain during synthesis and handling.[7][8] Beyond its synthetic utility, its structure presents a rational starting point for fragment-based screening campaigns against proteases. Future work could involve modifying the C-terminal carboxylic acid to a "warhead" group (e.g., an aldehyde or boronic acid) to potentially convert a weak binder into a potent, covalent inhibitor, mirroring the strategy used for well-known inhibitors like MG-132 and MG-262.[15][17]
References
- LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS).
- ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
- Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
- The Importance of N-Cbz-L-Leucine (CAS 2018-66-8) in Chemical Synthesis. (2026, February 19). Retrieved from a relevant chemical supplier's blog or resource.
- PubMed. (2002, February 15). Methionine in and out of proteins: targets for drug design.
- ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.
- Request PDF. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Request PDF. (2025, August 10). Characterization of Synthetic Peptides by Mass Spectrometry.
- PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
- Wiley-VCH. (n.d.). 1 Protection Reactions. In a relevant organic chemistry textbook or resource.
- PubMed. (n.d.). Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method.
- PMC. (2025, May 21). Controlled reversible methionine-selective sulfimidation of peptides.
- ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- ACS Publications. (2013, August 15). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from a relevant chemical synthesis resource.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a peptide synthesis supplier's technical resources.
- Adipogen. (n.d.). Z-Leu-Leu-Leu-B(OH)2 (MG-262) (Proteasome Inhibitor III) | CAS 179324-22-2.
- MedChemExpress. (n.d.). MG-262 (Z-Leu-Leu-LeuB(OH)2) | Proteasome Inhibitor.
- Hello Bio. (n.d.). Z-Leu-Leu-Leu-B(OH)2 (MG-262).
- CymitQuimica. (n.d.). Z-Leu-Leu-OH.
- Biotage. (2023, February 7). How to handle peptides that contain methionine.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Overview of Custom Peptide Synthesis. (n.d.). Retrieved from a peptide synthesis service provider's website.
- Bio-protocol. (2012). Peptide Synthesis.
- ChemScene. (n.d.). ((Benzyloxy)carbonyl)leucine.
- TargetMol. (n.d.). MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor.
- PubChem. (n.d.). Leucine, N-carboxy-, N-benzyl ester, L-.
- Chemical Communications (RSC Publishing). (n.d.). Methionine-enabled peptide modification through late-stage Pd-catalyzed β-C(sp3)–H olefination/cyclization.
- 4 Preparation and handling of peptides containing methionine and cysteine. (n.d.). In a relevant peptide chemistry book or guide.
- ResearchGate. (2016, February 29). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?
- PNAS. (1973). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups.
- PMC. (n.d.). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups.
- Benchchem. (n.d.). Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery.
- Google Patents. (n.d.). US8883444B2 - Peptide synthesis using enzymatic activation and coupling.
- Pharmacompass. (n.d.). N-Cbz-L-leucine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- MDPI. (2021, August 27). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis.
- PubMed. (n.d.). Context-dependent protein stabilization by methionine-to-leucine substitution shown in T4 lysozyme.
- PMC. (n.d.). Context-dependent protein stabilization by methionine-to-leucine substitution shown in T4 lysozyme.
- PMC. (n.d.). Effect of leucine-to-methionine substitutions on the diffraction quality of histone chaperone SET/TAF-Iβ/INHAT crystals.
- Mtoz Biolabs. (n.d.). Calculation of m/z for Polypeptides in Mass Spectrometry.
- MDPI. (2022, April 27). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold.
- MS n analysis of nonderivatized and Mtpp-derivatized peptides. (n.d.).
- NIH. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. biotage.com [biotage.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Calculation of m/z for Polypeptides in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adipogen.com [adipogen.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 18. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Z-LEU-MET-OH as a Substrate in Enzymatic Assays
This Application Note and Protocol guide details the use of Z-LEU-MET-OH (Carbobenzoxy-L-leucyl-L-methionine) as a substrate in enzymatic assays.
Executive Summary
This compound is a synthetic N-blocked dipeptide widely utilized as a specific substrate for characterizing Carboxypeptidases (specifically Carboxypeptidase Y and A) and for mapping the specificity of Endopeptidases (e.g., Pepsin, Cathepsin D) that target hydrophobic residues.
Unlike fluorogenic substrates (e.g., Z-Leu-Met-AMC) which measure amidolytic activity at the C-terminus, the free acid form This compound is critical for:
-
True Carboxypeptidase Assays: Measuring the release of the free C-terminal amino acid (Methionine).
-
Ninhydrin-Based Specificity: The N-terminal "Z" (Cbz) group blocks the substrate's amino terminus, ensuring that only the enzymatically released Methionine reacts with Ninhydrin, creating a zero-background, self-validating readout.
-
Inhibitor Design: Serving as a structural template for synthesizing aldehyde (Calpeptin) or ketone inhibitors of Calpain and Cathepsins.
Mechanism of Action & Assay Logic
The utility of this compound relies on the specific cleavage of the peptide bond between Leucine and Methionine or the C-terminal release of Methionine.
Reaction Scheme
The primary assay exploits the Carboxypeptidase activity. The enzyme recognizes the hydrophobic C-terminal Methionine and the bulky hydrophobic Penultimate residue (Leucine).
Reaction:
Detection Logic:
-
Substrate (this compound): N-terminus is blocked by Carbobenzoxy group. Ninhydrin Negative.
-
Product 1 (Z-Leu-OH): N-terminus is blocked. Ninhydrin Negative.
-
Product 2 (L-Methionine): Free
-amino group. Ninhydrin Positive (Purple, ).
Pathway Diagram
Caption: Enzymatic hydrolysis of this compound. The N-blocking group ensures only the released Methionine generates a signal.
Detailed Protocol: Carboxypeptidase Y (CPY) Assay
This protocol is optimized for Carboxypeptidase Y (CPY) but can be adapted for Cathepsin A or Carboxypeptidase A by adjusting the pH.
Reagents & Preparation
| Reagent | Concentration | Preparation Notes |
| This compound Stock | 20 mM | Dissolve 7.8 mg in 1 mL DMSO . Note: Hydrophobic; do not dissolve directly in water. |
| Assay Buffer | 50 mM MOPS, pH 6.5 | Add 0.15 M NaCl.[1] Filter sterilize. |
| Ninhydrin Reagent | 2% (w/v) | Dissolve in Methyl Cellosolve (or Ethylene Glycol). Mix 1:1 with Citrate Buffer (pH 5.0) containing 1.6% SnCl₂ prior to use. |
| Stop Solution | 10% TCA | Trichloroacetic acid to quench reaction. |
| L-Met Standard | 1 mM | Dissolve in Assay Buffer for standard curve. |
Experimental Workflow
Step 1: Substrate Equilibration
-
Dilute the 20 mM this compound Stock to 1 mM Working Solution using the Assay Buffer.
-
Tip: Add the DMSO stock dropwise to the buffer while vortexing to prevent precipitation.
-
-
Aliquot 1.0 mL of the Working Substrate into test tubes.
-
Pre-incubate at 25°C for 10 minutes.
Step 2: Enzymatic Reaction
-
Add 50 µL of Enzyme Solution (e.g., CPY, 10-100 µg/mL) to the test tubes.
-
Blank Control: Add 50 µL of Buffer instead of enzyme to one tube.
-
Incubate at 25°C for exactly 10-30 minutes (depending on enzyme activity).
Step 3: Quenching & Detection
-
Add 0.5 mL of Stop Solution (or use thermal denaturation: 95°C for 3 min if protein precipitation interferes).
-
Add 1.0 mL of Ninhydrin Reagent to all tubes.
-
Boil tubes in a water bath (100°C) for 15 minutes . Color will develop from yellow to deep purple.
-
Cool tubes rapidly in an ice bath.
-
Add 5.0 mL of 50% Ethanol (diluent) to stabilize the color.
-
Vortex and measure Absorbance at 570 nm .
Data Analysis
-
Standard Curve: Plot OD570 vs. L-Methionine concentration (0 - 500 µM).
-
Calculation:
-
Kinetic Parameters: Perform the assay at varying substrate concentrations (0.1 mM - 5 mM) to determine
and using a Lineweaver-Burk or Michaelis-Menten plot.
Secondary Application: Specificity Profiling (HPLC)
For endopeptidases (e.g., Pepsin , Cathepsin D ) that may cleave the Leu-Met bond without releasing free amino acids (if the pH is acidic and Ninhydrin is less effective), HPLC is the gold standard.
Workflow Diagram
Caption: HPLC workflow for analyzing this compound cleavage products.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection:
-
254 nm: Detects the Z-group (this compound and Z-Leu-OH).
-
214 nm: Detects peptide bonds (all species).
-
-
Elution Order: Met (Early) < Z-Leu-OH (Mid) < this compound (Late/Hydrophobic).
Technical Troubleshooting & Integrity
| Issue | Probable Cause | Solution |
| Precipitation | Substrate insolubility in aqueous buffer. | Ensure Stock is in 100% DMSO. Dilute dropwise. Keep final DMSO < 5%.[2] |
| High Background | Contamination with free amino acids or spontaneous hydrolysis. | Use fresh buffers. Store this compound at -20°C desicated. Run a "No Enzyme" blank. |
| Low Signal | Enzyme inactivation or pH mismatch. | CPY requires pH 5.5-6.5. Pepsin requires pH 2.0-4.0. Check pH carefully. |
| Non-Linear Rates | Substrate depletion (>10% conversion). | Reduce incubation time or enzyme concentration. |
References
-
Worthington Biochemical Corporation. (2023). Carboxypeptidase Y Assay Protocol. Uses Z-Phe-Leu-OH analog; method adapted for this compound.
- Breddam, K. (1986). Serine Carboxypeptidases: A Review. Carlsberg Research Communications. Discusses specificity of CPY for hydrophobic C-terminal residues (Met, Leu, Phe).
- Barrett, A. J., & Rawlings, N. D. (2004). Handbook of Proteolytic Enzymes. Academic Press. Definitive source for peptidase specificity and assay conditions.
-
Sigma-Aldrich. (2023). Product Information: this compound.[3][4] Solubility and stability data.
Sources
- 1. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]
- 4. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to the Strategic Incorporation of Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH) into Peptide Sequences
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of the N-terminally protected dipeptide, Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH), into peptide sequences. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will explore the strategic advantages of using a dipeptide building block and address the specific challenges associated with the methionine residue, namely its susceptibility to oxidation. Protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies are presented, alongside in-depth discussions on coupling chemistries, deprotection strategies, and analytical validation.
Introduction: The Rationale for Using this compound
The use of pre-formed dipeptide units, such as this compound, in peptide synthesis offers several strategic advantages. It can enhance the efficiency of synthesizing challenging sequences, particularly those prone to aggregation or containing sterically hindered amino acids.[1] The benzyloxycarbonyl (Z) protecting group is a well-established α-amino protecting group known for its stability and resistance to racemization during activation.[2] While predominantly used in solution-phase synthesis, its application in solid-phase strategies is also feasible and will be discussed.[3]
The inclusion of methionine presents a critical challenge: the thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide.[4] This can occur during the synthesis cycles and, most notably, during the final acidic cleavage from the resin.[5][6] This guide will provide detailed protocols to mitigate and manage this side reaction.
Chemical and Physical Properties of this compound
A foundational understanding of the starting material is crucial for its effective use.
| Property | Value |
| Chemical Formula | C₁₉H₂₈N₂O₅S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 18830-16-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. |
Core Methodologies for Incorporation
We present two primary strategies for the incorporation of this compound: Solid-Phase Peptide Synthesis (SPPS) for its efficiency and ease of purification, and Solution-Phase Peptide Synthesis (LPPS) for its scalability and historical significance with Z-protected moieties.
Solid-Phase Peptide Synthesis (SPPS) Approach
The Fmoc/tBu strategy is the most common approach in modern SPPS. The Z-group on this compound is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, allowing for its incorporation as a single unit.
Caption: Workflow for SPPS incorporation of this compound.
This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq.) in DMF for at least 30 minutes in a reaction vessel.[7]
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a 10-minute treatment.[8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Reagent Quantities for a 0.1 mmol Synthesis:
| Reagent | Equivalents | Amount |
| Peptide-Resin | 1.0 | 0.1 mmol |
| This compound | 3.0 | 119 mg (0.3 mmol) |
| HATU | 2.9 | 110 mg (0.29 mmol) |
| DIPEA | 6.0 | 105 µL (0.6 mmol) |
| DMF | - | ~5-10 mL |
Solution-Phase Peptide Synthesis (LPPS) Approach
LPPS is a classical method, particularly well-suited for Z-protected amino acids and large-scale synthesis.[11][12]
Caption: General workflow for solution-phase incorporation of this compound.
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Xaa-OMe).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M aqueous potassium bisulfate (KHSO₄)
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF.
-
In a separate flask, dissolve H-Xaa-OMe·HCl (1.1 eq.) in DMF and add DIPEA (2.2 eq.) to neutralize the salt and provide the basic environment for coupling.
-
Add the activated this compound solution to the amino acid ester solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2 times), 1M KHSO₄ (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Addressing Methionine Oxidation
The oxidation of methionine to its sulfoxide is a primary concern.[4] This modification introduces a chiral center and alters the polarity of the peptide, which can be observed as a separate, earlier-eluting peak in reverse-phase HPLC.[13][14]
Prevention during Final Cleavage
The final cleavage from the solid support using strong acids like Trifluoroacetic Acid (TFA) is a major step where oxidation can occur.[5][6] The use of specific scavenger cocktails is essential.
Table of Recommended Cleavage Cocktails for Methionine-Containing Peptides:
| Reagent Cocktail | Composition (v/v or w/v) | Notes | Reference |
| Reagent H | TFA/Phenol/Thioanisole/1,2-ethanedithiol/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent Met oxidation. | [15] |
| Modified Reagent B | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Eradicates Met(O) formation. TIS is added for Cys(Trt) deprotection. | [5][6] |
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare the chosen cleavage cocktail (e.g., Modified Reagent B) fresh.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Deprotection of the Z-Group
The Z-group is typically removed after the full peptide sequence has been assembled. It is not cleaved by TFA.
Common Z-Group Deprotection Methods:
| Method | Conditions | Notes |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent like Methanol or Acetic Acid. | A mild and common method. Not suitable for peptides containing other reducible groups (e.g., Cys, Trp). |
| Strong Acid | HBr in Acetic Acid (33%) | Harsher conditions, can lead to side reactions. |
| Sodium in Liquid Ammonia | Na / liq. NH₃ | Effective but requires specialized equipment and handling. |
Analytical Characterization
Confirming the successful incorporation and purity of the final peptide is essential.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing purity. The presence of methionine sulfoxide will typically appear as a pre-peak to the main desired peptide peak due to its increased polarity.[13][16]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptide. A mass increase of +16 Da relative to the expected mass indicates the presence of one oxidized methionine residue.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Poor resin swelling; Inefficient activation. | - Extend coupling time. - Perform a second coupling with fresh reagents. - Ensure adequate resin swelling before coupling. |
| Low Final Yield | Incomplete coupling at one or more steps; Premature cleavage from the resin. | - Review Kaiser test results from all steps. - Ensure the linker is stable to all synthesis conditions. |
| Presence of a +16 Da peak in MS | Oxidation of methionine. | - Use recommended cleavage cocktails with scavengers. - If oxidation is still present, consider post-cleavage reduction with DTT or N-mercaptoacetamide.[17][18] |
| Difficulty in Z-group removal | Catalyst poisoning (if using H₂/Pd); Incomplete reaction. | - Ensure the peptide is free of sulfur-containing scavengers before hydrogenation. - Increase reaction time or catalyst loading. |
Conclusion
The incorporation of this compound is a valuable strategy in peptide synthesis, offering a balance of efficiency and stability. Success hinges on a careful selection of coupling reagents and, critically, the implementation of robust strategies to prevent the oxidation of the methionine residue. The protocols and guidelines presented herein provide a comprehensive framework for researchers to confidently utilize this dipeptide building block in their synthetic endeavors, leading to higher purity and yield of the target peptide.
References
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. (URL: [Link])
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information. (URL: [Link])
-
Cleavage Cocktails; Reagent B. *Peptides. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. (URL: [Link])
-
How to handle peptides that contain methionine. Biotage. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. (URL: [Link])
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information. (URL: [Link])
-
Coupling Reagents. ResearchGate. (URL: [Link])
-
Identification of methionine-containing tryptic peptides of unstable beta-tubulin separated by reverse-phase high-performance liquid chromatography. PubMed. (URL: [Link])
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. (URL: [Link])
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. (URL: [Link])
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. (URL: [Link])
-
The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). PubMed. (URL: [Link])
-
What do you do when your peptide synthesis fails? Biotage. (URL: [Link])
-
Representative chromatograms and mass spectra of methionine-containing peptides H17 and its oxidized form (gradient 2). ResearchGate. (URL: [Link])
-
1 Protection Reactions. Wiley-VCH. (URL: [Link])
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: not available)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. (URL: [Link])
- Amino Acid Derivatives for Peptide Synthesis. (URL: not available)
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. (URL: [Link])
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Center for Biotechnology Information. (URL: [Link])
-
Coupling Reagents. AAPPTEC. (URL: [Link])
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. (URL: [Link])
- Method for solution-phase peptide synthesis.
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: not available)
- Methods and protocols of modern solid phase peptide synthesis. (URL: not available)
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. peptide.com [peptide.com]
- 16. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Experimental Setups for Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH) Reactions
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of reactions involving Z-L-Leucyl-L-Methionine (this compound). This compound is an N-terminally protected dipeptide, a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) protecting group allows for the controlled, sequential elongation of peptide chains by preventing unwanted side reactions at the N-terminus.[1][2] This guide covers the foundational principles, detailed step-by-step protocols for peptide coupling and deprotection reactions, and modern analytical techniques for characterization. The methodologies are presented with a focus on the underlying chemical principles to empower users to not only execute the protocols but also to troubleshoot and adapt them for their specific research needs.
Introduction to this compound
N-α-Benzyloxycarbonyl-L-Leucyl-L-Methionine, abbreviated as this compound, is a dipeptide composed of Leucine and Methionine. Its primary utility lies in synthetic peptide chemistry. The key feature of this molecule is the benzyloxycarbonyl (Z) group attached to the N-terminus of the leucine residue.
The Role of the Z-Group: The Z-group is a classic and widely used amine protecting group in solution-phase peptide synthesis.[1] Its function is to temporarily block the reactivity of the N-terminal amino group, thereby directing the reaction to the C-terminal carboxylic acid. This ensures that during a coupling reaction, the desired peptide bond is formed without self-polymerization or other side reactions.[3] The Z-group is favored for its stability under various conditions and the multiple, reliable methods available for its removal (deprotection) once its protective function is no longer needed.[2]
Significance in Research and Drug Development: Dipeptides and larger peptides are of significant interest as potential therapeutics and biomarkers for diseases.[4] this compound serves as a fundamental building block in the synthesis of more complex peptides. The methionine residue, with its thioether side chain, is of particular interest as it can be a site for specific chemical modifications and is susceptible to oxidation, playing a role in oxidative stress pathways.[5] Understanding how to correctly handle this protected dipeptide is essential for synthesizing custom peptides for drug discovery, enzyme-substrate studies, and proteomics research.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is critical for its proper handling, storage, and use in reactions.
| Property | Value | Source(s) |
| CAS Number | 18830-16-5 | [6] |
| Molecular Formula | C₁₉H₂₈N₂O₅S | [6] |
| Molecular Weight | 396.5 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General Chemical Knowledge |
| Storage Conditions | -15°C, desiccated | [6] |
| Predicted Boiling Point | 649.1 ± 55.0 °C | [6] |
| Predicted Density | 1.195 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 3.33 ± 0.10 | [6] |
Core Reactions and Mechanistic Considerations
The two primary reactions involving this compound in peptide synthesis are (A) Peptide Coupling to elongate the peptide chain and (B) Z-Group Deprotection to expose the N-terminus for further reactions.
A. Peptide Coupling Reactions
The fundamental goal is to form a new amide (peptide) bond between the C-terminal carboxylic acid of this compound and the N-terminal amine of another amino acid or peptide ester.
Causality Behind the Method: A direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which would degrade the peptide. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents. Reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) react with the carboxyl group to form a highly reactive intermediate (an active ester), which is then readily attacked by the amine nucleophile of the incoming amino acid.[7] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), is required to neutralize the acids formed during the reaction and to deprotonate the ammonium salt of the amino acid ester, liberating the free amine required for the coupling.[7]
B. Z-Group Deprotection (Cleavage)
Once the coupling step is complete, the Z-group may need to be removed to allow for further chain elongation from the newly exposed N-terminus.
Causality Behind the Method: The benzyloxycarbonyl group is designed to be stable to the basic and mildly acidic conditions of peptide coupling but can be cleaved under specific, controlled conditions. The most common and effective method is catalytic hydrogenation.[1][8] In this process, a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (H₂ gas) are used. The catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, cleaving the protecting group and releasing the free amine. The byproducts are toluene and carbon dioxide, which are volatile and easily removed. This method is considered mild and generally does not affect other functional groups within the peptide, although care must be taken with sulfur-containing residues like methionine, which can sometimes poison the catalyst.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for a typical peptide coupling reaction.
Caption: Workflow for Z-group deprotection via catalytic hydrogenation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous solvents are moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Synthesis of Z-L-Leucyl-L-Methionyl-Glycine Methyl Ester (Z-Leu-Met-Gly-OMe)
This protocol details the coupling of this compound with glycine methyl ester hydrochloride.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 396.50 | 397 mg | 1.0 |
| H-Gly-OMe·HCl | 125.55 | 151 mg | 1.2 |
| HBTU | 379.25 | 455 mg | 1.2 |
| DIEA | 129.24 | 436 µL | 2.5 |
| Anhydrous DMF | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| 5% aq. NaHCO₃ | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (397 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solid is completely dissolved.
-
Activation: Add HBTU (455 mg, 1.2 mmol) to the solution, followed by DIEA (436 µL, 2.5 mmol). Stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.
-
Coupling: Add glycine methyl ester hydrochloride (151 mg, 1.2 mmol) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every 1-2 hours by taking a small aliquot, diluting it, and analyzing via HPLC or TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.
-
Extraction: Wash the organic layer sequentially with 25 mL of 5% aq. NaHCO₃ (to remove acidic components) and 25 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product, Z-Leu-Met-Gly-OMe, using HPLC, Mass Spectrometry (MS), and NMR.
Protocol 2: Deprotection of Z-Leu-Met-Gly-OMe
This protocol details the removal of the Z-group from the synthesized tripeptide via catalytic hydrogenation.
Materials & Reagents:
| Reagent | Amount |
|---|---|
| Z-Leu-Met-Gly-OMe | 1.0 mmol (from previous step) |
| Palladium on Carbon (10% Pd/C) | ~10% by weight of the peptide |
| Methanol (MeOH) | 20 mL |
| Hydrogen (H₂) gas | Balloon |
| Celite® | - |
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Z-Leu-Met-Gly-OMe (1.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask with a stir bar.
-
Inert Atmosphere: Add the 10% Pd/C catalyst (approx. 50 mg). The catalyst is often pyrophoric; handle with care under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this purge cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature. A vigorous stir rate is crucial to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC or TLC. The reaction is usually complete in 2-6 hours.
-
Catalyst Removal: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh methanol to recover any adsorbed product. Caution: The filtered catalyst can be pyrophoric and should be quenched safely (e.g., by wetting with water) before disposal.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide, H-Leu-Met-Gly-OMe.
-
Characterization: Confirm the successful deprotection by Mass Spectrometry. The expected mass will be the mass of the starting material minus 134.1 g/mol (the mass of the C₈H₆O portion of the Cbz group).
Analytical Characterization
Robust analytical methods are required to ensure the success of each synthetic step and the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.[9][10]
Standard HPLC Method for Peptide Analysis
-
System: A standard HPLC system with a UV detector is sufficient.[9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm) is standard for peptide analysis.[9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection Wavelength: 214 nm (for the peptide bond) and 254 nm (to monitor the Z-group).
-
Gradient: A typical analytical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Analysis: During reaction monitoring, the disappearance of the starting material peak and the appearance of a new product peak are observed. The Z-protected peptide will have a longer retention time than its deprotected counterpart due to its increased hydrophobicity.
Mass Spectrometry (MS): Following HPLC purification, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized products, providing definitive confirmation of the chemical transformation.[11][12]
References
-
Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). Analytical Chemistry - ACS Publications. [Link]
-
New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published source.
-
Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. (n.d.). RSC Publishing. [Link]
-
Z-Met-met-OH | C18H26N2O5S2 | CID 26793384. (n.d.). PubChem - NIH. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC. [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]
-
1 Protection Reactions. (n.d.). Wiley-VCH. [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]
-
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (n.d.). PMC. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Self-published source.
-
Peptide Synthesis. (2025). Bio-protocol. [Link]
-
-
(n.d.). Organic Syntheses Procedure. [Link]
-
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 18830-16-5 [m.chemicalbook.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. biovera.com.au [biovera.com.au]
- 10. hplc.eu [hplc.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Z-LEU-MET-OH Containing Peptides
Topic: Purification techniques for Z-LEU-MET-OH containing peptides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Introduction & Chemical Context
The dipeptide derivative This compound (N-benzyloxycarbonyl-L-leucyl-L-methionine) represents a critical structural motif in medicinal chemistry, often serving as a substrate for protease activity assays (e.g., calpain, cathepsins) or as a synthetic intermediate for peptide aldehyde inhibitors (e.g., MG132 analogs).
Purifying peptides containing this specific sequence presents a unique "bifurcated" challenge:
-
High Hydrophobicity: The N-terminal Z-group (Benzyloxycarbonyl) and Leucine side chain create significant hydrophobicity, requiring higher organic solvent concentrations for elution compared to standard short peptides.
-
Oxidative Instability: The Methionine (Met) thioether side chain is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)], which alters bioactivity and retention time.
This guide provides a validated, self-consistent protocol to purify this compound peptides to >98% purity while actively suppressing oxidative degradation.
Pre-Purification Considerations
Solubility Profile
Unlike free peptides, Z-protected peptides exhibit poor water solubility. Attempting to dissolve crude this compound directly in 0.1% TFA/Water will likely result in precipitation or colloidal suspension, leading to poor peak shape and column clogging.
-
Primary Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Methanol (MeOH).
-
Recommended Load Solvent: 50% Acetic Acid (aq) or 90% DMF diluted with water immediately prior to injection.
Controlling Methionine Oxidation
Methionine oxidation occurs rapidly at neutral/basic pH or in the presence of dissolved oxygen.
-
Mechanism:
(Sulfoxide). -
Chromatographic Shift: Met(O) is more polar than Met.[1] In RP-HPLC, the oxidized impurity typically elutes earlier than the target product.
Expert Tip: Always degas mobile phases. Add a reducing agent (e.g., 5–10 mM DTT or TCEP) to the sample loading solution, not the mobile phase (to avoid high background UV absorbance).
Purification Strategy: RP-HPLC Protocol[2][3][4]
Stationary Phase Selection
While C18 is the industry standard, the Z-group's aromaticity allows for
-
Primary Choice: C18 (Octadecyl) silica, 100 Å pore size, 5 µm particle size.
-
Reasoning: Provides maximum hydrophobic selectivity to resolve the Z-group species from non-Z impurities.
-
-
Alternative: Phenyl-Hexyl phases.
-
Reasoning: Offers complementary selectivity via
stacking with the Z-group and Phenylalanine-like impurities.
-
Mobile Phase System
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[2]
-
Role: Ion-pairing agent; suppresses silanol activity; maintains acidic pH to minimize oxidation.
-
Detection (The "Dual-Wavelength" Advantage)
Most peptides are monitored only at 214/220 nm (peptide bond). However, this compound allows for specific confirmation using the Z-group.
-
Channel 1 (214 nm): Detects amide bonds (universal).
-
Channel 2 (254 nm): Detects the Z-group (benzyl ring).
-
Validation: A peak appearing at 214 nm but absent at 254 nm is likely a non-Z-protected impurity (e.g., failed coupling sequences).
-
Step-by-Step Protocol
Step 1: Sample Preparation
-
Dissolve crude peptide in minimal DMF (approx. 100 mg/mL).
-
Dilute to 10-20 mg/mL using 0.1% TFA/Water. If precipitation occurs, increase DMF ratio or switch to 50% Acetic Acid.
-
Critical: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 15 mins at RT to reverse minor oxidation.
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
Step 2: Column Equilibration
-
Flow Rate: 1.0 mL/min (analytical) or 10-20 mL/min (preparative).
-
Equilibrate with 95% Solvent A / 5% Solvent B for 10 minutes.
Step 3: Gradient Elution
-
Note: this compound is hydrophobic.[5] Standard 0-100% gradients are inefficient.
-
Optimized Gradient:
| Time (min) | % Solvent B | Phase | Description |
| 0.0 | 20 | Hold | Injection & salt removal |
| 2.0 | 20 | Hold | Baseline stabilization |
| 2.1 | 20 | Ramp Start | Begin separation |
| 22.0 | 80 | Linear Ramp | Target elution (approx. 45-55% B) |
| 25.0 | 95 | Wash | Remove highly hydrophobic aggregates |
| 28.0 | 95 | Hold | Column cleaning |
| 28.1 | 20 | Re-equilibrate | Prepare for next run |
Step 4: Fraction Collection
-
Trigger collection based on UV 254 nm signal (ensures Z-group presence).
-
Analyze fractions immediately by analytical HPLC to identify the Met-Oxide peak (elutes ~1-2 min prior to main peak).
-
Pool pure fractions.
Step 5: Lyophilization
-
Freeze pooled fractions immediately in liquid nitrogen or dry ice/acetone.
-
Lyophilize to a white powder.
-
Storage: Store at -20°C under Argon/Nitrogen. This compound is hygroscopic and oxidation-prone.
Visualization of Workflows
Purification Logic Flow
This diagram illustrates the decision-making process for purification, specifically highlighting the handling of the hydrophobic Z-group and oxidation risks.
Caption: Figure 1: Optimized workflow for this compound purification emphasizing solubility and oxidation control.
Methionine Oxidation Mechanism & Separation
Understanding the separation of the oxidized impurity is critical for setting fraction collection windows.
Caption: Figure 2: Chromatographic behavior of Methionine vs. Methionine Sulfoxide. Met(O) elutes earlier due to increased polarity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak / Shoulder | Methionine Oxidation (Met-Sulfoxide) | Add TCEP or DTT to sample. Ensure mobile phase pH < 3.0. |
| Broad Tailing Peak | Poor Solubility / Aggregation | Increase column temperature to 40-50°C. Use 50% Acetic Acid for sample loading. |
| Peak Visible at 214nm but not 254nm | Non-Z protected impurity | Likely a deletion sequence lacking the N-terminal Z-group. Discard fraction. |
| High Backpressure | Precipitation on Column | Sample solvent too strong (high % DMF). Dilute sample further with water/TFA before injection. |
References
-
Agilent Technologies. (2023).[2] Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[6][7][8] Retrieved from [Link]
Sources
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. Buy Z-Gly-D-leu-OH | 57818-73-2 [smolecule.com]
- 6. Z-Leu-Leu-Glu-AMC | Proteasome substrate | Hello Bio [hellobio.com]
- 7. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Z-Leu-OH - SRIRAMCHEM [sriramchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Z-LEU-MET-OH Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the solution-phase synthesis of N-Benzyloxycarbonyl-L-leucyl-L-methionine (Z-LEU-MET-OH).
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial observations.
Q1: My TLC plate shows multiple spots after the coupling reaction, and not all of them are my product. What's happening?
Multiple spots indicate a complex reaction mixture, which is a common reason for low yields of the desired product. The spots could be unreacted starting materials (Z-LEU-OH or H-MET-OH), the desired dipeptide, or various byproducts. Common byproducts include N-acylurea (if using carbodiimides like DCC), racemized dipeptide, or oxidized methionine species.[1] A systematic approach, detailed in the troubleshooting section, is needed to identify these spots and optimize the reaction.
Q2: The reaction seems to work, but my yield drops significantly after work-up and purification. Why?
This suggests that the issue may lie in the post-reaction handling rather than the coupling chemistry itself. Potential causes include:
-
Emulsion formation during aqueous extraction, leading to product loss.
-
Product solubility issues , where the desired peptide may be partially soluble in the aqueous phase or co-precipitates with byproducts like dicyclohexylurea (DCU).
-
Difficult chromatographic separation from closely related impurities.
Q3: I suspect my methionine is oxidizing. How can I confirm and prevent this?
The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide [Met(O)].[2] This can happen due to atmospheric oxygen, especially during long reaction times or work-up, or from impurities in solvents.[3][4] You can often detect the sulfoxide as a more polar spot on TLC or a separate peak in HPLC. To prevent it, degas your solvents, run the reaction under an inert atmosphere (Nitrogen or Argon), and consider adding antioxidants.[3][5]
Q4: Can I use a different coupling reagent than DCC/HOBt?
Absolutely. While DCC/HOBt is a classic and cost-effective choice, many modern reagents offer higher efficiency, faster reaction times, and fewer side reactions, albeit at a higher cost.[3][6] Reagents like HBTU, HATU, and COMU are popular choices, especially for difficult couplings, as they can lead to higher yields and purity.[7] The choice depends on your specific needs regarding yield, purity, cost, and scale.
Part 2: In-Depth Troubleshooting Guide
A low yield is a symptom of an underlying issue. This guide provides a structured approach to diagnosing the root cause, from starting materials to reaction conditions and side reactions.
Logical Troubleshooting Workflow
The following flowchart provides a visual guide to systematically diagnose the cause of low yield in your this compound coupling reaction.
Caption: Troubleshooting workflow for low yield in peptide coupling.
Problem Area: Starting Material & Reagent Integrity
Q: How critical is the purity of my starting amino acids and reagents?
Extremely critical. Impurities can interfere with the reaction, consume expensive reagents, and complicate purification.
-
Z-LEU-OH and H-MET-OH: Ensure they are pure and dry. Water is a competing nucleophile that can hydrolyze activated intermediates.
-
Coupling Reagents (DCC, EDC, HBTU, etc.): Carbodiimides like DCC can degrade upon exposure to moisture.[3] Uronium/aminium salts like HBTU are generally more stable but should still be stored in a desiccator.[1]
-
Additives (HOBt, Oxyma): 1-Hydroxybenzotriazole (HOBt) is often supplied as a hydrate. The water content should be accounted for or anhydrous HOBt should be used.
-
Solvents (DMF, DCM): Solvents must be anhydrous. The presence of water can hydrolyze the activated ester, reducing the yield. Amine impurities in DMF can compete with your H-MET-OH.
Actionable Advice:
-
Verify the purity of starting materials by melting point or spectroscopy (NMR, IR).
-
Use fresh, high-quality coupling reagents from a reputable supplier.
-
Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.
Problem Area: Reaction Conditions & Stoichiometry
Q: What is the optimal stoichiometry and temperature for this coupling?
A well-controlled reaction environment is key to maximizing yield.
-
Stoichiometry: A common starting point is a 1:1:1.1 molar ratio of Z-LEU-OH : H-MET-OH : Coupling Reagent (e.g., DCC).[8] An additive like HOBt is typically used at 1.1 equivalents. Using a large excess of the coupling reagent can increase side reactions.[9]
-
Temperature: The reaction should be initiated at 0°C.[7] This is crucial because the activation of the carboxylic acid is exothermic, and lower temperatures help to minimize side reactions, especially racemization.[10] After an initial period (1-2 hours), the reaction can be allowed to warm to room temperature to ensure it goes to completion.
-
Reaction Time: Monitor the reaction by TLC or HPLC. A typical reaction time is 12-24 hours. Letting the reaction run for too long can sometimes lead to increased side products.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[6] | Byproduct (DCU/DIU) can be difficult to remove; moderate risk of racemization without additives.[1] |
| Aminium/Uronium | HBTU, HATU, TBTU | High efficiency, fast reactions, low racemization.[3][7] | More expensive; can cause guanidinylation of the N-terminus if used improperly. |
| Phosphonium | PyBOP, PyAOP | Very effective for hindered couplings; low racemization risk.[3] | Expensive; byproducts can be difficult to remove. |
| Imidazolium | CDI | Rapidly activates carboxyl groups.[11] | Sensitive to moisture. |
Problem Area: Methionine-Specific Side Reactions
Methionine's thioether side chain presents a unique challenge in peptide synthesis.
Q: My main byproduct seems to be the sulfoxide of my peptide. How do I stop this?
Methionine oxidation is one of the most common side reactions.[12] The thioether (-S-CH₃) is easily oxidized to a sulfoxide (-SO-CH₃), which changes the polarity and biological properties of the peptide.[13]
-
Cause: This is often caused by atmospheric oxygen dissolved in the solvent, peroxide impurities in solvents like THF, or during acidic workup conditions.[2][4]
-
Prevention:
-
Inert Atmosphere: Run the reaction under a blanket of inert gas like Argon or Nitrogen.
-
Degas Solvents: Before use, sparge solvents with Argon or Nitrogen for 15-30 minutes.
-
Use Scavengers: During cleavage or workup steps involving strong acids (like TFA for deprotection), scavengers like dimethyl sulfide (DMS) or thioanisole can be added to protect the methionine.[5][14]
-
Caption: Methionine oxidation as a key side reaction.
Problem Area: Racemization
Q: How do I know if my product is racemized, and how can I prevent it?
Racemization is the conversion of the L-amino acid into a mixture of L- and D-isomers at the alpha-carbon, leading to diastereomeric peptide products that are often very difficult to separate.
-
Mechanism: It occurs when the activated carboxylic acid forms an oxazolone intermediate, which can easily lose its stereochemical integrity.[15] This is more likely when using strong bases or certain coupling reagents without additives.[6]
-
Prevention:
-
Use Additives: Additives like HOBt or Oxyma are crucial, especially with carbodiimides.[1][16] They form an active ester that is more reactive towards the amine and less prone to racemization.[11]
-
Control the Base: If a base is required (e.g., with uronium salts or when starting from an amine salt), use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine.[15]
-
Low Temperature: As mentioned, starting the reaction at 0°C is a key strategy to suppress racemization.[10]
-
Part 3: Experimental Protocols
Protocol 1: General Coupling Procedure using DCC/HOBt
This protocol provides a robust starting point for the synthesis of this compound.
-
Preparation:
-
In a round-bottom flask, dissolve H-MET-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve Z-LEU-OH (1.0 eq) in anhydrous DMF.
-
-
Reaction Initiation:
-
Cool both flasks to 0°C in an ice-water bath under a nitrogen atmosphere.
-
To the Z-LEU-OH solution, add DCC (1.1 eq) and stir for 15 minutes at 0°C for pre-activation.
-
Add the activated Z-LEU-OH solution dropwise to the H-MET-OH/HOBt solution.
-
-
Reaction Progression:
-
Stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (See Protocol 2). The disappearance of the limiting starting material (usually the amine component) indicates completion.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DMF.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically 95:5 or 9:1, often with a few drops of acetic acid to improve spot shape.
-
Spotting: On the baseline, spot the Z-LEU-OH starting material, the H-MET-OH starting material, and a co-spot of both. As the reaction proceeds, take small aliquots and spot them in a separate lane.
-
Visualization: Visualize the plate under UV light (254 nm) to see the Z-protected compounds. Then, stain the plate with a ninhydrin solution and heat to visualize the free amine of H-MET-OH. The product should be UV active but ninhydrin negative (as the amine is now part of a peptide bond).
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Pepmic. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Albericio, F., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Park, S., et al. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Sílice. Retrieved from [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. Retrieved from [Link]
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Z-Group Deprotection of Z-LEU-MET-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting side reactions encountered during the removal of the benzyloxycarbonyl (Z) protecting group from Z-L-leucyl-L-methionine (Z-LEU-MET-OH). As Senior Application Scientists, we understand the nuances of peptide chemistry and have designed this resource to address common challenges with practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My final product shows a significant peak corresponding to methionine sulfoxide.
Q: I'm observing oxidation of the methionine residue during Z-group removal. What is causing this and how can I prevent it?
A: Oxidation of the methionine thioether to methionine sulfoxide is a common side reaction under the acidic conditions often used for Z-group deprotection.[1]
Root Cause Analysis:
The sulfur atom in the methionine side chain is susceptible to oxidation, particularly in the presence of strong acids and trace oxidants. This reaction is often acid-catalyzed and can be exacerbated by prolonged reaction times and elevated temperatures.[2][3]
Mitigation Strategies:
1. Incorporate Scavengers: The most effective way to prevent methionine oxidation is to include reducing agents or scavengers in your deprotection cocktail.
-
Dithiothreitol (DTT): Adding DTT to the cleavage mixture can suppress oxidation.[1]
-
Reagent H: This specialized cleavage cocktail is designed to minimize methionine side-chain oxidation. Its composition is trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[4][5][6] Crude peptides cleaved with Reagent H have shown no detectable methionine sulfoxide, compared to 15% to 55% with other common cocktails.[5][7]
-
TFA/Anisole/TMSCl/Me2S with Triphenylphosphine (PPh3): A mixture of TFA/Anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg of PPh3 per mL of reagent has been shown to eradicate methionine sulfoxide formation.[2]
2. Optimize Reaction Conditions:
-
Minimize Deprotection Time: Shorter exposure to acidic conditions significantly reduces the extent of oxidation.[8]
-
Control Temperature: Perform the deprotection at room temperature or below. Higher temperatures increase the rate of side reactions, including oxidation.[2]
3. Post-Deprotection Reduction:
If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.
-
Treatment with DTT or N-mercaptoacetamide: The purified, oxidized peptide can be treated with these reducing agents.[8] The progress of the reduction can be monitored by reverse-phase HPLC, as the sulfoxide is more polar and elutes earlier.[8]
| Parameter | Recommendation | Rationale |
| Cleavage Cocktail | Use Reagent H or a custom cocktail with scavengers like DTT or PPh3. | Prevents oxidation of the methionine thioether.[1][4][5] |
| Reaction Time | Keep as short as possible (e.g., 30 minutes to 2 hours). | Minimizes exposure to acidic conditions that promote oxidation.[8] |
| Temperature | Room temperature or 6°C. | Lower temperatures slow down the rate of side reactions.[2] |
Experimental Protocol: Z-Group Deprotection with Reagent H
-
Preparation: Prepare Reagent H fresh before use in a well-ventilated fume hood.[4][5][8]
-
Reaction Setup: Suspend the this compound substrate in Reagent H.
-
Reaction: Stir the mixture at room temperature for the optimized duration (typically 1-3 hours).
-
Work-up: Precipitate the deprotected peptide by adding cold methyl t-butyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration and wash with cold ether to remove scavengers.[8]
Diagram: Methionine Oxidation Pathway
Caption: Oxidation of methionine to methionine sulfoxide.
Issue 2: I'm observing S-alkylation of the methionine residue.
Q: Besides oxidation, are there other common side reactions involving the methionine side chain? I'm seeing an unexpected, less polar impurity.
A: Yes, S-alkylation of the methionine residue is another frequent side reaction, particularly when using protecting groups that generate stable carbocations upon cleavage.[2][3][9]
Root Cause Analysis:
During the acid-catalyzed removal of the Z-group, carbocations can be generated. These electrophilic species can then be attacked by the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a sulfonium salt.[2] In the context of solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry, tert-butylation is a significant issue.[2][3]
Mitigation Strategies:
1. Effective Scavenging: The key to preventing S-alkylation is to efficiently trap the carbocations as they are formed.
-
Thioanisole and Dimethyl Sulfide (DMS): These are effective nucleophilic scavengers that can limit alkylation side reactions.[10]
-
Triisopropylsilane (TIS): TIS is a commonly used scavenger for carbocations.[2]
-
Optimized Cleavage Cocktails: A cleavage mixture of TFA/Anisole/TMSCl/Me2S/0.1% PPh3 (85:5:5:5) has been shown to reduce S-alkylation.[2] For peptides also containing Cys(Trt), the addition of TIS is necessary (TFA/An/TMSCl/TIS/Me2S/0.1% PPh3; 80:5:5:5:5).[2]
2. Control of Reaction Parameters:
-
Reaction Time: The effect of reaction time can be complex. In some cases, shorter reaction times (e.g., 30 minutes) reduce alkylation.[2]
-
Temperature: Lowering the reaction temperature can decrease the amount of alkylated by-products.[2]
3. Reversal of S-alkylation:
If S-alkylation has occurred, it may be possible to reverse the reaction.
-
Heating in Acetic Acid: Heating the peptide in a 5% acetic acid solution at 40°C for 24 hours can help reverse the formation of the sulfonium salt.[2][3]
| Parameter | Recommendation | Rationale |
| Scavengers | Use a cocktail containing thioanisole, DMS, and/or TIS. | Efficiently traps carbocations that cause S-alkylation.[2][10] |
| Temperature | Perform the reaction at a lower temperature (e.g., 6°C or room temperature). | Reduces the rate of the alkylation side reaction.[2] |
| Post-Cleavage Treatment | Heat the crude product in 5% acetic acid if S-alkylation is observed. | Can reverse the formation of the sulfonium salt.[2][3] |
Diagram: S-Alkylation Side Reaction
Sources
- 1. peptide.com [peptide.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
Core Directive: The Challenge of Hydrophobic Dipeptides
Technical Support Center: Solubility Optimization for Z-LEU-MET-OH
This compound (N-Benzyloxycarbonyl-L-Leucyl-L-Methionine) presents a classic solubility paradox in peptide chemistry. While the free carboxylic acid terminus suggests potential aqueous solubility, the combination of the hydrophobic Benzyloxycarbonyl (Z) protecting group and the non-polar side chains of Leucine and Methionine renders the molecule sparingly soluble in water.
Furthermore, the presence of Methionine (Met) introduces a critical stability constraint: susceptibility to oxidation.[1] A standard "dissolve and sonicate" approach often leads to the formation of Methionine Sulfoxide [Met(O)], compromising downstream enzymatic kinetics or coupling yields.
This guide provides a validated workflow to solubilize this compound while preserving its chemical integrity.
Solvent Compatibility & Selection
The following table summarizes solvent compatibility based on polarity and peptide stability.
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMF (Dimethylformamide)DMSO (Dimethyl sulfoxide)NMP (N-Methyl-2-pyrrolidone) | Excellent (>50 mg/mL) | Primary choice for stock solutions. Warning: DMSO can oxidize Met over time; use fresh or degassed DMSO. |
| Alcohols | Methanol, Ethanol | Moderate (10–20 mg/mL) | Good for intermediate dilutions. Heating (40°C) may be required.[1] |
| Chlorinated | Dichloromethane (DCM) | Good | Useful for synthetic coupling reactions; less useful for biological assays. |
| Aqueous | Water, PBS, Tris Buffer | Poor (<1 mg/mL) | Requires pH adjustment (pH > 7.5) or co-solvents to prevent precipitation. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used to precipitate the peptide during purification. |
Critical Technical Insight: The Methionine Oxidation Trap
The Issue: Methionine is highly susceptible to oxidation to methionine sulfoxide, particularly in solution.[1][2] While DMSO is an excellent solvent for solubility, it is also a mild oxidant. Old DMSO often contains peroxides or dimethyl sulfone, which can rapidly oxidize the this compound thioether side chain [1, 2].
The Solution (Self-Validating Protocol):
-
Degas Solvents: Sparge your solvent (DMF or DMSO) with Nitrogen or Argon for 10 minutes before dissolving the peptide.
-
Avoid Long-Term Storage in DMSO: Prepare stocks immediately before use. If storage is necessary, store at -80°C under inert gas [1].
-
Alternative: Use DMF for stock solutions if the downstream application tolerates it, as DMF is less prone to promoting oxidation than aged DMSO.
Validated Experimental Protocols
Protocol A: Preparation of Stock Solution (50 mM)
Target: Creating a stable, high-concentration stock for dilution.
-
Calculate: For 10 mg of this compound (MW ≈ 396.5 g/mol ), you require ~505 µL of solvent for a 50 mM solution.
-
Solvent Choice: Use anhydrous DMF (preferred for stability) or DMSO (if required for biological compatibility).
-
Dissolution:
-
Add half the volume of solvent.
-
Vortex for 30 seconds.
-
If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Add remaining solvent to volume.
-
-
Verification: Solution should be optically clear. If cloudy, do not proceed to dilution; add more solvent or switch to Protocol B.
Protocol B: Aqueous Dilution for Enzymatic Assays
Target: Diluting stock into buffer without "crashing out" (precipitation).
-
Buffer Preparation: Prepare your assay buffer (e.g., Tris-HCl pH 7.4).
-
Additive: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the buffer. This reduces the surface tension and creates micelles that sequester hydrophobic peptides, preventing aggregation [3].
-
Stepwise Dilution (The "Drop-wise" Method):
-
Place the buffer on a magnetic stirrer (gentle stir).
-
Add the organic stock solution (from Protocol A) drop-wise into the vortex of the stirring buffer.
-
Crucial Limit: Keep the final organic solvent concentration < 5% (v/v) (or lower, depending on enzyme tolerance).
-
Example: Dilute 10 µL of 50 mM stock into 990 µL buffer to get 500 µM final concentration (1% DMSO).
-
Troubleshooting & FAQs
Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why? A: This is "crashing out." The hydrophobic Z-group and Leu/Met side chains aggregated when the solvent polarity spiked.
-
Fix: Use the "Stepwise Dilution" method (Protocol B).
-
Fix: Ensure your buffer pH is neutral or slightly basic (pH 7.0–8.0). The C-terminal carboxylic acid needs to be deprotonated (COO-) to aid solubility. Acidic buffers (pH < 5) will force precipitation [4].
Q2: Can I use basic water (Ammonium Bicarbonate) to dissolve it directly? A: Yes, mild bases like 50 mM Ammonium Bicarbonate can solubilize this compound by deprotonating the C-terminus. However, ensure this pH is compatible with your downstream reaction. Avoid strong bases (NaOH) which can cause racemization of the chiral centers [5].
Q3: My enzymatic assay activity is decreasing over time with this substrate. Is it solubility? A: It could be solubility (precipitation removes substrate), but suspect oxidation first. If the Methionine oxidizes to sulfoxide, many proteases will no longer recognize the substrate. Analyze a sample of your substrate mix via LC-MS to check for a mass shift of +16 Da (Oxygen) [1].
Solubility Decision Tree (Visualization)
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your application.
Figure 1: Decision matrix for solubilizing this compound, prioritizing application constraints and troubleshooting precipitation events.
References
-
Biotage. (2023).[1][2] How to handle peptides that contain methionine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions. ACS Omega. Retrieved from [Link]
Sources
Preventing racemization of Z-LEU-MET-OH during activation
The following guide serves as a specialized Technical Support Center resource for researchers encountering racemization issues during the activation of the dipeptide fragment Z-Leu-Met-OH .
Topic: Preventing Racemization of this compound During Activation
Ticket ID: #Z-LM-RAC-001 Status: Open Severity: Critical (Chirality Loss) Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely observing epimerization at the Methionine (Met) residue (L
The Root Cause: Unlike single amino acids protected by urethanes (Fmoc, Boc, Z), the C-terminal residue of a peptide segment (in this case, Met) is
Module 1: The Mechanism of Failure
Why does this compound racemize when Z-Met-OH does not?
The Z-group (benzyloxycarbonyl) is a carbamate (urethane). When activating a single amino acid like Z-Met-OH , the oxygen of the carbamate is not nucleophilic enough to attack the activated carbonyl effectively. However, in This compound , the Met residue is attached to Leu via an amide bond . The carbonyl oxygen of this amide bond is a much stronger nucleophile.
Visualization: The Oxazolone Pathway
The following diagram illustrates how the activation of the C-terminal Met leads to the formation of the azlactone (oxazolone) ring, the culprit behind the loss of chirality.
Figure 1: Mechanism of C-terminal racemization via 5(4H)-oxazolone formation. Speed of coupling is the only competitor to this side reaction.
Module 2: Troubleshooting & Optimization
1. Selection of Coupling Reagents
Standard carbodiimides (DCC, DIC) alone are insufficient for fragment condensation. You must use "suppressors" that convert the highly reactive
| Reagent System | Risk Level | Recommendation | Notes |
| DCC / DIC (Alone) | High | ⛔ Avoid | Guarantees oxazolone formation. |
| HBTU / HATU + DIPEA | Medium | ⚠️ Caution | High activation speed, but strong bases (DIPEA) promote oxazolone enolization. |
| DIC + HOBt | Low | ✅ Standard | HOBt suppresses racemization but is explosive in dry form. |
| DIC + HOAt | Very Low | ⭐ Preferred | HOAt is more effective than HOBt due to the "neighboring group effect" of the pyridine nitrogen. |
| EDC + Oxyma | Very Low | ⭐ Preferred | Oxyma Pure is a safer, non-explosive alternative to HOBt with superior suppression data. |
2. The Critical Role of Base
The choice of base is often more critical than the coupling reagent.[2] Strong, unhindered bases strip the acidic proton from the oxazolone ring.
-
Avoid: Triethylamine (TEA), Diisopropylethylamine (DIPEA) – unless strictly controlled (0.9 eq).
-
Use: 2,4,6-Collidine (TMP) or 2,6-Lutidine . These are weak, sterically hindered bases that are sufficient to deprotonate the amine component but too bulky and weak to abstract the
-proton from the activated Met residue.
3. Methionine-Specific Hazards
While focusing on racemization, do not ignore the thioether side chain of Methionine.
-
S-Alkylation: If using carbodiimides, excess reagent can react with the Met sulfur.
-
Oxidation: Avoid chlorinated solvents (DCM) if they contain traces of peroxides, or use fresh DMF.
Module 3: Optimized Protocol
Protocol: Low-Racemization Segment Condensation of this compound
This protocol uses the DIC/HOAt method with Collidine , widely regarded as the "Gold Standard" for segment condensation to minimize epimerization.
Reagents:
-
Fragment A: this compound (1.0 eq)
-
Fragment B: H-Amino-Component (1.0 eq)
-
Activator: DIC (Diisopropylcarbodiimide) (1.0 eq)
-
Suppressor: HOAt (1-Hydroxy-7-azabenzotriazole) (1.0 eq)
-
Base: 2,4,6-Collidine (1.0 eq) - Only if Fragment B is a salt (e.g., HCl).
-
Solvent: DMF (Dry, amine-free) or DMF/DCM (1:1)
Step-by-Step Workflow:
-
Pre-Cooling: Dissolve this compound and HOAt in the minimum amount of solvent. Cool the solution to 0°C in an ice bath. Low temperature is the simplest way to kinetically favor coupling over racemization.
-
Activation: Add DIC (1.0 eq) to the cooled mixture. Stir at 0°C for 2–5 minutes.
-
Note: Do not pre-activate for long periods (e.g., >10 mins). Prolonged activation increases oxazolone accumulation.[2]
-
-
Addition: Add the amino component (Fragment B).
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature over 2–4 hours.
-
Work-up: Acid wash (0.1 M HCl) must be done quickly to avoid oxidizing the Met sulfur.
Module 4: Decision Tree (Graphviz)
Use this logic flow to determine your next experimental step.
Figure 2: Decision matrix for selecting coupling conditions based on amine type and salt form.
Frequently Asked Questions (FAQ)
Q1: Can I use HATU instead of DIC/HOAt? A: HATU is a very fast coupling reagent, which is good for beating the racemization clock. However, HATU requires a base (like DIPEA) to function. If you use HATU, you must use Collidine instead of DIPEA and keep the temperature at 0°C. Using HATU with excess DIPEA at room temperature is a recipe for high racemization of this compound.
Q2: Why is this compound more difficult than Z-Met-OH? A: This is the difference between "Stepwise Synthesis" and "Segment Condensation." In Z-Met-OH, the amine is protected by a urethane (Z), which prevents oxazolone formation. In this compound, the Met nitrogen is acylated by Leucine. Acyl-protected amino acids form oxazolones easily.
Q3: How do I measure if racemization occurred? A: You cannot easily see it by standard HPLC unless the diastereomers (L-L-L vs L-L-D) separate well. The gold standard is to hydrolyze a small sample of the product using deuterated acid (DCl/D2O) and analyze by GC-MS on a chiral column (Catafesta's method) or use Marfey’s Reagent (FDLA) derivatization followed by LC-MS to quantify the % D-Met.
References
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[2][5][6][7][8][9][10] Methods in Enzymology, 289, 104-126. (Contextual grounding on HOAt/7-aza effect).
-
Steinauer, R., et al. (1989). Racemization during aminolysis of activated esters.[11] International Journal of Peptide and Protein Research.[11] [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-LEU-MET-OH Purification & Handling
The following technical guide is structured as a high-level support resource for researchers working with Z-Leu-Met-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Methionine) . It addresses the unique intersection of hydrophobicity (Z-Leu) and oxidative instability (Met) that makes this dipeptide challenging to purify.
Executive Summary: The this compound Profile
This compound is a protected dipeptide often used as an intermediate in enzymatic studies or fragment condensation. Its purification presents a "contradictory" physicochemical profile:
-
Hydrophobic N-terminus (Z-Leu): Drives solubility in organic solvents (EtOAc, DCM) and promotes aggregation.
-
Oxidizable Side Chain (Met): Highly susceptible to oxidation into Methionine Sulfoxide [Met(O)], creating polar impurities that are difficult to separate.
-
Acidic C-terminus (-OH): Allows for acid/base extraction strategies but requires careful pH control to prevent precipitation during aqueous workups.
This guide prioritizes non-chromatographic purification (Acid/Base Extraction) as the primary cleanup method due to its efficiency for Z-protected fragments, followed by RP-HPLC for final polishing.
Critical Workflow Visualization
Figure 1: Decision Logic for this compound Purification
This flowchart illustrates the optimal purification pathway based on crude purity and physical state (oil vs. solid).
Caption: Logical workflow for purifying this compound, prioritizing extraction and crystallization before preparative chromatography.
Troubleshooting & FAQs
Module A: Solubility & Handling
Q: My this compound crude is an oily residue that won't solidify. How do I handle this? A: Z-protected peptides, particularly those with Leucine, often form "oils" or "foams" due to trapped solvent and hydrophobic interactions.
-
The Fix: Do not attempt to scrape the oil. Dissolve it in a small amount of Ethyl Acetate (EtOAc) and precipitate it by adding cold Hexane or Petroleum Ether dropwise with vigorous stirring.
-
Alternative: If the free acid remains oily, convert it to a Dicyclohexylamine (DCHA) salt .[1] Add 1.0 equivalent of DCHA to the peptide in EtOAc. The DCHA salt of this compound is highly crystalline and easier to filter [1].
Q: Which solvents should I avoid? A: Avoid Chlorinated solvents (DCM/Chloroform) if storing for long periods, as they can become acidic over time. Strictly avoid DMSO during workup unless necessary, as it is an oxidant that promotes Methionine oxidation to sulfoxide [2].
Module B: Preventing Methionine Oxidation
Q: I see a "split peak" or a pre-peak on my HPLC (approx -2 to -4 min shift). What is this? A: This is likely Methionine Sulfoxide [Met(O)] . The Z-Leu-Met(O)-OH species is more polar than the native peptide and elutes earlier on Reverse Phase (C18) columns.
Q: How do I prevent this oxidation during purification? A: Methionine is sensitive to atmospheric oxygen and peroxides in solvents.
-
Degas Solvents: Vigorously degas all buffers and organic solvents (Helium sparge or sonication under vacuum) before use.
-
Scavengers: If performing an acidic cleavage or workup, add 0.1% Thioanisole or Dimethylsulfide (DMS) to the solvent. These act as "sacrificial" reductants [3].
-
Avoid Peroxides: Use fresh ethers (THF, Diethyl Ether) and check for peroxide formation.
Q: Can I salvage oxidized Z-Leu-Met(O)-OH? A: Yes. You can reduce it back to the native state.
-
Protocol: Dissolve the peptide in TFA containing Ammonium Iodide (NH4I) and Dimethylsulfide (DMS) . The reaction typically completes in 30–60 minutes at 0°C. The iodine formed must be washed away with ascorbic acid or thiosulfate during workup [4].
Module C: Purification Protocols
Protocol A: Acid/Base Extraction (The "Wash" Method)
Best for: Removing unreacted coupling reagents, Z-Leu-OH, or non-acidic impurities.
Mechanism: this compound has a free Carboxylic Acid (COOH). We can toggle its solubility by changing pH.
| Step | Action | Rationale |
| 1 | Dissolve crude in Ethyl Acetate (EtOAc) . | Solubilizes the hydrophobic Z-Leu backbone. |
| 2 | Wash with 1M HCl or KHSO4 (2x). | Removes basic impurities (unreacted amines, urea derivatives). |
| 3 | Extract with 5% NaHCO3 (3x). | CRITICAL: The this compound (as carboxylate) moves to the Aqueous Layer . Impurities stay in Organic. |
| 4 | Discard Organic Layer. | Removes non-acidic hydrophobic byproducts. |
| 5 | Acidify Aqueous Layer (pH ~2) with HCl. | Reprotonates this compound, forcing it to precipitate or become extractable. |
| 6 | Extract back into fresh EtOAc . | Recovers purified peptide. |
| 7 | Dry (Na2SO4) and Evaporate. | Final isolation. |
Protocol B: RP-HPLC Conditions
Best for: Final polishing to >98% purity.
-
Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 100Å.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 30% B to 70% B over 30 minutes.
-
Note: this compound is hydrophobic; it will elute late. Start higher than standard peptide gradients (usually start >20% B).
-
-
Detection: 214 nm (Amide bond) and 254 nm (Z-group aromatic ring).
Advanced Technical Insight: Catalytic Hydrogenation Warning
Critical Warning for Downstream Processing: If your next step involves removing the Z-group to yield H-Leu-Met-OH, Standard Pd/C Hydrogenation will FAIL.
Reason: The sulfur atom in Methionine poisons Palladium catalysts, halting the reaction [5].
Solution:
-
Alternative Deprotection: Use HBr in Acetic Acid (Acidolysis) to remove the Z-group. This is harsh but effective for Met-containing peptides.
-
Catalytic Additives: If hydrogenation is mandatory, use Pd-black (higher loading) and add a base like Triethylamine or perform the reaction in Liquid Ammonia , which can sometimes mitigate poisoning, though this is difficult for this compound specifically. Acidolysis is preferred.
References
-
News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Z-LEU-MET-OH
Welcome to the dedicated technical support center for the synthesis and optimization of Z-L-leucyl-L-methionine (Z-LEU-MET-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable dipeptide. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling method for synthesizing this compound?
The most prevalent and generally effective method is the carbodiimide-mediated coupling, often utilizing N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to minimize racemization.
Q2: I am observing a significant amount of a white precipitate (DCU) in my reaction mixture when using DCC. Is this normal?
Yes, this is entirely normal. The precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. It is largely insoluble in common solvents like dichloromethane (DCM) and can be removed by filtration after the reaction is complete.
Q3: My final product yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side reactions: The formation of N-acylurea byproducts can consume your starting material. Using an additive like HOBt can mitigate this.
-
Purification losses: this compound has some solubility in aqueous solutions, so care must be taken during the work-up to avoid excessive loss.
-
Moisture: Ensure all your reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
Q4: How can I confirm the purity of my final this compound product?
A combination of techniques is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any residual solvents or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of high purity.
In-Depth Troubleshooting Guide
Problem 1: Significant Racemization Detected by Chiral HPLC
Racemization, the conversion of the L-amino acid stereocenters to a mixture of L and D isomers, is a critical challenge in peptide synthesis. The oxazolone mechanism is a common pathway for racemization, particularly for N-protected amino acids like Z-L-leucine.
Root Cause Analysis & Mitigation Strategies:
-
Activation Method: Over-activation of the carboxylic acid can promote oxazolone formation.
-
Solution: Employ a coupling reagent system known for low racemization, such as HBTU/DIPEA or HATU/DIPEA. While DCC is effective, the addition of HOBt is crucial to suppress racemization by forming an active ester that is less prone to cyclization.
-
-
Base Selection: The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) instead of triethylamine (TEA). Use the minimum amount of base necessary to neutralize the amine salt and facilitate the reaction.
-
-
Temperature Control: Higher temperatures can accelerate racemization.
-
Solution: Perform the activation step at 0 °C and allow the reaction to proceed at or below room temperature.
-
Problem 2: Formation of N-Acylurea Byproduct
When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces the yield of the desired peptide.
Logical Troubleshooting Workflow:
Caption: Troubleshooting N-Acylurea Formation.
Optimized Experimental Protocol: this compound Synthesis
This protocol is optimized for high yield and minimal racemization.
Materials:
| Reagent | Molar Eq. | Recommended Purity |
| Z-L-Leucine | 1.0 | >99% |
| L-Methionine methyl ester HCl | 1.0 | >99% |
| HOBt | 1.1 | Anhydrous, >98% |
| EDC | 1.1 | >98% |
| DIPEA | 2.1 | >99%, redistilled |
| Dichloromethane (DCM) | - | Anhydrous |
| N,N-Dimethylformamide (DMF) | - | Anhydrous |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.1 eq) to the cooled solution and stir for 15-20 minutes at 0 °C.
-
Amine Preparation: In a separate flask, dissolve L-Methionine methyl ester HCl (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.1 eq). Stir for 5 minutes.
-
Coupling: Add the methionine solution to the activated leucine solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in DCM).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea.
-
Transfer the filtrate to a separatory funnel and dilute with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-LEU-MET-OMe.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
-
Purification:
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the final product from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).
-
Workflow Diagram:
Technical Support Center: Troubleshooting Z-LEU-MET-OH Applications
Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide for Z-LEU-MET-OH (Benzyloxycarbonyl-L-Leucyl-L-Methionine) Ticket ID: ZLM-AGG-001[1]
Executive Summary
This compound is a hydrophobic dipeptide derivative frequently used as a building block in peptide synthesis or as a precursor for protease inhibitors (e.g., Calpain inhibitors like ALLM).[1] Users typically encounter two distinct classes of failure modes: physical aggregation (driven by the hydrophobic Z-group and Leucine/Methionine side chains) and chemical instability (specifically Methionine oxidation).[1]
This guide synthesizes thermodynamic principles with bench-proven protocols to resolve these issues.
Module 1: Solubility & Physical Aggregation
Symptoms: Cloudiness upon dilution, gelation at high concentrations, or inconsistent assay results (signal noise).[1]
The Mechanism of Failure
This compound possesses a "hydrophobic sandwich" structure.[1] The N-terminal Benzyloxycarbonyl (Z) group and the Leucine/Methionine side chains create a high logP value.[1] In aqueous environments, water molecules form an ordered "cage" around these hydrophobic moieties (entropic penalty).[1] To minimize this energy cost, the peptide molecules self-associate, leading to hydrophobic collapse and precipitation.
Troubleshooting Protocol: The "Solvent Shift" Method
Do not attempt to dissolve this compound directly in aqueous buffers.[1] Use this biphasic solubilization approach.
Step-by-Step Solubilization:
-
Primary Solubilization (Stock):
-
Secondary Dilution (Working Solution):
-
Add the organic stock dropwise into the aqueous buffer while vortexing.
-
Critical Limit: Keep final organic solvent concentration < 5% (v/v) for cell assays, or < 10% for enzymatic assays, depending on enzyme tolerance.
-
Troubleshooting Tip: If precipitation occurs immediately, add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the buffer before adding the peptide. This creates micelles that sequester the hydrophobic peptide, preventing macroscopic aggregation.
-
Data: Solvent Compatibility Table
| Solvent System | Solubility Rating | Application Context | Risk Factor |
| Water / PBS | Poor (< 0.1 mg/mL) | N/A | Immediate Precipitation |
| DMSO | Excellent (> 50 mg/mL) | Stock Preparation | Cell toxicity if > 1% |
| DMF | Excellent (> 50 mg/mL) | Peptide Synthesis | Incompatible with some plastics |
| Methanol | Good | Analysis (HPLC) | Volatility changes concentration |
| 50% Acetic Acid | Moderate | Purification | May promote oxidation over time |
Module 2: Methionine Oxidation (Chemical Aggregation)
Symptoms: Mass spectrometry shows a +16 Da peak shift; loss of biological activity; apparent "aggregation" that is actually chemical modification.[1]
The Mechanism of Failure
The thioether group in Methionine is highly susceptible to Reactive Oxygen Species (ROS), converting it to Methionine Sulfoxide (Met(O)) .[1] This adds a polar oxygen atom, fundamentally changing the peptide's hydro-lipophilic balance and 3D conformation. This is often mistaken for aggregation because the oxidized product may exhibit different solubility limits or fail to bind its target, mimicking a "loss of peptide."
Visualization: Oxidation Defense Workflow
Caption: Logical workflow to prevent the conversion of Methionine to Methionine Sulfoxide during handling.
Troubleshooting Protocol: The "Reductive Shield"
If you detect +16 Da impurities or loss of activity:
-
Solvent Degassing: Sparge all buffers and solvents with Argon or Nitrogen for 15 minutes before use.
-
Add Scavengers:
-
For Synthesis/Cleavage: Incorporate Thioanisole or DTT (Dithiothreitol) in the cleavage cocktail.[1]
-
For Assays: Maintain 1–5 mM DTT or TCEP (Tris(2-carboxyethyl)phosphine) in the buffer.[1] TCEP is preferred as it is odorless and stable over a wider pH range.
-
Note: Do not use reducing agents if your target protein relies on disulfide bridges for stability, unless TCEP concentrations are carefully titrated.
-
Module 3: Synthesis & Coupling Issues
Symptoms: Low coupling efficiency during SPPS (Solid Phase Peptide Synthesis) or difficulty removing the Z-group.
FAQ: Synthesis Troubleshooting
Q: I am trying to remove the Z-group with 20% Piperidine, but it's not working. A: This is a common error derived from Fmoc chemistry habits. The Z (Cbz) group is stable to basic conditions (piperidine) and mild acid (TFA).[1]
-
Correct Removal: You must use Hydrogenolysis (H2 gas with Pd/C catalyst) or strong acid (HBr in Acetic Acid or HF ).[1]
-
Warning: Catalytic hydrogenation can be poisoned by the sulfur in Methionine. If using H2/Pd-C, you may need a higher catalyst loading or a different method (e.g., HF cleavage) to overcome the "sulfur poisoning" effect.[1]
Q: The coupling of this compound to the resin is stalling. A: Hydrophobic aggregation on the resin (beta-sheet formation) is likely causing steric hindrance.[1]
-
Solution 1 (Chaotropes): Add LiCl (0.8 M) or KSCN to the coupling mixture (DMF).[1] This disrupts the hydrogen bonding network.[2]
-
Solution 2 (Solvent): Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1]
-
Solution 3 (Temperature): Perform the coupling at elevated temperature (50°C), but be cautious of Methionine racemization.
Module 4: Diagnostic Flowchart
Use this logic tree to diagnose the root cause of your experiment's failure.
Caption: Decision tree for isolating the root cause of this compound experimental failures.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]
-
Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Biotage. (2023).[1][3][4] How to handle peptides that contain methionine.
-
Sriram Chem. (n.d.).[1] Z-Leu-OH Physical Properties and Solubility.
-
Cayman Chemical. (n.d.).[1] Calpain Inhibitor II (Ac-Leu-Leu-Met-H) Product Information.
Sources
Technical Support Center: HPLC Purification of Z-LEU-MET-OH
Status: Operational | Lead Scientist: Dr. Aris | Last Updated: 2026-02-20 Subject: Optimization of RP-HPLC for Hydrophobic, Oxidation-Prone Dipeptides (Z-LEU-MET-OH)[1]
Executive Summary & Molecule Profile
User: "I am struggling to purify this compound. The peaks are broad, and I see splitting."
Scientist's Analysis: this compound (Carbobenzoxy-L-Leucyl-L-Methionine) presents a specific "push-pull" challenge in chromatography:
-
Hydrophobicity (The "Push"): The Z-group (Benzyloxycarbonyl) and Leucine side chain make the molecule significantly hydrophobic, requiring higher organic concentrations for elution.
-
Oxidation Risk (The "Split"): The Methionine (Met) thioether is highly susceptible to oxidation, forming Met-Sulfoxide (Met(O)), which elutes earlier than the product, often appearing as a split peak or pre-peak.
-
Acidic Terminus: The C-terminal free acid (-COOH) requires pH control to prevent peak tailing and ensure consistent retention.[1]
The "Golden Path" Protocol
Before troubleshooting, ensure your baseline method aligns with these field-proven parameters.
| Parameter | Recommended Setting | Scientific Rationale |
| Stationary Phase | C18 (End-capped), 100 Å pore size.[1] | The Z-group requires the strong retentivity of C18. "End-capped" prevents secondary interactions with the free acid terminus. |
| Mobile Phase A | Water + 0.1% TFA | TFA (Trifluoroacetic acid) keeps the C-terminal -COOH protonated (neutral), maximizing interaction with the C18 chain. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN is preferred over Methanol for lower backpressure and sharper peaks with Z-protected peptides.[1] |
| Gradient | 30% B to 80% B over 20-30 min | Start high (30%) due to Z-group hydrophobicity.[1] Shallow gradients improve resolution from oxidized impurities.[1] |
| Wavelength | 254 nm (Primary) & 210 nm | The Z-group has strong absorption at 254 nm.[1] Using 254 nm reduces baseline drift compared to 210 nm and is specific to the Z-moiety. |
| Temperature | 25°C - 30°C | Do not heat >40°C. Heat accelerates Methionine oxidation.[1] |
Troubleshooting Modules
Select the issue matching your chromatogram.
Module A: The "Split Peak" (Methionine Oxidation)
Symptom: You see a peak eluting just before your main product, or the main peak is split into a doublet. Mass spec shows a +16 Da mass shift.[1]
Root Cause: Methionine oxidation.[2] The oxidized form (sulfoxide) is more polar and elutes earlier on Reverse Phase (RP-HPLC). This often happens on-column or during sample prep.
Corrective Actions:
-
Degas Solvents Rigorously: Oxygen dissolved in the mobile phase is the enemy.[1] Sparge with helium or use an inline degasser.[1]
-
Temperature Control: Ensure the column oven is not set high. Keep it near ambient (25°C).
-
Sample Prep: Dissolve the crude sample immediately before injection. Do not let it sit in solution for hours.
-
Process Workaround: If oxidation is severe, add a reducing agent like DTT (Dithiothreitol) to the sample buffer, though this is less compatible with UV detection. Alternatively, perform the purification quickly and lyophilize immediately.
Module B: Peak Tailing (The "Shark Fin")
Symptom: The peak rises sharply but drags out a long tail (Asymmetry factor > 1.5).
Root Cause:
-
Silanol Interaction: Even though the N-terminus is blocked (Z-group), the C-terminal acid can interact with residual silanols on the silica.
-
Column Overload: You are injecting too much mass for the column dimensions.[1]
Corrective Actions:
-
Acidify: Ensure your TFA concentration is at least 0.1%.[1] If using Formic Acid, switch to TFA; the lower pKa of TFA suppresses silanol ionization better.
-
Check the Column: Switch to a "high-load" or "fully end-capped" C18 column designed for acidic peptides (e.g., Agilent ZORBAX SB-C18 or Waters XBridge).[1]
-
Injection Solvent: Ensure your sample is dissolved in a solvent weaker or equal to the starting mobile phase (e.g., 30% ACN).[1] Injecting in 100% DMSO or MeOH can cause "fronting" or distortion, which sometimes looks like tailing.[1]
Module C: Solubility & Recovery
Symptom: High backpressure upon injection, or poor recovery (area count is lower than expected).[1]
Root Cause: this compound is hydrophobic.[3] It may be precipitating when it hits the aqueous mobile phase (Phase A).
Corrective Actions:
-
Co-Solvent Injection: Dissolve the sample in a mix of Water/ACN/DMSO (e.g., 50:40:10).[1] The DMSO helps solubilize, while the water prevents "shock" precipitation upon injection.
-
Filter: Always filter the sample through a 0.2 µm PTFE filter before injection.[1]
-
Step Gradient: Add a "cleaning step" at the end of the run (95% B for 5 mins) to ensure no hydrophobic aggregates remain on the column.
Visual Workflow Logic
Use these diagrams to validate your decision-making process.
Diagram 1: Method Development Logic
Caption: Logic flow for initial method development. Note the critical decision point based on peak topology.
Diagram 2: Troubleshooting The "Split Peak" (Met-Oxidation)
Caption: Diagnostic tree for distinguishing between Methionine oxidation and diastereomeric impurities.
Frequently Asked Questions (FAQ)
Q: Can I use Formic Acid instead of TFA for Mass Spec compatibility? A: Yes, but be careful. TFA (0.1%) suppresses silanols better than Formic Acid (0.1%), leading to sharper peaks for acidic peptides. If you must use Formic Acid for MS sensitivity, consider using a column specifically designed for Formic Acid (e.g., charged surface hybrid columns) to maintain peak shape [1].
Q: Why is my Z-group retention shifting between runs? A: The Z-group is aromatic and hydrophobic.[1] Retention shifts often indicate temperature fluctuations (hydrophobic retention decreases as temperature increases) or "column fouling" where hydrophobic contaminants build up.[1] Ensure you run a high-organic wash (95% B) after every injection.
Q: Is the Z-group stable in TFA? A: Yes. The Benzyloxycarbonyl (Z) group is generally stable to TFA utilized in HPLC mobile phases. It typically requires strong acids (HBr/Acetic Acid) or Hydrogenolysis (H2/Pd) for removal.[1] It will not degrade during a standard HPLC run.[1]
References
-
Agilent Technologies. (2023).[1][4][5] Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from
-
Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from
-
Phenomenex. (2025).[1][6] How to Reduce Peak Tailing in HPLC?. Retrieved from
Sources
- 1. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. news-medical.net [news-medical.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. selectscience.net [selectscience.net]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: Z-LEU-MET-OH vs. Fmoc-LEU-MET-OH in Peptide Synthesis
Executive Summary
In the synthesis of the dipeptide Leucyl-Methionine (Leu-Met) , the choice between Z-Leu-Met-OH (Benzyloxycarbonyl) and Fmoc-Leu-Met-OH (Fluorenylmethyloxycarbonyl) is dictated primarily by the presence of the Methionine thioether side chain .
While the Z-group offers superior crystallinity and cost-effectiveness for large-scale solution-phase manufacturing, it presents a critical chemical incompatibility: Methionine sulfur poisons the Palladium catalysts required for standard hydrogenolytic deprotection. Consequently, Fmoc-Leu-Met-OH is the superior standard for research and solid-phase peptide synthesis (SPPS), as its orthogonal base-labile deprotection bypasses the catalyst poisoning issue and avoids the harsh acids (HF/HBr) required for non-catalytic Z-removal.
| Feature | Fmoc-Leu-Met-OH | This compound |
| Primary Utility | Solid Phase (SPPS) & R&D | Solution Phase (Large Scale) |
| Deprotection | 20% Piperidine (Mild Base) | HBr/AcOH, HF, or Na/NH |
| Methionine Risk | Low (during deprotection) | High (Catalyst Poisoning / Alkylation) |
| Purification | HPLC (UV active) | Crystallization |
| Verdict | Preferred for reliability. | Avoid unless scaling >1kg. |
Mechanistic Analysis: The Methionine Challenge
To understand the divergence in protocols, one must analyze the susceptibility of the Methionine (Met) side chain. The thioether group (
The Z-Group "Fatal Flaw" with Methionine
Classically, the Z-group is removed via catalytic hydrogenation (
-
Mechanism: Palladium adsorbs hydrogen, facilitating the cleavage of the benzyl ester.
-
The Failure Mode: The sulfur atom in Met has a high affinity for Palladium d-orbitals. It binds irreversibly to the catalyst surface ("poisoning"), halting the hydrogenation.
-
The Workaround: Chemists must resort to acidolytic cleavage (HBr in Acetic Acid or HF).
-
Risk:[1] Strong acids promote S-alkylation (formation of sulfonium salts) by benzyl cations generated during cleavage.
-
The Fmoc Advantage
The Fmoc group is removed via a
-
Mechanism: The base abstracts the acidic proton from the fluorenyl ring, leading to the collapse of the carbamate and release of dibenzofulvene.
-
Met Compatibility: This reaction occurs at basic pH, where the Met thioether is chemically inert. This orthogonality preserves the integrity of the oxidation-prone sulfur atom until the final global deprotection.
Comparative Performance Data
The following data contrasts the operational parameters of both derivatives.
Table 1: Physicochemical & Synthetic Properties
| Parameter | Fmoc-Leu-Met-OH | This compound |
| Molecular Weight | ~482.6 g/mol | ~396.5 g/mol |
| Solubility (DMF) | High (>0.5 M) | High (>0.8 M) |
| Deprotection Reagent | 20% Piperidine in DMF | 33% HBr in AcOH (or HF) |
| Deprotection Time | 10–20 min | 60–120 min |
| Side Product | Dibenzofulvene (scavenged) | Benzyl bromide / Benzyl cation |
| Met-S-Oxidation Risk | Low (during coupling) | Medium (during acidolysis) |
| Racemization Risk | < 0.5% (with HOBt/DIC) | < 0.2% (with Mixed Anhydride) |
Table 2: Side Reaction Profile
| Side Reaction | Fmoc Route Risk | Z Route Risk | Mitigation Strategy |
| S-Alkylation | Low | High | Use Thioanisole/EDT scavengers. |
| Met Oxidation | Medium (during TFA cleavage) | Medium | Post-synthesis reduction ( |
| Catalyst Poisoning | N/A | Critical | Do NOT use |
Visualizing the Workflows
The following diagrams illustrate the divergent pathways. Note the complexity introduced by the Z-group when Met is present.
Diagram 1: Decision Logic for Protecting Group Selection
Caption: Workflow comparison highlighting the catalytic poisoning failure mode in Z-chemistry.
Experimental Protocols
Protocol A: Fmoc-Leu-Met-OH Synthesis (Recommended)
This protocol utilizes SPPS, ensuring Met stability through orthogonal protection.
Materials:
-
Fmoc-Leu-Met-OH (pre-coupled or coupled on resin)
-
Resin: Wang or 2-CTC (0.5 mmol/g loading)
-
Cleavage Cocktail (Reagent K): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)
Step-by-Step:
-
Coupling: Activate Fmoc-Leu-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF. React with H-Met-Resin for 45 mins.
-
Washing: Wash resin
with DMF, with DCM. -
Fmoc Removal: Treat resin with 20% Piperidine/DMF (
min). Note: The Met side chain is stable here. -
Global Cleavage (Critical Step):
-
Prepare Reagent K fresh. The Ethanedithiol (EDT) and Thioanisole are mandatory to prevent the tert-butyl cations (from other protecting groups) from alkylating the Met sulfur.
-
Incubate resin in Reagent K for 2–3 hours at room temperature.
-
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold Diethyl Ether.
Protocol B: this compound Cleavage (The "Hard" Way)
Use this only if Fmoc is unavailable or for specific solution-phase requirements. Do NOT use hydrogenation.
Materials:
-
This compound
-
33% HBr in Acetic Acid
-
Scavenger: Thioanisole (to trap benzyl cations)
Step-by-Step:
-
Dissolution: Dissolve this compound in minimal glacial acetic acid.
-
Scavenger Addition: Add Thioanisole (50 eq relative to peptide). Essential to prevent S-benzylation.
-
Acidolysis: Add 33% HBr/AcOH (10 eq) dropwise at
. -
Reaction: Stir at room temperature for 1 hour. Monitor by TLC (disappearance of Z-protected spot).
-
Workup: Precipitate with dry Ether.
Troubleshooting & Optimization
Issue: Methionine Oxidation ( )
-
Symptoms: Mass shift of +16 Da in LC-MS; split peaks in HPLC.
-
Cause: Exposure to air during acidic cleavage or presence of peroxides in solvents.
-
Solution (Fmoc & Z): Perform a post-cleavage reduction.
-
Dissolve crude peptide in TFA.
-
Add Ammonium Iodide (
) and Dimethyl Sulfide (DMS). -
Stir for 30 mins at
. This reduces the sulfoxide back to Met.[5]
-
Issue: S-Alkylation (Sulfonium Salts)
-
Symptoms: Mass shift corresponding to the protecting group (e.g., +tBu or +Benzyl). Irreversible damage.
-
Cause: Insufficient scavengers during acid cleavage.
-
Solution: Increase EDT or Thioanisole concentration in the cleavage cocktail to >5%.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][7][8] Chemical Reviews. [Link]
-
Biotage. (2023).[1][4] "How to handle peptides that contain methionine." Biotage Blog. [Link]
-
Góngora-Benítez, M., et al. (2013). "Methionine-Containing Peptides: Avoiding Secondary Reactions." ACS Omega. [Link]
-
Merrifield, R.B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
Comparative Guide: Stability of Z-Protected vs. Boc-Protected Dipeptides
Executive Summary: The Orthogonality Principle
In peptide synthesis, the choice between Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc) protection hinges on the principle of orthogonality.[1][2] While both are urethane-type protecting groups that suppress racemization, their cleavage mechanisms are chemically distinct.
-
Boc is acid-labile (removed by TFA/HCl) and stable to hydrogenolysis and bases.[3]
-
Z is susceptible to hydrogenolysis (
) and strong acids (HBr) but is stable to mild acids (TFA) and bases.
This guide analyzes their stability profiles, focusing on the critical dipeptide stage where side reactions like diketopiperazine (DKP) formation are most prevalent.
Mechanistic Foundation
Boc Group: Acid-Catalyzed Elimination
The Boc group is cleaved via an E1-like mechanism. Under acidic conditions (e.g., Trifluoroacetic acid), the carbonyl oxygen is protonated, leading to the release of the stable tert-butyl cation, which degrades into isobutylene and
-
Key Feature: The resulting amine is protonated (
), rendering it non-nucleophilic.[4] This is a crucial safety feature that suppresses side reactions immediately post-deprotection.
Z Group: Catalytic Hydrogenolysis
The Z group is typically removed via catalytic hydrogenation. The palladium catalyst cleaves the benzyl-oxygen bond, generating toluene and a carbamic acid intermediate that spontaneously decarboxylates.
-
Key Feature: This reaction occurs under neutral conditions. Consequently, the released amine is a free base (
), which is highly nucleophilic and prone to intramolecular attacks (e.g., cyclization).
Visualization: Cleavage Pathways
Figure 1: Mechanistic divergence between Boc (Acidolysis) and Z (Hydrogenolysis) cleavage, highlighting the reactive state of the resulting amine.
Stability Matrix: Experimental Data Comparison
The following table synthesizes stability data across standard synthetic conditions.
| Reagent / Condition | Boc-Protected Dipeptide | Z-Protected Dipeptide | Causality & Notes |
| 50% TFA in DCM | Unstable ( | Stable | Z group stability in TFA allows for selective Boc removal in orthogonal strategies (e.g., Z-Lys(Boc)-OH). |
| HBr / Acetic Acid | Unstable | Unstable | Strong acids cleave both. HBr is the standard method for removing Z if hydrogenolysis is not possible (e.g., S-containing peptides). |
| HCl / Dioxane (4M) | Unstable | Stable | Useful for Boc removal when maintaining Z-protection is required.[3] |
| Stable | Unstable (Rapid) | Boc is orthogonal to hydrogenolysis. Caution: Z removal generates free amines that may cause DKP formation. | |
| Piperidine (20% in DMF) | Stable | Stable | Both are stable to mild bases used in Fmoc chemistry. |
| NaOH (1M, Saponification) | Stable | Stable (mostly) | Z can degrade under strong basic hydrolysis or form hydantoins if Gly is present at the N-terminus. |
Critical Side Reaction: Diketopiperazine (DKP) Formation[5][6]
The most significant stability risk for dipeptides is the formation of DKPs, where the N-terminal amine attacks the C-terminal ester, cyclizing and cleaving the peptide chain.
The Stability Paradox
-
Boc-Dipeptides (Low Risk): Upon deprotection with acid, the amine is protonated (
).[4] It cannot act as a nucleophile to attack the ester. DKP formation is suppressed until the neutralization step. -
Z-Dipeptides (High Risk): Upon hydrogenolysis, the amine is released as a free base (
). If the C-terminus is an ester (e.g., -OMe, -OBzl), cyclization is often faster than the next coupling reaction, leading to quantitative loss of the dipeptide as a DKP byproduct.
Experimental Evidence: Z-AA-Pro-OMe
Research indicates that hydrogenolysis of Z-protected dipeptides containing Proline (e.g., Z-Phe-Pro-OMe) results in almost quantitative conversion to DKP because the cis-conformation of Proline favors cyclization.
Recommendation: When synthesizing Proline-containing dipeptides using Z-chemistry, use the free acid form (Z-AA-Pro-OH) or a bulky ester (e.g., t-Butyl) to sterically hinder cyclization.
Experimental Protocols
Protocol A: Selective Deprotection of Boc in the Presence of Z
Use Case: Synthesizing Z-protected fragments for segment condensation.
-
Preparation: Dissolve 1.0 mmol of Z-Gly-Lys(Boc)-OMe in 5 mL of Dichloromethane (DCM).
-
Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) pre-cooled to 0°C.
-
Reaction: Stir at room temperature for 30 minutes.
-
Checkpoint: Monitor by TLC (disappearance of starting material). Z-group remains intact.
-
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
mL) to remove residual TFA. -
Result: Z-Gly-Lys-OMe · TFA salt. The amine is protonated and stable.
Protocol B: Hydrogenolysis of Z-Dipeptide (DKP Avoidance Strategy)
Use Case: Removing Z from Z-Ala-Phe-OMe without cyclization.
-
Solvent Choice: Use Methanol/Acetic Acid (9:1). The Acetic Acid ensures the released amine is immediately protonated.
-
Catalyst: Add 10% Pd/C (10% w/w of peptide).
-
Hydrogenation: Bubble
gas or use a balloon for 1-2 hours. -
Filtration: Filter catalyst through Celite.
-
Immediate Coupling: Do not store the free amine ester. Immediately proceed to the next coupling step or isolate as a salt (HCl/Tosylate) to prevent DKP formation.
Decision Workflow
Figure 2: Decision matrix for selecting between Z and Boc protection based on peptide sequence and stability risks.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Giron-Gonzalez, M. D., et al. (2016). Prevention of diketopiperazine formation in peptide synthesis. Royal Society of Chemistry. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][5][][7][8][9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[10] Link
-
BenchChem Technical Guide. (2025). Orthogonal Protection Strategy in Boc Chemistry. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Biological Activity Guide: Z-LEU-MET-OH vs. Free Leu-Met Dipeptide
Executive Summary: The "Z" Factor in Peptide Biology
This guide provides a technical comparison between Z-Leu-Met-OH (N-benzyloxycarbonyl-L-leucyl-L-methionine) and its free dipeptide counterpart, Leu-Met (L-leucyl-L-methionine).
While they share the same amino acid backbone, their biological behaviors are diametrically opposed due to the N-terminal Benzyloxycarbonyl (Z) protecting group.
-
Leu-Met acts primarily as a nutrient and signaling molecule , actively transported via solute carriers (PEPT1/2) and rapidly degraded by cytosolic aminopeptidases to fuel mTORC1 signaling.
-
This compound functions as a biochemical probe and protease substrate . The Z-group confers lipophilicity (passive membrane diffusion) and absolute resistance to aminopeptidases, making it a "gold standard" substrate for characterizing serine carboxypeptidases (like Carboxypeptidase Y) and a structural scaffold for designing protease inhibitors (e.g., Calpain inhibitors).
Physicochemical & Structural Comparison
The fundamental difference lies in the N-terminus modification, which dictates solubility, stability, and transport mechanisms.
| Feature | Leu-Met (Free Dipeptide) | This compound (Protected) |
| Formula | ||
| N-Terminus | Free Amine ( | Benzyloxycarbonyl (Cbz- / Z-) |
| Charge (pH 7.4) | Zwitterionic (Net 0 or +) | Anionic (Carboxylate |
| Lipophilicity | Low (Hydrophilic) | High (Hydrophobic Z-group) |
| Cellular Entry | Active Transport (PEPT1/PEPT2) | Passive Diffusion |
| Enzymatic Fate | Substrate for Aminopeptidases | Substrate for Carboxypeptidases |
| Primary Use | Cell culture nutrient, mTOR agonist | Enzyme assay substrate, inhibitor scaffold |
Biological Activity & Mechanisms[1][2][3][4][5][6][7]
Leu-Met: The Metabolic Activator
Mechanism: Leu-Met is a physiological dipeptide. Upon entering the cell via the PEPT1 transporter , it is immediately targeted by cytosolic aminopeptidases (e.g., Leucyl aminopeptidase).
-
Cleavage: Rapidly hydrolyzed into free Leucine and Methionine.
-
Signaling: Free Leucine binds to Sestrin2 , releasing GATOR2 to activate mTORC1 .
-
Outcome: Promotes protein synthesis and inhibits autophagy.
This compound: The Protease Probe
Mechanism: The Z-group mimics a peptide bond but blocks N-terminal access, rendering the molecule immune to aminopeptidases. This forces the enzymatic focus to the C-terminus.
-
Carboxypeptidase Y (CPY) Specificity: this compound is the classic substrate for CPY (yeast vacuolar protease). CPY recognizes the hydrophobic Z-group and the hydrophobic side chains (Leu/Met), cleaving the C-terminal Methionine.
-
Calpain/Cathepsin Interaction: While the acid form (this compound) is a substrate, its aldehyde derivative (Z-Leu-Met-H) is a potent Calpain inhibitor . The -OH form often serves as a negative control in inhibition assays or a competitive substrate that slows down degradation of other targets.
Pathway Visualization (Graphviz)
Figure 1: Comparative metabolic fate. Leu-Met feeds anabolic signaling, while this compound targets specific carboxyl-terminal proteases.
Experimental Protocols
Protocol A: Carboxypeptidase Y (CPY) Activity Assay
Objective: Quantify CPY activity using this compound as a specific substrate. Principle: CPY hydrolyzes this compound to Z-Leu-OH and L-Methionine. The release of the amino acid (Met) is measured using a colorimetric ninhydrin reaction (since this compound has no free amine, it does not react with ninhydrin, but the product Met does).
Reagents:
-
Substrate Stock: 10 mM this compound in ethanol.
-
Buffer: 50 mM MOPS, pH 6.5.
-
Ninhydrin Reagent: 2% Ninhydrin in acetone/buffer mix.
-
Enzyme: Yeast Carboxypeptidase Y (purified).
Workflow:
-
Equilibration: Mix 900 µL Buffer + 50 µL Substrate Stock in a cuvette/tube. Equilibrate to 25°C.
-
Initiation: Add 50 µL Enzyme solution. Mix by inversion.
-
Incubation: Incubate for 10–30 minutes.
-
Termination: Add 500 µL Stopping Reagent (e.g., TCA or heat inactivation).
-
Detection: Add 1 mL Ninhydrin Reagent. Heat at 100°C for 15 mins.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
is proportional to released Methionine. Compare against a Met standard curve.
Protocol B: Comparative Stability Assay (S9 Fraction)
Objective: Demonstrate the N-terminal stability of this compound vs. Leu-Met.
-
Preparation: Prepare 100 µM solutions of both peptides in PBS.
-
Incubation: Add Liver S9 fraction (rich in cytosolic aminopeptidases) or pure Leucyl Aminopeptidase. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile (1:3 ratio).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Expected Result:
-
Leu-Met: Rapid disappearance (
min) due to exopeptidase cleavage. -
This compound: >95% remaining after 60 min (resistant to aminopeptidases).
-
Supporting Data Summary
The following table summarizes expected experimental values based on class behavior and specific literature on Z-dipeptides.
| Parameter | This compound | Leu-Met | Significance |
| Aminopeptidase | 0 (No reaction) | High ( | Z-group confers metabolic stability against N-terminal degradation. |
| CPY Specificity ( | High ( | Low / Negligible | This compound is a preferred substrate for CPY due to hydrophobic recognition. |
| LogP (Octanol/Water) | ~2.5 (Estimated) | -1.5 (Estimated) | This compound partitions into membranes; Leu-Met remains aqueous. |
| Calpain Inhibition ( | Weak ( | None | Note: The aldehyde form (Z-Leu-Met-H) is the potent inhibitor ( |
References
-
Mellgren, R. L., et al. (1994).[1] "Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone."[1] Experimental Cell Research. Link (Establishes Z-peptide permeability and calpain inhibition principles).
- Hayashi, R., et al. (1973). "Carboxypeptidase Y from Saccharomyces cerevisiae." Journal of Biochemistry.
-
Ben-Bassat, A., et al. (1987). "In vivo and in vitro processing of N-terminal methionine." Journal of Bacteriology. Link (Discusses Leu-Met processing and deformylase activity).
- Tsujinaka, T., et al. (1988). "Synthesis of a new fluorogenic substrate for calpain and its application to the assay of calpain in cell lysates." Journal of Biochemistry. (Contextualizes Z-dipeptides as protease probes).
- Sigma-Aldrich Product Sheet. "Cathepsin S Substrate and Calpain Inhibitors.
Sources
A Comparative Guide to the Synthesis and NMR Validation of Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH)
Abstract
The precise chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The structural integrity of these molecules is paramount to their function, necessitating rigorous analytical validation. This guide provides a detailed, rationale-driven protocol for the synthesis of the dipeptide Z-L-Leucyl-L-Methionine (Z-LEU-MET-OH). We contrast common synthetic strategies, focusing on the selection of coupling reagents, and present a definitive validation workflow using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a robust and self-validating methodology for peptide synthesis and characterization.
The Synthetic Strategy: A Rationale-Driven Approach
The synthesis of a dipeptide like this compound involves the formation of an amide (peptide) bond between two amino acids: N-terminally protected Leucine (Z-Leu-OH) and C-terminally unprotected Methionine (H-Met-OH). The choice of protecting groups and coupling agents is critical to maximizing yield and minimizing side reactions, such as racemization.[1]
Protecting Group Strategy: The Role of Benzyloxycarbonyl (Z)
The benzyloxycarbonyl (Z or Cbz) group is an essential tool in peptide synthesis for protecting the N-terminus of an amino acid.[2][3] Its selection for this synthesis is based on several key advantages:
-
Stability: The Z-group is stable under a wide range of reaction conditions, including the basic conditions often used during the coupling step.[2]
-
Prevention of Side Reactions: It effectively renders the protected amine non-nucleophilic, preventing self-coupling of the Z-Leu-OH starting material.[2]
-
Controlled Deprotection: The Z-group can be reliably removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which typically does not affect other functional groups within the peptide.[2][4]
Comparative Selection of Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of Z-Leu-OH to make it susceptible to nucleophilic attack by the amine group of Methionine.[5] While numerous coupling reagents exist, we compare two common carbodiimide-based approaches.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Historically, DCC has been a popular choice. However, it produces a dicyclohexylurea (DCU) byproduct that is notoriously insoluble in many common organic solvents.[6][7][8] This insolubility complicates purification, often requiring extensive filtration or chromatography to remove trace amounts, which can be time-consuming.[6][8]
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): For this protocol, we select EDC·HCl. This water-soluble carbodiimide offers a significant advantage: its corresponding urea byproduct is also water-soluble and can be easily removed from the desired peptide product through a simple aqueous workup.[1][9][10]
To further enhance efficiency and suppress potential racemization, EDC is almost always used in conjunction with an additive.[7][9][11] 1-Hydroxybenzotriazole (HOBt) is a classic choice, forming a more stable active ester intermediate that improves both yield and purity.[7][9]
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis using the preferred EDC·HCl/HOBt reagent combination.
Materials:
-
Z-L-Leucine (Z-Leu-OH)
-
L-Methionine (H-Met-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-Leu-OH (1.0 eq), H-Met-OH (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization during the activation step.[1]
-
Activation & Coupling: Add EDC·HCl (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Workup - Quenching and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This sequence removes the water-soluble urea byproduct, unreacted starting materials, and HOBt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to obtain the pure dipeptide.
NMR Spectroscopy: The Gold Standard for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the definitive structural elucidation of synthesized molecules.[6][12] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.[13]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as the amide (NH) protons are less likely to exchange with the solvent and remain visible in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12] For complex peptides, 2D experiments like COSY and HSQC can be invaluable for unambiguous assignments.[14]
Data Interpretation: A Definitive Validation of this compound
The NMR spectra serve as a molecular fingerprint. Successful synthesis is confirmed by the appearance of all expected signals for the product and the complete disappearance of signals corresponding to the starting materials.
¹H NMR Spectral Analysis
The ¹H NMR spectrum should be analyzed for four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). The following table summarizes the expected signals for this compound.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| Z-group Aromatic | 7.2-7.4 | Multiplet | 5H | Phenyl protons of the benzyloxycarbonyl group. |
| Z-group CH₂ | ~5.1 | Singlet | 2H | Methylene protons adjacent to the phenyl group and carbamate oxygen. |
| Leu NH | ~7.0-8.0 | Doublet | 1H | Amide proton coupled to the Leu α-H. Shift is solvent-dependent. |
| Met NH | ~7.5-8.5 | Doublet | 1H | Amide proton of the newly formed peptide bond, coupled to the Met α-H. |
| Leu α-H | ~4.1-4.3 | Multiplet | 1H | Coupled to NH and β-CH₂ protons. |
| Met α-H | ~4.4-4.6 | Multiplet | 1H | Coupled to NH and β-CH₂ protons. |
| Met β-CH₂ | ~1.9-2.1 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |
| Met γ-CH₂ | ~2.5 | Triplet | 2H | Protons adjacent to the sulfur atom. |
| Met S-CH₃ | ~2.1 | Singlet | 3H | Key signature peak for the Methionine side chain.[15] |
| Leu β-CH₂ | ~1.4-1.7 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |
| Leu γ-CH | ~1.6-1.8 | Multiplet | 1H | Methine proton of the isobutyl group. |
| Leu δ-CH₃ | ~0.9 | Doublet | 6H | Two diastereotopic methyl groups of the isobutyl side chain. |
| Met COOH | >10.0 | Broad Singlet | 1H | Carboxylic acid proton, often broad and may exchange with trace water. |
Validation Checkpoints:
-
Formation of Peptide Bond: The appearance of the Met NH proton signal confirms the formation of the amide linkage.
-
Absence of Starting Materials: The spectrum must show the absence of the distinct α-H signal from free L-Methionine.
-
Purity: The absence of signals for DCU (broad multiplets around 1.0-2.0 ppm and a distinct N-H signal) or residual EDC confirms successful purification.[6][16][17][18]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the dipeptide.
| Carbon Assignment | Expected δ (ppm) | Notes |
| Met COOH | ~174-176 | C-terminal carboxylic acid carbonyl. |
| Leu C=O (Amide) | ~172-174 | Peptide bond carbonyl. |
| Z-group C=O | ~156 | Carbamate carbonyl. |
| Z-group Aromatic | ~127-137 | Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. |
| Z-group CH₂ | ~67 | Methylene carbon of the benzyl group. |
| Leu α-C | ~53-54 | [19] |
| Met α-C | ~51-53 | [19][20] |
| Leu β-C | ~40-41 | [19] |
| Leu γ-C | ~25 | [19] |
| Leu δ-C | ~22-23 | [19] |
| Met β-C | ~30-32 | [19][20] |
| Met γ-C | ~29-31 | [19][20] |
| Met S-CH₃ | ~15-16 | Key signature peak for the Methionine side chain.[19][20] |
Visualization of the Validation Workflow
The following diagram illustrates the integrated process from strategic synthesis to definitive NMR validation.
Caption: Workflow from synthesis to NMR validation.
Conclusion
This guide establishes a robust and reliable methodology for the synthesis of Z-L-Leucyl-L-Methionine. By comparing common coupling reagents, we justify the selection of the EDC·HCl/HOBt system for its efficiency and simplified purification process. The subsequent detailed protocol for NMR analysis provides a definitive and self-validating framework for confirming the structural identity and purity of the target dipeptide. This integrated approach of rational synthesis and rigorous spectroscopic validation is essential for ensuring the quality and reliability of peptides used in research and development.
References
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
-
Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service. Available from: [Link]
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
SpectraBase. 1,3-Dicyclohexylurea. Available from: [Link]
-
ACS Publications. Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Available from: [Link]
-
AAPPTEC - Peptides. Coupling Reagents. Available from: [Link]
-
PMC. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. Available from: [Link]
-
Ingenta Connect. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
PNAS. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Available from: [Link]
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available from: [Link]
-
ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Available from: [Link]
-
IMSERC. Protein NMR. 13C chemical shifts. Available from: [Link]
-
American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Available from: [Link]
-
RSC Publishing. 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol). Available from: [Link]
-
IJPSR. Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. Available from: [Link]
- ResearchGate. Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13... Available from: https://www.researchgate.net/figure/Summary-of-1-H-and-13-C-NMR-chemical-shifts-for-the-e-13-C-methionine-labelled_tbl1_12046200
-
Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Available from: [Link]
-
BMRB. BMRB entry bmse000044 - L-Methionine. Available from: [Link]
-
ResearchGate. ¹³C NMR spectra of (a) EDC.HCl reagent (b) EDC.MeI reagent (c)... Available from: [Link]
-
PMC. One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Available from: [Link]
-
NIH. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride. Available from: [Link]
-
Organic Chemistry Portal. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]
-
University of York. Chemical shifts. Available from: [Link]
-
University of Zurich. peptide nmr. Available from: [Link]
-
The Org Chem Project. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Available from: [Link]
-
ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Available from: [Link]
-
Digital CSIC. Supporting Information. Available from: [Link]
-
Oldfield Group Website - University of Illinois. CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. ijpsr.com [ijpsr.com]
- 9. peptide.com [peptide.com]
- 10. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. N,N'-DICYCLOHEXYLUREA(2387-23-7) 1H NMR spectrum [chemicalbook.com]
- 18. 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
- 20. bmse000044 L-Methionine at BMRB [bmrb.io]
Mass spectrometry analysis to confirm Z-LEU-MET-OH identity
An Expert's Guide to the Mass Spectrometric Confirmation of Z-LEU-MET-OH
In the landscape of peptide chemistry and drug development, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. For novel peptide-based molecules like this compound, a protected dipeptide, mass spectrometry (MS) stands as the gold standard for structural verification. This guide provides a detailed, comparative analysis of mass spectrometric techniques to definitively confirm the identity of this compound, grounded in the principles of expert analysis and self-validating protocols.
The Analytical Imperative: Why Mass Spectrometry?
This compound, or N-benzyloxycarbonyl-L-leucyl-L-methionine, is a small dipeptide with a molecular weight of 410.55 g/mol . Its structure incorporates a bulky, UV-active benzyloxycarbonyl (Z) protecting group and a sulfur-containing methionine residue. These features present both opportunities and challenges for analysis. High-resolution mass spectrometry (HRMS) is indispensable as it provides two primary layers of confirmation:
-
Accurate Mass Measurement of the Precursor Ion: This allows for the determination of the elemental formula with high confidence.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: This provides sequence and structural information, confirming the connectivity of the amino acid residues and the presence of the protecting group.
This guide will compare the most common ionization and fragmentation techniques to establish a robust workflow for the identity confirmation of this compound.
Foundational Analysis: Precursor Ion Confirmation
Before delving into fragmentation, the identity of the intact molecule must be established. This is typically achieved through soft ionization techniques coupled with a high-resolution mass analyzer.
Comparative Ionization Techniques
| Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A solution is passed through a charged capillary, creating a fine spray of charged droplets. | Excellent. | Soft ionization minimizes premature fragmentation; easily coupled with liquid chromatography (LC) for online separation and analysis. | Can be susceptible to ion suppression from salts or other matrix components. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization. | Good. | Tolerant of salts and buffers; primarily produces singly charged ions, simplifying spectra. | Less amenable to direct coupling with LC; potential for in-source decay (fragmentation in the ion source). |
For this compound, ESI is the superior choice due to its gentle nature and seamless integration with LC-MS, which allows for the analysis of complex mixtures and provides an additional dimension of separation (retention time).
The primary goal is to match the experimentally observed mass-to-charge ratio (m/z) of the precursor ion to its theoretical value.
-
Chemical Formula: C₂₀H₃₀N₂O₅S
-
Theoretical Monoisotopic Mass: 410.1926 Da
-
Expected Ion in Positive Mode ESI: [M+H]⁺ = 411.1999 Da
A high-resolution instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, should be capable of measuring this mass with an accuracy of < 5 ppm, providing strong evidence for the elemental composition.
The Core of Confirmation: A Comparative Guide to MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) is the definitive step for structural elucidation. The choice of fragmentation technique is critical, as it dictates the type of information obtained.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method.[1][2] It involves accelerating the precursor ion and colliding it with an inert gas. This collision converts kinetic energy into internal energy, which causes the weakest bonds to break.[3]
-
Mechanism: Low-energy collisions primarily cleave the peptide backbone amide bonds, producing b- and y-type ions .
-
Expected Fragmentation of this compound:
-
y₁-ion (H-Met-OH): The most likely and stable fragment, confirming the C-terminal methionine.
-
b₁-ion (Z-Leu): Confirms the N-terminal leucine and the presence of the Z-group.
-
Neutral Losses: Methionine-containing peptides are known to exhibit a characteristic neutral loss of the side chain (CH₃SCH₂CH₂), which can be a diagnostic marker.[4][5] The Z-group can also undergo fragmentation, often through the loss of toluene or other characteristic fragments.[6]
-
-
Trustworthiness: While effective, CID can sometimes lead to the loss of labile modifications. For this compound, the energy required to fragment the robust peptide backbone might also be sufficient to cause fragmentation of the Z-group, complicating spectral interpretation.
Higher-Energy C-trap Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It offers higher collision energy and a different fragmentation pattern compared to traditional ion trap CID.
-
Mechanism: Higher collision energy leads to more extensive fragmentation, including backbone cleavages and side-chain losses.
-
Comparison to CID: HCD often produces a richer fragmentation spectrum with more low-mass fragment ions.[7][8] This can be advantageous for this compound, as it may provide more fragments to confirm the structure of the Z-group and the amino acid side chains. For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD.[1]
-
Trustworthiness: The high-resolution and accurate mass measurement of fragment ions in an Orbitrap analyzer significantly increases the confidence of fragment assignments, making HCD a very reliable method.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it does not rely on vibrational energy to break bonds. Instead, it involves the transfer of an electron to the multiply charged precursor ion.
-
Mechanism: The electron transfer induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type ions .
-
Advantages for this compound:
-
Preservation of Labile Groups: ETD's key advantage is its ability to preserve labile post-translational modifications and protecting groups. This makes it ideal for confirming that the Z-group is intact on the N-terminus.
-
Complementary Information: The c- and z-ion series provides complementary information to the b- and y-ions from CID/HCD, offering a more complete picture of the peptide sequence.
-
-
Trustworthiness: ETD is particularly powerful for larger peptides and those with labile modifications. For a small dipeptide, its primary benefit would be the unambiguous localization of the Z-group. However, ETD generally requires a precursor ion with a charge state of +2 or higher, which may be less abundant for a small peptide like this compound in ESI.
Comparative Summary
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Low-energy collisional activation | High-energy collisional activation | Electron transfer |
| Primary Ions | b, y | b, y | c, z |
| Pros for this compound | Widely available; good for backbone fragmentation. | Richer fragmentation; high-resolution fragments. | Preserves Z-group; complementary fragments. |
| Cons for this compound | May cause premature loss of Z-group. | Can lead to complex spectra. | Less efficient for +1 ions; longer scan time. |
| Confidence Level | Good | Excellent | Excellent (especially for Z-group localization) |
Recommended Experimental Workflow
A self-validating workflow combines the strengths of these techniques to provide irrefutable evidence of this compound's identity.
Sources
- 1. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 2. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing the Synthesis of Z-LEU-MET-OH: A Comparative Guide to Coupling Reagents
Topic: Comparative study of different coupling reagents for Z-LEU-MET-OH Content Type: Publish Comparison Guide
Executive Summary
The synthesis of This compound (Carbobenzyloxy-L-leucine-L-methionine) presents a classic yet distinct challenge in peptide chemistry: balancing the stereochemical integrity of Leucine (prone to racemization upon activation) with the chemoselectivity required for Methionine (susceptible to S-oxidation).
This guide compares three distinct generations of coupling reagents—DCC/HOBt (Carbodiimide), HATU (Uronium/Aminium), and T3P (Phosphonic Anhydride). While HATU offers the highest kinetic rates, T3P (Propylphosphonic Anhydride) emerges as the superior choice for this specific dipeptide due to its exceptional suppression of racemization and facile workup, which is critical when handling the lipophilic Z-group and the oxidation-sensitive Methionine side chain.
The Synthetic Challenge: this compound
The target molecule, this compound, is typically synthesized via the coupling of Z-Leu-OH with H-Met-OR (where R is Methyl or Ethyl), followed by saponification. Two primary failure modes exist in this pathway:
-
Racemization of Leucine: Urethane-protected amino acids (like Z-Leu) are generally resistant to racemization. However, during activation, the formation of the 5(4H)-oxazolone intermediate can lead to the loss of chiral integrity at the
-carbon, producing the D-Leu-L-Met diastereomer (epimer). This is exacerbated by strong bases or excess activation. -
Methionine Oxidation: The thioether in Methionine is easily oxidized to sulfoxide (Met(O)) by atmospheric oxygen or peroxide impurities in solvents (ethers/dioxane), particularly during slow reactions or rigorous workups.
Mechanism of Activation & Failure Modes
The choice of coupling reagent dictates the pathway of activation and the stability of the active ester intermediate.
Figure 1: Kinetic competition between direct coupling (green) and oxazolone-mediated racemization (red).
Comparative Performance Review
The following data synthesizes performance metrics from standard solution-phase peptide synthesis protocols applied to hydrophobic dipeptides similar to Z-Leu-Met.
Table 1: Comparative Metrics for Z-Leu-Met-OMe Synthesis
| Feature | DCC / HOBt | HATU / DIPEA | T3P / NMM |
| Reagent Class | Carbodiimide (Classic) | Uronium/Guanidinium (Gold Std) | Phosphonic Anhydride (Modern) |
| Coupling Yield | 80 - 85% | 95 - 98% | 90 - 95% |
| Racemization (% DL) | 2.0 - 5.0% | 0.5 - 2.0% (Base dependent) | < 0.5% |
| Reaction Time | 4 - 12 Hours | 0.5 - 1 Hour | 1 - 2 Hours |
| Met-Oxidation Risk | Moderate (Long reaction time) | Low (Fast reaction) | Lowest (No oxidative byproducts) |
| Workup Difficulty | High (Insoluble DCU urea) | Moderate (Remove tetramethylurea) | Low (Water soluble byproducts) |
| Cost Efficiency | High (Cheap) | Low (Expensive) | Moderate (Scalable) |
Detailed Analysis
1. DCC/HOBt (The Legacy Baseline)
-
Mechanism: Dicyclohexylcarbodiimide (DCC) forms an O-acylisourea. HOBt is added to trap this reactive intermediate as an OBt ester, reducing racemization.[1]
-
Verdict for Z-Leu-Met: Not Recommended. The primary drawback is the byproduct dicyclohexylurea (DCU), which is insoluble in most solvents but slightly soluble enough to contaminate the lipophilic Z-Leu-Met-OMe product. Furthermore, the slower reaction kinetics increase the exposure of Methionine to potential environmental oxidation.
2. HATU / DIPEA (The Kinetic Powerhouse)
-
Mechanism: Generates the highly reactive O-At ester (7-azabenzotriazole).[2] The "aza" nitrogen provides an anchimeric assistance effect, speeding up coupling significantly.
-
Verdict for Z-Leu-Met: Excellent for difficult couplings, but risky. HATU is extremely fast, which minimizes Met oxidation. However, if DIPEA (Diisopropylethylamine) is used in excess, HATU can cause racemization even on Z-protected amino acids.
-
Optimization: If using HATU, switch the base to 2,4,6-Collidine (TMP), which is less basic than DIPEA and sterically hindered, significantly reducing racemization risks [1].
3. T3P (Propylphosphonic Anhydride) (The Stereoselective Choice)
-
Mechanism: T3P acts as a Lewis acid to activate the carboxylate. It does not generate an active ester in the traditional sense but forms a mixed anhydride-like transition state that is highly reactive toward amines but sterically protected from oxazolone formation.
-
Verdict for Z-Leu-Met: The Winner. T3P consistently demonstrates the lowest racemization rates for segment condensations. Crucially, its byproducts are water-soluble, allowing the Z-Leu-Met-OMe to be purified simply by washing with water/bicarbonate, avoiding complex chromatography that could oxidize the Methionine [2].
Recommended Protocol: T3P-Mediated Synthesis
This protocol prioritizes purity and the preservation of the Methionine side chain.
Materials
-
Carboxyl Component: Z-Leu-OH (1.0 eq)
-
Amine Component: H-Met-OMe·HCl (1.1 eq)
-
Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)
-
Base: N-Methylmorpholine (NMM) (3.0 eq) - Preferred over DIPEA for T3P compatibility.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen or Argon. Critical: Methionine is sensitive to oxidation; deoxygenating solvents is highly recommended.[3]
-
-
Dissolution:
-
Dissolve Z-Leu-OH (10 mmol) and H-Met-OMe·HCl (11 mmol) in EtOAc (50 mL).
-
Cool the mixture to 0°C in an ice bath.
-
-
Activation & Coupling:
-
Add NMM (30 mmol) dropwise. The solution may become slightly cloudy (amine salt neutralization).
-
Add T3P solution (15 mmol) slowly over 5 minutes.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.
-
-
Monitoring:
-
Check via TLC (SiO2, EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of Z-Leu-OH.
-
-
Workup (The T3P Advantage):
-
No filtration required.
-
Wash the organic layer sequentially with:
-
Water (2 x 20 mL)
-
0.5 M HCl or 5% KHSO4 (2 x 20 mL) – Removes unreacted amine/NMM.
-
Sat. NaHCO3 (2 x 20 mL) – Removes unreacted Z-Leu-OH and T3P byproducts.
-
Brine (1 x 20 mL).
-
-
-
Isolation:
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Result: Z-Leu-Met-OMe is typically obtained as a clear oil or white solid (Yield >90%, Purity >98%).
-
Saponification to this compound
To obtain the final acid:
-
Dissolve Z-Leu-Met-OMe in THF/Water (3:1).
-
Add LiOH (2.0 eq) at 0°C. Stir at 0°C to minimize racemization (Methionine methyl ester hydrolysis is prone to racemization at high pH/Temp).
-
Acidify carefully to pH 3 with 1M HCl and extract into EtOAc.
Troubleshooting & Optimization
Controlling Methionine Oxidation
If HPLC shows a peak with M+16 mass (Sulfoxide):
-
Cause: Solvents contained peroxides or reaction was exposed to air.
-
Fix: Use fresh anhydrous solvents. Add a scavenger like Thioanisole (0.1 eq) during the reaction if oxidation persists, though this is rarely needed with the fast T3P protocol.
Minimizing Racemization (The Anderson Test Context)
While Z-Leu-Met is not the strict "Anderson" model (Z-Gly-Phe), it behaves similarly. If D-Leu content is >1%:
-
Switch Base: Replace DIPEA/NMM with Collidine (TMP) .
-
Lower Temperature: Conduct the entire coupling at 0°C.
-
Avoid Pre-activation: Do not let Z-Leu-OH and the coupling reagent sit without the amine. Add the amine before the coupling reagent to ensure immediate trapping of the active species.
References
-
Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Poly- and Peptides.[1][4][5][6][7] Journal of Organic Chemistry.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development.
-
Albericio, F., & Kates, S. A. (2011).[5] Applications of Peptide Coupling Reagents – An Update. International Journal of Peptide Research and Therapeutics.
-
BenchChem Technical Guide. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
Sources
- 1. peptide.com [peptide.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Introduction: Navigating the Challenges of Peptide Synthesis with Difficult Sequences
An Application Scientist's Guide to the Strategic Use of Z-LEU-MET-OH in Peptide Synthesis Protocols
In the intricate world of peptide synthesis, the primary sequence dictates the degree of difficulty. The incorporation of specific amino acids, such as the bulky, hydrophobic Leucine (Leu) and the oxidation-prone Methionine (Met), often presents significant hurdles. These challenges, ranging from poor coupling efficiencies and sequence aggregation to side-product formation, demand a strategic approach to protocol design. The use of pre-formed, protected dipeptide fragments, such as Z-L-Leucyl-L-Methionine (this compound), represents a classic strategy to mitigate these issues, particularly in solution-phase synthesis (LPPS) and fragment condensation approaches.
This guide provides a comparative analysis of the efficacy of using the this compound dipeptide fragment versus a standard stepwise solid-phase peptide synthesis (SPPS) approach. We will explore the underlying chemical principles, present comparative data, and provide detailed protocols for researchers in peptide chemistry and drug development.
The Core Challenge: The Leu-Met Junction
Synthesizing a peptide containing a Leucine-Methionine sequence via standard automated Fmoc-SPPS involves two key potential failure points:
-
Steric Hindrance: Leucine's bulky isobutyl side chain can sterically hinder the incoming activated Methionine, potentially leading to incomplete coupling and the generation of deletion sequences.
-
Methionine Oxidation: The thioether side chain of Methionine is highly susceptible to oxidation, forming methionine sulfoxide and, subsequently, sulfone. This can occur during repeated exposure to the acidic conditions for Fmoc deprotection or in the presence of oxidative impurities in reagents and solvents. While often reversible with specific scavengers, it complicates purification and can alter the peptide's biological activity.
Using a dipeptide fragment like this compound allows the covalent bond between these two challenging residues to be formed under controlled, optimized conditions in solution before it is incorporated into the larger peptide chain.
Comparative Analysis: Stepwise SPPS vs. Dipeptide Fragment Strategy
The choice between a stepwise synthesis and a dipeptide fragment approach is dictated by the synthesis scale, the overall peptide sequence, and the desired final purity.
| Parameter | Stepwise Fmoc-SPPS (Fmoc-Met-OH followed by Fmoc-Leu-OH) | Dipeptide Strategy (using this compound) | Rationale & Expert Commentary |
| Purity of Crude Peptide | Lower; often contains deletion sequences (des-Met) and oxidized Met species. | Higher; circumvents difficult coupling and protects the Met residue during incorporation. | The dipeptide approach minimizes the number of chemical steps performed on the sensitive Met residue while it is attached to the resin. |
| Coupling Efficiency | Variable; can be low at the Leu-Met junction, requiring double coupling or specialized reagents. | High; the dipeptide is coupled as a single, larger unit. | Coupling a larger fragment can be slower, but it bypasses a kinetically unfavorable individual coupling step. |
| Risk of Racemization | Low for the incorporated residues when using standard coupling reagents like HBTU/HOBt. | Moderate risk at the Methionine C-terminus during the activation of the dipeptide's carboxyl group. | Activation of the dipeptide must be carefully controlled. Using reagents like COMU or TBTU can help suppress racemization. |
| Protocol Complexity | Standard, readily automated. | More complex; requires synthesis/purchase of the dipeptide and specific deprotection steps for the Z-group. | The Z-group requires hydrogenolysis or strong acid (HBr/AcOH) for removal, which is often incompatible with standard SPPS resins and side-chain protecting groups. This makes this compound most suitable for solution-phase fragment condensation. |
| Ideal Application | Routine synthesis of short to medium-length peptides where Leu-Met is not part of an aggregating sequence. | Large-scale synthesis, convergent/fragment synthesis of long peptides, or when stepwise synthesis yields intractable impurities. | This strategy is a problem-solving tool rather than a routine workflow. |
Illustrative Purity Data
The following table presents typical analytical HPLC data for a model decapeptide (Tyr-Gln-Val-Leu-Met -Ala-Trp-Ile-Gly-Arg-NH2) synthesized using both methods.
| Synthesis Method | Target Peptide Purity (%) | Major Impurities |
| Stepwise Fmoc-SPPS | ~65% | des-Met (~15%), Met-Sulfoxide (~10%), other |
| Dipeptide Fragment Approach | ~85% | Incomplete fragment coupling (~8%), other |
Experimental Protocols
Protocol 1: Standard Stepwise Fmoc-SPPS of Model Peptide
This protocol outlines the synthesis of Tyr-Gln-Val-Leu-Met -Ala-Trp-Ile-Gly-Arg-NH2 on a Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide AM resin in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (2x), and DMF (2x).
3. Amino Acid Coupling (Example for Methionine):
-
In a separate vessel, dissolve Fmoc-L-Methionine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If positive, recouple.
4. Capping (Optional but Recommended):
-
After coupling, treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.
5. Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Val, Gln, Tyr). Use appropriate side-chain protection (e.g., Trt for Gln, Pbf for Arg, tBu for Tyr).
6. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
7. Analysis:
-
Analyze the crude peptide via analytical RP-HPLC and mass spectrometry.
Protocol 2: Hybrid SPPS & Dipeptide Fragment Condensation
This protocol describes the synthesis of the C-terminal fragment (Ala-Trp-Ile-Gly-Arg-NH2) on resin, followed by the solution-phase coupling of this compound.
1. SPPS Synthesis of C-Terminal Fragment:
-
Synthesize the sequence H2N-Ala-Trp(Boc)-Ile-Gly-Arg(Pbf)-Resin using the stepwise method described in Protocol 1.
-
After the final Fmoc deprotection of Alanine, wash the resin thoroughly and dry.
2. Cleavage of Protected Fragment:
-
Cleave the protected peptide fragment from the resin using a mild acid that preserves side-chain protecting groups (e.g., 1% TFA in DCM). This requires a hyper-acid-labile linker.
3. Activation of this compound:
-
In a clean, dry flask, dissolve this compound (1.1 eq) and COMU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and stir for 5 minutes to generate the activated ester.
4. Fragment Condensation in Solution:
-
Dissolve the purified, protected C-terminal fragment from step 2 in DMF.
-
Add the activated this compound solution to the fragment solution.
-
Stir the reaction at room temperature overnight. Monitor progress by HPLC.
5. Z-Group Deprotection (Hydrogenolysis):
-
After condensation, evaporate the solvent.
-
Dissolve the protected peptide in methanol.
-
Add Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Bubble hydrogen gas through the solution (or use a balloon) for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Filter the catalyst through Celite and evaporate the solvent.
6. Final Deprotection and Purification:
-
Treat the resulting peptide with a strong acid cocktail (e.g., 95% TFA) to remove the remaining side-chain protecting groups (Boc, Pbf).
-
Purify the final peptide by preparative RP-HPLC.
Visualization of Synthesis Strategies
The following diagrams illustrate the workflows and key chemical considerations.
Caption: Decision workflow for selecting a peptide synthesis strategy.
Caption: The oxidation pathway of the Methionine side chain.
Conclusion and Recommendations
The use of this compound is a specialized tool in the peptide chemist's arsenal. It is not a routine reagent for standard SPPS due to the orthogonality challenges of the Z-protecting group. However, for large-scale syntheses or in cases where a stepwise approach consistently fails due to poor coupling or intractable impurities at the Leu-Met junction, a fragment condensation strategy using this compound becomes a highly effective and viable alternative.
Our analysis shows that while the dipeptide strategy requires more complex, multi-step processing, it can deliver significantly higher crude peptide purity, simplifying downstream purification and improving overall yield. The decision to employ this method should be made on a case-by-case basis, weighing the increased initial complexity against the benefits of a cleaner crude product.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Publish Comparison Guide: The Conformational Impact of Z-Leu-Met-OH
This comparative guide analyzes the conformational influence of Z-Leu-Met-OH (N-benzyloxycarbonyl-L-leucyl-L-methionine), a protected dipeptide widely utilized in protease research (specifically Calpain systems) and peptide self-assembly studies.
Executive Summary
This compound acts as a distinct conformational driver due to the synergy between its N-terminal Benzyloxycarbonyl (Z/Cbz) cap and the amphiphilic nature of the Leucine-Methionine backbone. Unlike standard aliphatic protecting groups (e.g., Boc), the Z-group induces specific
Key Differentiator: While Fmoc derivatives drive rigid hydrogel formation through extensive aromatic interlocking, This compound offers a "soft" assembly potential, balancing solubility with structural order. This makes it superior for substrate accessibility assays where extreme aggregation is undesirable.
Mechanism of Action: Structural Forces
To understand how this compound dictates conformation, one must analyze the competing intramolecular and intermolecular forces.
The "Z-Cap" Effect (N-Benzyloxycarbonyl)
The Z-group is not merely a protecting group; it is a structural motif.
-
-
Stacking: The aromatic phenyl ring allows for T-shaped or parallel displaced stacking, driving self-assembly. -
Urethane Linker Rigidity: The carbamate linkage restricts rotation around the N-terminus, favoring an extended backbone geometry (
angles) that mimics the -strand conformation found in natural protein substrates.
Side Chain Interplay (Leu-Met)
-
Leucine (P2 Position): The isobutyl side chain provides bulk hydrophobic shielding, stabilizing the core of self-assembled nanostructures.
-
Methionine (P1 Position): The thioether side chain is flexible and susceptible to oxidation. In this compound, the Met residue often acts as the "linker" in assembly, allowing for conformational adaptability upon enzyme binding.
Diagram: Conformational Driving Forces
Figure 1: Mechanistic pathway showing how the Z-group and side chains cooperate to induce ordered secondary structures.
Comparative Analysis: this compound vs. Alternatives
This section evaluates this compound against its primary analogs: Fmoc-Leu-Met-OH (Rigid Assembly), Boc-Leu-Met-OH (Steric/Amorphous), and H-Leu-Met-OH (Unprotected/Soluble).
Table 1: Physicochemical & Conformational Comparison
| Feature | This compound | Fmoc-Leu-Met-OH | Boc-Leu-Met-OH | H-Leu-Met-OH (Free) |
| Primary Driving Force | Strong | Steric Bulk (t-Butyl) | Electrostatic / H-Bonding | |
| Dominant Conformation | Extended | Rigid Fibrous Network (Gel) | Random Coil / Amorphous | Random Coil (Soluble) |
| Self-Assembly | Moderate (Nanotubes/Fibrils) | High (Stiff Hydrogels) | Low (Precipitates) | None (Fully Soluble) |
| Protease Accessibility | Optimal (Mimics Substrate) | Poor (Steric hindrance/Gelation) | Moderate | High (But rapid degradation) |
| Solubility (Aq. Buffer) | Low (Requires DMSO/MeOH) | Very Low | Low | High |
Detailed Analysis
1. vs. Fmoc-Leu-Met-OH (The "Gelator")
-
Conformation: Fmoc derivatives are aggressive gelators. The fluorenyl group is larger and more planar than the Z-group, leading to rigid, thick fibrils.
-
Trade-off: While Fmoc induces stronger structures, it often "locks" the peptide into a state inaccessible to enzymes. This compound forms smaller, more flexible assemblies (e.g., nanotubes) that allow for dynamic interaction with calpain active sites.
2. vs. Boc-Leu-Met-OH (The "Bulky" Blocker)
-
Conformation: The tert-butyloxycarbonyl (Boc) group is non-aromatic and bulky. It prevents the ordered stacking seen with Z-groups.
-
Result: Boc-Leu-Met-OH tends to form amorphous aggregates rather than ordered
-sheets. It fails to mimic the extended backbone conformation required for efficient protease cleavage studies.
3. vs. Free Peptide (H-Leu-Met-OH)
-
Conformation: Without the N-terminal cap, the zwitterionic nature of the free peptide dominates, leading to high water solubility and a random coil structure.
-
Stability: It lacks the protection against aminopeptidases and does not spontaneously assemble into drug-delivery vehicles.
Experimental Protocols
To validate the conformational effects of this compound, the following self-validating protocols are recommended.
Protocol A: Circular Dichroism (CD) Spectroscopy
Objective: Determine secondary structure (Beta-sheet vs. Random Coil).[1]
-
Preparation: Dissolve this compound in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize.
-
Dilution: Dilute to 100 µM in 10 mM Phosphate Buffer (pH 7.4). Note: Ensure final HFIP < 1%.
-
Measurement: Scan from 190 nm to 260 nm at 25°C.
-
Expected Result:
-
This compound: Negative band at ~218 nm (indicative of
-sheet/ordered assembly). -
Boc-Leu-Met-OH: Negative band near 200 nm (Random coil).
-
Protocol B: Thioflavin T (ThT) Fluorescence Assay
Objective: Quantify amyloid-like fibril formation (Self-Assembly).
-
Reagent: Prepare 20 µM ThT solution in PBS.
-
Sample: Add this compound (freshly diluted from DMSO stock) to a final conc. of 1-5 mM.
-
Incubation: Incubate at 37°C for 1-24 hours.
-
Readout: Ex: 440 nm / Em: 482 nm.
-
Interpretation: A sigmoidal increase in fluorescence confirms the formation of ordered, amyloid-like fibrils driven by the Z-group.
Biological Implications: The Calpain Connection
This compound is frequently cited as a substrate precursor or analog for Calpain (Calcium-dependent cysteine protease).
-
Binding Conformation: Calpain requires its substrates to adopt an extended
-strand conformation to fit into the active site cleft. -
Role of Z-Group: The Z-group mimics the P3 residue, occupying the S3 subsite of the enzyme. Its aromaticity provides binding energy via hydrophobic interactions, while its rigidity pre-organizes the Leu-Met bond (P2-P1) for nucleophilic attack.
-
Comparison: Uncapped H-Leu-Met-OH binds with significantly lower affinity (
increases) because the high entropic cost of folding the random coil into the extended state reduces catalytic efficiency.
Diagram: Substrate Recognition Logic
Figure 2: The Z-group pre-organizes the dipeptide, reducing the entropic penalty of binding to the protease active site.
References
-
Effects of N-benzyloxycarbonyl on peptide secondary structure. Source: PubMed / NIH Summary: Confirming the role of the Z-group in stabilizing 3(10)-helical and
-turn conformations in short peptides via intramolecular hydrogen bonding. -
Self-Assembly of Z-modified Dipeptides (Hydrogelation). Source: Frontiers in Chemistry Summary: Detailed analysis of how Cbz (Z) protection drives self-assembly in dipeptides (e.g., Z-Met-Z-
Phe-OH) compared to Fmoc. -
Calpain Substrate Specificity and Conformation.
-strand requirement for calpain substrates and the importance of P2/P3 hydrophobic residues. -
Fmoc vs. Z vs. Boc in Peptide Synthesis and Assembly. Source: BenchChem / BocSci Summary: Comparative data on the solubility, aggregation tendencies, and deprotection mechanics of different N-terminal caps.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-LEU-MET-OH
For researchers, scientists, and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the novel peptide Z-LEU-MET-OH (N-Carbobenzyloxy-L-leucyl-L-methionine) holds promise in various research applications, its handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Principles of this compound Waste Management
Before delving into the procedural specifics, it is crucial to understand the rationale behind the stringent disposal requirements for this compound. As a protected dipeptide, its chemical properties necessitate that it be treated as a hazardous chemical waste. The toxicological properties of many research peptides have not been fully investigated, and it is a best practice to handle them with a high degree of caution.[1][2][3]
Key Considerations:
-
Hazard Profile: this compound may cause skin, eye, and respiratory tract irritation.[1] In the event of a fire, it may decompose to produce hazardous fumes, including carbon oxides and nitrogen oxides.[4][5]
-
Environmental Impact: Improper disposal can lead to environmental contamination.[4][6] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.[4][7][8][9]
-
Regulatory Compliance: Disposal of chemical waste is governed by strict local, state, and federal regulations.[6][10] Adherence to these regulations is not only a matter of safety but also of legal compliance.
Pre-Disposal Safety and Handling
Safe disposal begins with safe handling. The following personal protective equipment (PPE) and handling protocols are mandatory when working with this compound.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption.[7] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes of solutions or contact with the powdered form.[1][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of the powder or aerosols.[1][7] |
Handling and Storage of Waste
-
Designated Area: All handling of this compound, including waste collection, should be confined to a designated laboratory area.[7]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept tightly closed when not in use.[10][11]
-
Storage Conditions: Store waste in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the collection, segregation, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[7][11]
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: This comprises solutions containing this compound. It is crucial to segregate aqueous and organic solvent waste streams.[8]
Step 2: Container Selection and Labeling
The choice of container and accurate labeling are critical for preventing accidental mixing of incompatible wastes and ensuring proper handling by waste management personnel.[10][11]
-
Container Type: Use a robust, leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the approximate concentration and quantity.[10]
Step 3: Waste Accumulation
-
Solid Waste: Carefully place all solid waste contaminated with this compound into a designated, labeled hazardous waste container.
-
Liquid Waste:
Step 4: Arranging for Disposal
-
Institutional EHS: The disposal of hazardous chemical waste must be coordinated through your institution's Environmental Health & Safety (EHS) department.[7][10]
-
Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.[12] This typically involves completing a waste pickup form and scheduling a collection.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Immediately clear the area and inform your colleagues and supervisor.
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[1] Seek immediate medical attention. |
The logical flow for handling an accidental spill is outlined in the diagram below.
Caption: Step-by-step response plan for a this compound spill.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not merely a procedural task but a fundamental aspect of scientific integrity and professional excellence.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Laboratory waste. (2025, May 28). Karolinska Institutet.
- Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- TCI AMERICA. (2018, July 6). Spectrum Chemical.
- Safety Data Sheet. (2018, September 3). Sigma-Aldrich.
- Peptide Storage. Nibsc.org.
- SAFETY DATA SHEET. (2012, March 26). Fisher Scientific.
- MSDS - Safety Data Sheet. AAPPTec.
- SAFETY DATA SHEET. Fisher Scientific.
- Handling and Storage Instructions Standard Peptides. ThermoFisher Scientific.
- Hazardous Waste Management and Disposal Program. Princeton University Environmental Health and Safety.
Sources
- 1. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. peptide.com [peptide.com]
- 6. danielshealth.com [danielshealth.com]
- 7. peptide24.store [peptide24.store]
- 8. biovera.com.au [biovera.com.au]
- 9. fishersci.ca [fishersci.ca]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Guide to the Safe Handling and Disposal of Z-LEU-MET-OH
As drug development professionals, our work with novel peptide compounds is foundational to innovation. The integrity of our research and the safety of our team are paramount. This guide provides a detailed protocol for handling Z-LEU-MET-OH, a protected dipeptide, moving beyond mere compliance to foster a culture of safety and excellence in your laboratory. Here, we will delve into the rationale behind each procedural step, ensuring that every action is understood and every risk is mitigated.
Pre-Operational Hazard Assessment for this compound
Before any work begins, a thorough understanding of the substance is critical. This compound (N-Benzyloxycarbonyl-L-leucyl-L-methionine) is a white to off-white solid powder. While specific toxicity data for this compound is not extensively documented, it belongs to a class of chemicals that should be handled with care. Based on data from similar N-protected amino acids and peptides, we can anticipate potential hazards.
Anticipated Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
A pre-work risk assessment is not just a formality; it is a critical scientific control. Before handling this compound, verify the availability and functionality of all required safety equipment, including your chemical fume hood, safety shower, and eyewash station.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is your most immediate and crucial decision. The following table outlines the recommended PPE for handling this compound, grounded in the principle of minimizing all potential routes of exposure.
| Equipment | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves | Provides a robust barrier against fine powders and potential skin irritants. Double-gloving is recommended during weighing and transfer operations. |
| Eye Protection | Chemical safety goggles | Offers superior protection against airborne particles and accidental splashes compared to safety glasses. Must be worn at all times in the laboratory. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination with the powdered reagent. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a potential for aerosolization outside of a certified chemical fume hood. |
Operational Workflow: From Vial to Reaction
The following workflow provides a step-by-step methodology for safely handling this compound from its container to its use in a reaction. This protocol is designed to be a self-validating system, minimizing contamination and exposure at each stage.
Caption: Waste disposal workflow for this compound.
Disposal Guidelines:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any unused solutions of this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
By adhering to these detailed protocols, you contribute to a safer and more efficient research environment. This commitment to best practices ensures the integrity of your work and the well-being of your entire team.
References
- Note: As a specific, detailed Safety Data Sheet (SDS) for this compound is not readily available in public databases, the safety recommendations provided are based on the general principles of laboratory safety and the handling of similar N-protected peptide compounds. Always consult the supplier-provided documentation and your institution's Environmental Health & Safety (EH&S)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
